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  • Product: 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
  • CAS: 20389-11-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The quinoline scaffold is a well-established pharmacophore, and the introduction of a hydroxyphenyl substituent at the 2-position and a carboxylic acid at the 4-position offers a unique combination of functionalities for potential therapeutic applications, including roles as a chelating agent and a precursor for more complex pharmaceutical compounds.

Introduction to 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, integrates the key structural features of a quinoline-4-carboxylic acid, often associated with antibacterial activity, with a 2-hydroxyphenyl moiety that can modulate its biological action and physicochemical properties. This unique combination makes it a valuable target for synthesis and a subject of detailed characterization to unlock its full potential in drug discovery and materials science.

Synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid can be effectively achieved through an adapted Doebner reaction. This classic method involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1] For the synthesis of the target molecule, 2-aminophenol serves as the aromatic amine, and salicylaldehyde provides the 2-hydroxyphenyl moiety.

The causality behind this choice of reaction lies in its convergent nature, allowing for the assembly of the complex quinoline core in a single pot from readily available starting materials. The reaction proceeds through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid and subsequent cyclization and aromatization to yield the quinoline product.[2]

Experimental Protocol: Adapted Doebner Reaction

This protocol is adapted from the synthesis of a structurally related compound, 2-(2-nitrophenyl)quinoline-4-carboxylic acid.[3]

Materials:

  • 2-Aminophenol

  • Salicylaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

  • Ice

  • Aqueous Potassium Carbonate (K₂CO₃)

  • Dilute Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a reflux condenser, an equimolar mixture of 2-aminophenol and salicylaldehyde is dissolved in ethanol. The mixture is refluxed for 1 hour to facilitate the formation of the corresponding Schiff base.

  • Addition of Pyruvic Acid and Catalyst: After cooling the reaction mixture, pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added.

  • Cyclization and Aromatization: The reaction mixture is then refluxed for an additional 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice water with vigorous stirring, leading to the precipitation of the crude product. The solid is collected by filtration.

  • Purification: The crude product is dissolved in an aqueous solution of potassium carbonate and filtered to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to a pH of 1-2, causing the precipitation of the purified 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid.

  • Final Purification and Drying: The precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by flash column chromatography.[3]

Characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

A thorough characterization of the synthesized 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is crucial to confirm its identity, purity, and structure. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and the hydroxyphenyl rings. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The hydroxyl proton may also be observed as a broad singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of 7-9 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the carbons of the quinoline and phenyl rings (in the aromatic region of 110-160 ppm), and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid and the phenol, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.

  • C=C and C=N stretching vibrations from the aromatic rings, appearing in the 1450-1620 cm⁻¹ region.

  • C-O stretching vibrations for the phenol and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of the synthesized product. The expected [M+H]⁺ for C₁₆H₁₁NO₃ is approximately 266.0706.[4]

  • Fragmentation Pattern: The mass spectrum will show characteristic fragmentation patterns, such as the loss of CO₂ (44 Da) from the carboxylic acid group and other fragments corresponding to the stable quinoline and hydroxyphenyl moieties.[5]

Data Summary
Technique Expected Observations
¹H NMR Aromatic protons (multiplets, 7.0-9.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm), Hydroxyl proton (broad singlet)
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (110-160 ppm)
IR O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (~1715 cm⁻¹), C=C/C=N stretches (1450-1620 cm⁻¹)
HRMS [M+H]⁺ at approximately 266.0706 for C₁₆H₁₁NO₃

Visualizing the Process

To better illustrate the synthesis and characterization workflow, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Doebner Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Schiff_Base_Formation Schiff Base Formation 2-Aminophenol->Schiff_Base_Formation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff_Base_Formation Pyruvic_Acid Pyruvic_Acid Cyclization Cyclization & Aromatization Schiff_Base_Formation->Cyclization + Pyruvic Acid + Catalyst Target_Molecule 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid Cyclization->Target_Molecule

Caption: Synthetic pathway for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid via the Doebner reaction.

Experimental_Workflow Synthesis Synthesis Workup_Purification Work-up & Purification Synthesis->Workup_Purification Characterization Characterization Workup_Purification->Characterization NMR_Spectroscopy NMR (1H, 13C) Characterization->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Characterization->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Characterization->Mass_Spectrometry Data_Analysis Data Analysis & Structural Confirmation NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: Overall experimental workflow from synthesis to characterization.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • Doebner Reaction. Name Reactions in Organic Synthesis. [Link]

  • Doebner Reaction. Merck Index. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2013. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 2000. [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Dynamics of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist overseeing heterocyclic library development, I frequently encounter molecules where minor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist overseeing heterocyclic library development, I frequently encounter molecules where minor structural modifications dictate profound shifts in chemical behavior. 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 20389-11-1) is a prime example[1].

Structurally derived from the parent pharmacophore [2], this compound introduces a critical hydroxyl group at the ortho-position of the phenyl ring. This single functionalization transforms the molecule from a standard anti-inflammatory scaffold into a highly specialized bidentate ligand. By enabling intramolecular hydrogen bonding and metal chelation, this compound serves as a vital intermediate in the synthesis of fluorescent probes, metallo-pharmaceuticals, and advanced antimicrobial agents.

Physicochemical Profiling & Structural Causality

To effectively utilize this compound in drug design or materials science, one must understand how its electronic structure dictates its macroscopic properties.

2.1 Core Quantitative Data

The following table summarizes the validated physicochemical parameters of the compound [3]:

ParameterValue / Description
Chemical Name 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
CAS Number 20389-11-1
Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
Monoisotopic Mass 265.07388 Da
Predicted XLogP ~3.0 (Indicating moderate lipophilicity)
Hydrogen Bond Donors 2 (Carboxylic -OH, Phenolic -OH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, -OH, Phenolic -OH, Quinoline -N=)
2.2 The Causality of Intramolecular Hydrogen Bonding

The physical behavior of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is heavily governed by its conformation. The ortho-hydroxyl group acts as a strong hydrogen bond donor, while the adjacent quinoline nitrogen serves as an electron-rich acceptor.

This intramolecular hydrogen bond locks the phenyl ring and the quinoline core into a highly planar conformation . Causally, this planarity extends the conjugated


-system across both ring structures. The extended conjugation lowers the HOMO-LUMO energy gap, which not only red-shifts its UV-Vis absorption spectrum compared to unsubstituted cinchophen but also facilitates Excited-State Intramolecular Proton Transfer (ESIPT) —a mechanism highly prized in the development of fluorescent biological sensors.
Synthetic Methodology: The Pfitzinger Reaction Workflow

In our laboratory workflows, we prioritize self-validating, high-yield synthetic routes. The most robust method for constructing 2-arylquinoline-4-carboxylic acids is the [4]. This approach is elegant because the reaction conditions inherently drive the cascade from ring-opening to cyclization without the need for intermediate isolation.

3.1 Validated Step-by-Step Protocol
  • Isatin Ring Opening: Suspend Isatin (1.0 equivalent) in a 33% aqueous potassium hydroxide (KOH) solution. Mechanistic Insight: The strong base is not merely a solvent; it actively attacks the C2 carbonyl of isatin, cleaving the amide bond to generate the reactive intermediate, potassium isatate (isatic acid salt).

  • Cross-Aldol Condensation: Add 2-Hydroxyacetophenone (1.05 equivalents) to the alkaline solution. Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The

    
    -methyl group of the ketone undergoes condensation with the ketone carbonyl of the isatate.
    
  • Cyclization & Dehydration: Under continuous reflux, the intermediate undergoes spontaneous intramolecular cyclization and dehydration, forming the potassium salt of the target quinoline derivative.

  • Precipitation (Self-Validation): Cool the reaction mixture to room temperature and slowly acidify using 6M HCl or glacial acetic acid until the pH reaches 3–4. Mechanistic Insight: The sudden drop in pH protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid to precipitate as a highly pure, filterable solid.

Pfitzinger Isatin Isatin (Indoline-2,3-dione) Base KOH (aq) Ring Opening Isatin->Base Ketone 2-Hydroxyacetophenone Condensation Cross-Aldol Condensation Ketone->Condensation IsaticAcid Isatic Acid Intermediate Base->IsaticAcid IsaticAcid->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 2-(2-Hydroxyphenyl)quinoline -4-carboxylic acid Cyclization->Product Acidification (HCl)

Pfitzinger reaction workflow for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid synthesis.

Structural Dynamics & Chelation Properties

Beyond its role as a synthetic intermediate, the true technical value of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid lies in its coordination chemistry.

4.1 Bidentate Metal Chelation

Upon exposure to a mildly basic environment, the phenolic hydroxyl group deprotonates (forming a phenolate). The resulting molecule acts as a potent bidentate ligand , utilizing the negatively charged phenolate oxygen and the neutral (but electron-rich) quinoline nitrogen to coordinate with transition metal cations (e.g.,


, 

,

).
4.2 Chelation-Enhanced Fluorescence (CHEF)

When the metal binds to this N,O-pocket, it rigidifies the molecule, preventing non-radiative decay pathways (such as bond rotation). This structural locking triggers the Chelation-Enhanced Fluorescence (CHEF) effect. For researchers developing diagnostic assays, this means the compound is virtually non-fluorescent in isolation but emits a strong, measurable fluorescent signal upon binding to specific target metals, making it an ideal molecular sensor.

Chelation Ligand 2-(2-Hydroxyphenyl)quinoline -4-carboxylic acid Deprotonation Deprotonation (pH > pKa) Phenolate Formation Ligand->Deprotonation Base Addition Complex Bidentate Chelate Complex (N-Quinoline & O-Phenolate) Deprotonation->Complex Metal Metal Cation (M2+) (e.g., Zn2+, Cu2+) Metal->Complex Fluorescence Fluorescence Enhancement (CHEF Effect) Complex->Fluorescence UV Excitation

Bidentate metal chelation and Chelation-Enhanced Fluorescence (CHEF) mechanism.

Conclusion

For drug development professionals and analytical chemists, 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is far more than a simple cinchophen analog. By understanding the causality between its Pfitzinger-derived synthesis, its planar intramolecular hydrogen bonding, and its bidentate chelation dynamics, researchers can effectively harness this molecule for the design of advanced metallo-drugs, DHODH inhibitors, and highly sensitive fluorescent probes.

References
  • PubChemLite. "20389-11-1 (C16H11NO3) - PubChemLite". Université du Luxembourg. URL:[Link]

  • PubChem. "Cinchophen | C16H11NO2 | CID 8593". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "A New and Efficient One-Pot Procedure for the Synthesis of 2-Styrylquinolines". Journal of Heterocyclic Chemistry. URL:[Link]

Foundational

Spectroscopic Analysis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

Topic: Spectroscopic Analysis (NMR, IR, UV-Vis) of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Core Directive &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis (NMR, IR, UV-Vis) of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Core Directive & Executive Summary

This guide provides a high-resolution technical framework for the characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) . Unlike standard quinolines, HPQCA possesses a "privileged structure" capable of Excited-State Intramolecular Proton Transfer (ESIPT) and metal chelation. This dual functionality complicates routine analysis but offers unique spectroscopic signatures.

The Analyst's Challenge:

  • Solubility: The zwitterionic potential of the amino-acid-like core requires specific solvent systems (DMSO-d₆) for accurate NMR.

  • Tautomerism: In UV-Vis, the molecule exists in a dynamic equilibrium between enol and keto forms, heavily influenced by solvent polarity.

  • Signal Overlap: Differentiating the carboxylic acid proton from the phenolic proton requires careful scrutiny of chemical shifts and exchange rates.

Structural Architecture & Tautomerism

Before analyzing spectra, one must understand the molecular dynamics. HPQCA is not static; it is defined by an intramolecular hydrogen bond (IHB) between the phenolic hydroxyl (-OH) and the quinoline nitrogen (=N-).

The ESIPT Mechanism

Upon photoexcitation, the phenolic proton tunnels to the quinoline nitrogen, forming a keto-tautomer. This results in a large Stokes shift in fluorescence, a critical quality control marker.

ESIPT_Mechanism cluster_0 Critical Analytical Marker Enol Enol Form (Ground State) Abs: ~340 nm Intramolecular H-Bond ExcitedEnol Enol* (Excited) Franck-Condon State Enol->ExcitedEnol hv (Absorption) ExcitedKeto Keto* (Excited) Proton Transfer Product ExcitedEnol->ExcitedKeto ESIPT (Fast) Keto Keto Form (Ground) Emission: ~500+ nm ExcitedKeto->Keto Fluorescence (Large Stokes Shift) Keto->Enol Reverse Proton Transfer

Caption: Figure 1. The ESIPT photocycle. The presence of the large Stokes shift confirms the integrity of the 2-hydroxyphenyl moiety.

Experimental Protocols & Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation and impurity profiling (e.g., unreacted Isatin).

Protocol:

  • Sample Prep: Dissolve 10–15 mg of HPQCA in 0.6 mL DMSO-d₆ .

    • Why DMSO? CDCl₃ solubility is poor due to the carboxylic acid. DMSO also stabilizes the H-bond, sharpening the exchangeable proton signals.

  • Acquisition: Run standard ¹H (16 scans) and ¹³C (1024 scans).

  • Critical Check: Look for the "deshielded pair"—the COOH proton and the Phenolic OH.

Spectral Assignments (¹H NMR, 400 MHz, DMSO-d₆):

ProtonChemical Shift (δ ppm)MultiplicityMechanistic Insight
COOH 13.5 – 14.5 Broad SingletHighly acidic; shift varies with concentration/water content.
Phenol-OH 11.0 – 13.0 Singlet (Broad)Downfield shift due to Intramolecular H-bond to Quinoline N.
H-3 (Quin) 8.45 – 8.55SingletDiagnostic singlet for 2-substituted quinoline-4-COOH.
H-8 (Quin) 8.60 – 8.70DoubletDeshielded by adjacent N lone pair.
H-3' (Ph) 6.90 – 7.10Doublet/MultipletShielded by electron-donating OH group (ortho).
Aromatic Bulk 7.50 – 8.30MultipletsOverlapping signals from Quinoline (5,6,7) and Phenyl (4',5',6').

Self-Validating Logic:

  • If H-3 is a doublet: You likely have a 2,3-disubstituted impurity.

  • If Phenol-OH is < 10 ppm: The intramolecular H-bond is disrupted (check for water contamination or solvent effects).

Infrared (IR) Spectroscopy

Objective: Confirmation of functional groups and solid-state H-bonding network.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid is preferred over KBr pellet to prevent ion exchange.

  • Scan Range: 4000 – 450 cm⁻¹.

Key Vibrational Modes:

Frequency (cm⁻¹)AssignmentDiagnostic Note
3300 – 2500 O-H Stretch (COOH) Very broad "fermi resonance" envelope; characteristic of dimers.
~3200 O-H Stretch (Phenol) Often obscured or broadened/red-shifted due to strong intramolecular H-bonding.
1710 – 1690 C=O Stretch (Acid) Strong, sharp peak. Confirms -COOH (vs. ester/amide).
1620 – 1590 C=N Stretch Quinoline ring breathing; overlaps with aromatic C=C.
750 – 770 C-H Out-of-Plane Ortho-substituted benzene ring signature.
UV-Vis Spectroscopy & Solvatochromism

Objective: Assess electronic transitions and ESIPT capability.

Protocol:

  • Concentration: Prepare 10⁻⁵ M solutions in MeOH, DMSO, and CH₂Cl₂.

  • Baseline: Correct for solvent cut-offs (especially DMSO < 268 nm).

Spectral Features:

  • Band I (330–350 nm):

    
     and 
    
    
    
    transitions involving the intramolecular H-bond (Enol form).
  • Band II (250–270 nm): Quinoline backbone

    
     transitions.
    
  • Solvent Effect: In protic solvents (MeOH), intermolecular H-bonding with the solvent may compete with the intramolecular bond, slightly altering the absorption max and significantly quenching ESIPT fluorescence.

Synthesis Pathway & Impurity Markers

Understanding the synthesis (Pfitzinger Reaction) allows for "reverse-engineering" the analysis to detect specific impurities.

Pfitzinger_Workflow Isatin Isatin (Starting Material) Reaction Reflux (8-24h) Ring Opening -> Condensation Isatin->Reaction Ketone 2-Hydroxyacetophenone Ketone->Reaction Base KOH (33%) / EtOH Base->Reaction Acidification Acidification (HCl) pH 5-6 Reaction->Acidification Product 2-(2-Hydroxyphenyl)quinoline- 4-carboxylic acid (HPQCA) Acidification->Product Impurity1 Impurity: Unreacted Isatin (Orange solid) Acidification->Impurity1 Incomplete Rxn Impurity2 Impurity: Decarboxylated Product (2-(2-hydroxyphenyl)quinoline) Product->Impurity2 Thermal degradation

Caption: Figure 2.[1][2] Pfitzinger synthesis workflow and potential impurity origins.

Impurity Analysis via Spectroscopy:

  • Isatin Residue: Look for distinct C=O peaks at 1730/1750 cm⁻¹ (IR) and orange color.

  • Decarboxylation: Loss of the 13-14 ppm COOH signal in NMR and appearance of a new aromatic proton in the H-4 position.

References

  • Pfitzinger Reaction & Quinoline Synthesis

    • Frontiers in Chemistry. (2022).[3][4] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

  • ESIPT Mechanism & Spectroscopy

    • Journal of Luminescence. (2021). Tuning fluorescence behavior and ESIPT reaction of 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone.

  • General NMR Shifts for Quinolines

    • BenchChem.[5] Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

  • Structural Analogs (HBT/HPQ)

    • ACS Applied Materials & Interfaces. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines.

Sources

Exploratory

Structural Dynamics and Tautomerism in 2-Hydroxyquinoline-4-Carboxylic Acids: A Comprehensive Guide for Drug Design

Executive Summary 2-Hydroxyquinoline-4-carboxylic acid (2-HQ-4-CA) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antibacterial agents, and ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyquinoline-4-carboxylic acid (2-HQ-4-CA) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antibacterial agents, and excitatory amino acid receptor ligands (1)[1]. A fundamental, yet often overlooked, aspect of this scaffold is its lactim-lactam (keto-enol) tautomerism (2)[2]. Understanding the position of this equilibrium is not merely an academic exercise; it is a prerequisite for accurate pharmacophore modeling and rational drug design. This whitepaper provides an in-depth mechanistic analysis of the 2-HQ-4-CA tautomeric system, robust experimental protocols for its characterization, and actionable insights for pharmaceutical scientists.

Mechanistic Insights into the Lactim-Lactam Equilibrium

The tautomeric equilibrium of 2-HQ-4-CA involves the migration of a proton between the heterocyclic nitrogen (N1) and the oxygen atom at the C2 position (3)[3]. This protonotropy dictates the electronic distribution, three-dimensional conformation, and hydrogen-bonding capabilities of the molecule.

  • The Lactam (2-Oxo) Form: In this state, the proton resides on the nitrogen, forming an amide-like -NH-C(=O)- moiety. This form is highly stabilized by amide resonance and is the predominant species in the solid state and in polar solutions (1)[1].

  • The Lactim (2-Hydroxy) Form: The proton resides on the oxygen, generating a fully aromatic quinoline ring. While gas-phase studies and non-polar environments may favor the lactim form to maximize internal aromaticity and minimize charge separation, it is rarely the active species in physiological systems (3)[3].

The presence of the 4-carboxylic acid group adds a layer of complexity. It can participate in intramolecular or intermolecular hydrogen bonding, further influencing the electron density of the quinoline core and subtly shifting the tautomeric equilibrium compared to unsubstituted 2-hydroxyquinoline.

Tautomerism Lactim Lactim (Enol) Form 2-Hydroxyquinoline-4-CA Lactam Lactam (Keto) Form 2-Oxo-1,2-dihydroquinoline-4-CA Lactim->Lactam Proton Transfer Lactam->Lactim Proton Transfer Solvent Solvent Polarity & H-Bonding Solvent->Lactam Stabilizes Amide pH pH & Protonation State pH->Lactim High pH Favors

Fig 1: Environmental factors driving the lactim-lactam tautomeric equilibrium in 2-HQ-4-CA.

Quantitative Spectroscopic & Computational Data

To effectively leverage the 2-HQ-4-CA scaffold, scientists must be able to identify and quantify the tautomeric species present in their assays. The following tables summarize the environmental dependencies and the spectroscopic markers used to differentiate the lactam and lactim forms.

Table 1: Tautomeric Preference by Environment

Environment / SolventPredominant TautomerCausality / Driving Force
Solid State (X-ray) Lactam (2-Oxo)Intermolecular H-bonding (dimerization) and crystal packing forces.
Polar Protic (H₂O) Lactam (2-Oxo)Solvent H-bond donation to the C=O group stabilizes the keto form (3)[3].
Polar Aprotic (DMSO) Lactam (2-Oxo)High dielectric constant stabilizes the zwitterionic resonance contributor.
Gas Phase / Non-polar Lactim (2-Hydroxy)Avoidance of charge separation; maximization of internal aromaticity.

Table 2: Key Spectroscopic Markers for Tautomer Identification

TechniqueMarkerLactam (2-Oxo) FormLactim (2-Hydroxy) Form
¹H NMR Exchangeable Proton~11.5 - 12.5 ppm (N-H, broad singlet) (4)[4]~10.0 - 11.0 ppm (O-H, broad singlet)
¹³C NMR C2 Carbon~160 - 165 ppm (C=O amide carbonyl)~150 - 155 ppm (C-OH enol carbon)
IR C=O / C=N Stretch~1650 cm⁻¹ (strong C=O amide I band)~1600 cm⁻¹ (C=N ring stretch, no C=O)

Experimental Workflows for Tautomer Elucidation

Relying solely on predictive software for tautomer assignment can lead to critical errors in docking studies. Empirical validation is mandatory. The following self-validating protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy coupled with orthogonal UV-Vis analysis to elucidate the tautomeric state.

Protocol: Elucidation of Tautomeric Ratios via Variable-Temperature (VT) NMR

Step 1: Sample Preparation

  • Procedure: Dissolve 15-20 mg of the 2-HQ-4-CA derivative in 0.6 mL of anhydrous DMSO-d₆ in a high-quality 5 mm NMR tube (4)[4].

  • Causality: DMSO-d₆ is selected not only for its superior solvating power for polar heterocyclic acids but also because its high dielectric constant mimics the polar environment of a protein binding pocket, providing biologically relevant tautomeric ratios.

Step 2: Baseline ¹H and ¹³C NMR Acquisition

  • Procedure: Acquire standard ¹H and ¹³C spectra at 298 K. Ensure a sufficient relaxation delay (d1 ≥ 2 seconds) for accurate integration.

  • Causality: Establishes the foundational structural assignment. The lactam N-H proton will appear as a highly deshielded broad singlet (typically >11.5 ppm), while the C2 carbon will resonate around 160-165 ppm, confirming the amide carbonyl (4)[4].

Step 3: Variable-Temperature (VT) Analysis

  • Procedure: Increase the probe temperature in 10 K increments (up to 353 K), allowing 5 minutes for thermal equilibration at each step before acquiring a ¹H spectrum.

  • Causality: Heating increases the kinetic energy, accelerating the proton exchange rate between the lactam and lactim forms. This causes the exchangeable N-H/O-H signals to broaden or coalesce, confirming the dynamic nature of the equilibrium and allowing for the extraction of thermodynamic parameters (ΔG, ΔH, ΔS).

Step 4: Orthogonal Validation via UV-Vis Spectroscopy

  • Procedure: Prepare a 10 µM solution of the compound in methanol and acquire a UV-Vis spectrum from 200 to 400 nm (4)[4].

  • Causality: The lactam and lactim forms possess different conjugated systems. The lactam form typically exhibits a distinct absorption maximum corresponding to the cross-conjugated α,β-unsaturated amide system, distinguishing it from the fully aromatic lactim form.

Workflow Prep Sample Preparation (Variable Solvents) NMR 1H & 13C NMR (Chemical Shifts) Prep->NMR UV UV-Vis Spectroscopy (Electronic Transitions) Prep->UV Analysis Tautomeric Ratio Determination NMR->Analysis UV->Analysis DFT DFT Calculations (Thermodynamics) DFT->Analysis

Fig 2: Orthogonal experimental workflow for self-validating tautomer characterization.

Implications for Rational Drug Design

The tautomeric state of 2-HQ-4-CA fundamentally alters its pharmacophore footprint. Quinolones and their derivatives are considered "privileged building blocks" for bioactive molecules (5)[5], but assigning the wrong tautomer in in silico models will derail lead optimization.

  • In the lactam form , the N1 acts as a hydrogen-bond donor, and the C2 carbonyl acts as a hydrogen-bond acceptor.

  • In the lactim form , the N1 becomes a hydrogen-bond acceptor, and the C2 hydroxyl becomes a donor.

Failing to account for this inversion can result in the design of ligands that are sterically or electronically repulsed by the target binding site (1)[1]. Furthermore, the 4-carboxylic acid group acts as a critical anchor, often forming salt bridges with basic residues in the target protein, which synergizes with the specific hydrogen-bonding pattern of the lactam core (6)[6].

Pharmacophore Target Target Protein Pocket Lactam Lactam Form H-Bond Donor (N-H) H-Bond Acceptor (C=O) Lactam->Target Strong Binding (Kinases/Receptors) Lactim Lactim Form H-Bond Acceptor (N) H-Bond Donor (O-H) Lactim->Target Weak/Mismatched Binding

Fig 3: Impact of tautomeric state on pharmacophore mapping and target protein binding.

References

  • BenchChem. "An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline." 2

  • BenchChem. "Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide." 4

  • American Chemical Society (ACS). "Spectroscopy and structure of 2-hydroxyquinoline." 3

  • BenchChem. "8-Chloro-2-hydroxyquinoline-4-carboxylic acid | 30333-56-3." 1

  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." 6

  • Semantic Scholar. "Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation." 5

Sources

Foundational

Harnessing the Quinoline Scaffold: A Technical Guide to the Applications of Novel Quinoline Derivatives

Executive Summary As a Senior Application Scientist in drug development, I approach the quinoline scaffold (1-aza-naphthalene) not merely as a static chemical structure, but as a highly programmable pharmacophore. Compos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I approach the quinoline scaffold (1-aza-naphthalene) not merely as a static chemical structure, but as a highly programmable pharmacophore. Composed of a benzene ring fused with an N-heterocyclic pyridine, the quinoline nucleus is a privileged scaffold in medicinal chemistry[1]. By strategically substituting functional groups around this centroid, we can precisely modulate its binding affinity to various biological targets. This whitepaper synthesizes the mechanistic causality, experimental validation, and quantitative efficacy of novel quinoline derivatives, focusing on their primary applications in oncology and infectious disease therapeutics[2].

PART 1: Anticancer Applications & Mechanistic Causality

Theoretical Grounding

The application of quinoline derivatives in oncology is driven by their ability to intercalate DNA and disrupt critical signal transduction pathways. Novel derivatives exert their anticancer effects primarily by inhibiting receptor tyrosine kinases (RTKs) and topoisomerase enzymes, which are essential for DNA replication and cell proliferation[3][4]. For instance, the novel synthetic derivative DFIQ has demonstrated profound efficacy against Non-Small Cell Lung Cancer (NSCLC) by inducing sub-G1 phase cell cycle arrest and triggering caspase-mediated apoptosis[5].

AnticancerPathway Q Novel Quinoline Derivatives (e.g., DFIQ) Topo Topoisomerase I/II Inhibition Q->Topo Binds & Inhibits RTK Receptor Tyrosine Kinase Inhibition Q->RTK Blocks Signaling DNA DNA Double-Strand Breaks Topo->DNA Prevents Ligation Apop Apoptosis (Caspase-3 Activation) RTK->Apop Pro-apoptotic shift p53 p53 Activation DNA->p53 Triggers p53->Apop Bax/Bcl-2 Modulation

Quinoline-induced anticancer signaling via Topoisomerase and RTK inhibition.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity & Apoptosis Assay

To rigorously evaluate the anticancer efficacy of novel quinolines, we must distinguish between transient cytostatic growth inhibition and true apoptotic cell death. The following protocol utilizes an orthogonal, self-validating approach.

Step 1: Cell Culturing & Compound Treatment

  • Action: Seed NSCLC cells (e.g., A549) in 6-well plates at

    
     cells/well. Incubate for 24 hours, then treat with varying concentrations of the quinoline derivative (e.g., 1 µM to 10 µM).
    
  • Causality: Utilizing log-phase cells ensures active division, maximizing the cellular sensitivity to topoisomerase inhibitors and providing a reliable baseline for cell cycle arrest.

Step 2: Annexin V-FITC/PI Dual Staining

  • Action: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Causality: Simple metabolic assays (like MTT) conflate metabolic slowdown with cell death. Annexin V specifically binds externalized phosphatidylserine (an early apoptosis marker), while PI only penetrates membrane-compromised cells (late apoptosis/necrosis). This dual-staining system self-validates the mechanism by definitively isolating apoptotic execution from non-specific necrotic toxicity.

Step 3: Flow Cytometry Analysis

  • Action: Analyze the stained populations using a flow cytometer, quantifying the sub-G1 population.

  • Causality: The sub-G1 peak directly correlates with DNA fragmentation, confirming that the observed cytotoxicity is a direct consequence of topoisomerase-induced DNA double-strand breaks.

Quantitative Data Presentation
CompoundTarget Cell LineIC50 (µM)Primary Mechanism of ActionReference
DFIQ NSCLC (A549)4.16 (24h)Apoptosis induction, Sub-G1 arrest[5]
BPIQ NSCLC (A549)1.96 (24h)Cytotoxicity, Apoptosis[5]
Camptothecin Various Solid TumorsBroad SpectrumTopoisomerase I inhibition[5]

PART 2: Antimalarial Applications & Hemozoin Inhibition

Theoretical Grounding

Quinoline derivatives, particularly 4-aminoquinolines, remain the cornerstone of antimalarial drug development[4]. During the erythrocytic stage of infection, Plasmodium falciparum digests host hemoglobin, releasing toxic free heme (Fe2+-protoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin[2]. Novel quinoline derivatives leverage their basic nitrogen scaffold to accumulate in the parasite's acidic digestive vacuole, binding to free heme and preventing its crystallization, thereby inducing oxidative stress and parasite death[2][4].

AntimalarialMechanism RBC Erythrocytic Stage (Hemoglobin Digestion) Heme Toxic Free Heme (Fe2+-protoporphyrin IX) RBC->Heme Proteolysis Hemozoin Inert Hemozoin Crystals Heme->Hemozoin Biocrystallization (Normal Survival) Tox Parasite Death via Oxidative Stress Heme->Tox Accumulation of Unbound Heme Quin Quinoline Derivative (Basic Nitrogen Scaffold) Quin->Heme Forms Complex (Inhibits Crystallization)

Mechanism of hemozoin biocrystallization inhibition by quinoline derivatives.

Self-Validating Experimental Protocol: Cell-Free β-Hematin Formation Assay

To prove that a novel quinoline derivative acts specifically via hemozoin inhibition, we must isolate this variable from general cellular toxicity using a cell-free surrogate assay.

Step 1: Hemin Solubilization

  • Action: Dissolve hemin in 0.1 M NaOH to create a stock solution, ensuring complete monomerization of the heme molecules.

  • Causality: Establishing a stable, monomeric heme baseline is critical before initiating crystallization, ensuring that any subsequent inhibition is strictly due to the drug's action.

Step 2: Acidic Catalysis & Compound Incubation

  • Action: Transfer the hemin solution to a 96-well plate. Add the quinoline derivative at varying concentrations. Initiate crystallization by adding 0.5 M sodium acetate buffer to drop the pH to 5.0. Incubate at 37°C for 18 hours.

  • Causality: Lowering the pH precisely mimics the acidic environment of the Plasmodium food vacuole. This provides the physiological trigger for β-hematin (synthetic hemozoin) biocrystallization.

Step 3: Spectrophotometric Quantification

  • Action: Centrifuge the plate to pellet the crystallized β-hematin. Transfer the supernatant (containing unreacted, drug-bound heme) to a new plate and measure absorbance at 405 nm.

  • Causality: Whole-parasite assays cannot distinguish between generalized cytotoxicity and specific heme-detoxification blockade. By synthesizing hemozoin in a controlled, cell-free environment, this protocol self-validates the exact mechanism of action: a high absorbance at 405 nm definitively proves that the quinoline derivative directly bound to the heme and halted crystallization.

Quantitative Data Presentation
Compound / Side Chain ModificationTarget PathogenIC50 (µM)Structural AdvantageReference
Dimethylamino-quinoline P. falciparum1.2Small dialkylamino group enhances target affinity[2]
Diethylamine-quinoline P. falciparum2.2Moderate flexibility allows vacuole accumulation[2]
Primary amino-quinoline P. falciparum3.3Reduced lipophilicity lowers membrane permeability[2]

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry |1

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem |3

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC | 2

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing | 4

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI | 5

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of 2-Aryl-Quinoline-4-Carboxylic Acids: A Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a vast array of biological activities including antimalarial, antibacterial, anticancer, and antileishmanial prope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a vast array of biological activities including antimalarial, antibacterial, anticancer, and antileishmanial properties 1[1]. Among its derivatives, 2-aryl-quinoline-4-carboxylic acids (historically related to cinchophen) have emerged as highly tunable molecules. This guide provides an in-depth technical analysis of their target biology, synthetic methodologies, and structure-activity relationships (SAR) to assist researchers in the rational design of novel therapeutics.

Mechanistic Grounding & Target Biology

The pharmacological versatility of 2-aryl-quinoline-4-carboxylic acids stems from their ability to interact with multiple biological targets. A primary, well-characterized mechanism of action for these compounds in anticancer and immunosuppressive applications is the inhibition of 2[2].

DHODH is a critical mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines, catalyzing the oxidation of dihydroorotate to orotate. The C-4 carboxylic acid moiety of the quinoline scaffold acts as a critical hydrogen-bond donor/acceptor within the active site, while the C-2 aryl group anchors the molecule by occupying a hydrophobic ubiquinone-binding pocket[2].

DHODH_Pathway Glutamine Glutamine CP Carbamoyl Phosphate Glutamine->CP CPSII CA Carbamoyl Aspartate CP->CA ATCase DHO Dihydroorotate (DHO) CA->DHO DHOase Orotate Orotate DHO->Orotate DHODH UMP Uridine Monophosphate Orotate->UMP UMPS Inhibitor 2-Aryl-Quinoline-4-Carboxylic Acid Inhibitor->DHO Blocks DHODH

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline derivatives.

In antiparasitic and antibacterial applications, the target profile shifts. For example, specific analogs act as inhibitors of Mycobacterium tuberculosis DNA gyrase or target the MsbA transporter in Gram-negative bacteria 3[3].

Core Synthetic Methodologies: The Pfitzinger Reaction

While the Doebner reaction (condensation of aniline, benzaldehyde, and pyruvic acid) is frequently used, the Pfitzinger reaction remains the gold standard for synthesizing 2-aryl-quinoline-4-carboxylic acids due to its high regioselectivity and yield 4[4].

Mechanistic Causality: The reaction is driven by alkaline hydrolysis. Potassium hydroxide (KOH) catalyzes the ring-opening of the pyrrolidinone ring of isatin to produce a 2-(2-aminophenyl)-2-oxoacetic acid intermediate in situ. This keto-acid aniline intermediate subsequently reacts with the enolate of an acetophenone derivative to form an imine, which cyclizes into the stable quinoline core[3].

Self-Validating Experimental Protocol

Pfitzinger_Workflow Step1 1. Reagent Mixing Isatin + Acetophenone + EtOH/H2O Step2 2. Base Addition Add KOH (2.0-2.5 eq) to catalyze ring opening Step1->Step2 Step3 3. Reflux Heat at 78°C for 18-24 h (TLC monitoring) Step2->Step3 Step4 4. Quenching Pour onto ice-water to halt reaction Step3->Step4 Step5 5. Acidification Add 6N HCl to pH ~2 to precipitate free acid Step4->Step5 Step6 6. Isolation Filter, wash, and recrystallize from EtOH Step5->Step6

Step-by-step experimental workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Step-by-Step Methodology:

  • Preparation: Dissolve isatin (1.0 eq) and the desired acetophenone derivative (1.0 eq) in a solvent mixture of EtOH:H₂O (4:1 ratio, ~10 mL per mmol of substrate)[4].

  • Base Catalysis: Add KOH (2.0–2.5 eq) to the mixture. Causality: The strong base is required to force the initial ring-opening of isatin.

  • Reflux & Monitoring: Heat the mixture at reflux (78 °C) with continuous stirring for 18–24 hours. Validation: Monitor reaction completion via TLC (DCM:MeOH = 9:1) to ensure the disappearance of the isatin spot.

  • Quenching: Allow the reaction to cool to room temperature, then pour it onto crushed ice-water.

  • Acidification (Critical Step): Carefully acidify the aqueous mixture with 6 N HCl until the pH reaches ≈ 2. Causality: Post-reaction, the product exists as a soluble potassium carboxylate salt. Dropping the pH protonates the carboxylate, forcing the free 2-aryl-quinoline-4-carboxylic acid to precipitate out of the aqueous phase[4].

  • Isolation & Purification: Collect the precipitated solid via vacuum filtration, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from hot ethanol. Confirm structure via ¹H/¹³C NMR and HRMS.

Comprehensive SAR Analysis

The modular nature of the 2-aryl-quinoline-4-carboxylic acid scaffold allows for precise tuning of its pharmacokinetic and pharmacodynamic properties.

SAR_Logic Core 2-Aryl-Quinoline-4-Carboxylic Acid Scaffold C2 C-2 Aryl Group Defines lipophilicity & hydrophobic pocket binding Core->C2 C4 C-4 Carboxylic Acid Essential for H-bonding or derivatization Core->C4 C7_8 C-6/7/8 Positions Halogens/Nitro enhance metabolic stability & potency Core->C7_8 C2_Sub 3,5-di-F or Cl: ↑ Antimalarial / Antileishmanial C2->C2_Sub C4_Sub Amides/Hydrazides: ↑ Antimicrobial Permeability C4->C4_Sub C7_8_Sub 7-Cl or 8-NO2: ↑ Target Affinity (e.g., DNA Gyrase) C7_8->C7_8_Sub

Structure-activity relationship logic for optimizing 2-aryl-quinoline-4-carboxylic acid analogs.

Quantitative SAR Data Summary
Structural ModificationTarget PositionPrimary Pharmacological EffectMechanistic Causality
Unsubstituted Phenyl C-2Baseline DHODH InhibitionOccupies the hydrophobic ubiquinone-binding pocket of DHODH[2].
3,5-Difluorophenyl C-2↑ Antidiabetic / AntimalarialHalogens increase lipophilicity and form specific halogen-protein interactions, enhancing target affinity5[5].
Amide / Carbohydrazide C-4↑ Antimicrobial / AntileishmanialNeutralizes physiological charge, enhancing penetration through pathogen membranes (e.g., L. infantum)[6].
Chlorine (-Cl) C-7↑ AntitubercularIncreases metabolic stability and enhances binding affinity to Mtb DNA gyrase[3].
Nitro (-NO₂) C-8↑ AntileishmanialModulates electronic distribution, increasing the electrophilicity of the quinoline core for better pharmacophore binding6[6].

Key Insights:

  • The C-4 Paradox: While the free carboxylic acid at C-4 is strictly required for human DHODH inhibition (due to critical hydrogen bonding), converting it to an amide or hydrazide is often necessary to achieve whole-cell antibacterial or antiparasitic activity. This modification removes the negative charge at physiological pH, allowing the molecule to cross lipid bilayers[4][6].

  • Halogenation at C-2: Incorporating fluorine or chlorine atoms at the meta positions (3,5-difluorophenyl) of the C-2 aryl ring prevents rapid oxidative metabolism by cytochrome P450 enzymes while simultaneously increasing the molecule's lipophilicity (LogP)[5].

References

  • Efficient Synthesis and in Silico Studies of the Benzimidazole Hybrid Scaffold with the Quinolinyloxadiazole Skeleton with Potential α-Glucosidase Inhibitory, Anticoagulant, and Antiplatelet Activities for Type-II Diabetes Mellitus Management and Treating Thrombotic Disorders, ACS Omega, 5

  • Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: From Prediction to In Vitro Activity/Toxicity, Bentham Science, 6

  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids, Benchchem, 2

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents, MDPI, 4

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity, PMC, 3

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism, ACS Omega, 1

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid via Pfitzinger reaction

Abstract & Scope This application note details the protocol for synthesizing 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid using the Pfitzinger reaction. This method utilizes the condensation of isatin (1H-indole-2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for synthesizing 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid using the Pfitzinger reaction. This method utilizes the condensation of isatin (1H-indole-2,3-dione) with 2'-hydroxyacetophenone in a strongly alkaline environment.

The resulting scaffold is a critical pharmacophore in medicinal chemistry, known for its metal-chelating properties (tridentate N,O,O ligand) and biological activities ranging from anti-tubercular to anti-neoplastic effects. This guide emphasizes the "isatinate" mechanism, critical pH control points during isolation, and purification strategies to ensure high purity (>98%) for downstream applications.

Reaction Mechanism

The Pfitzinger reaction is a base-catalyzed cascade sequence. Understanding the mechanism is vital for troubleshooting yield issues.

  • Ring Opening: The reaction initiates with the hydrolysis of the isatin lactam bond by a strong base (KOH or NaOH), generating the isatinate (2-aminophenylglyoxylate) intermediate.

  • Condensation: The ketone (2'-hydroxyacetophenone) undergoes an aldol-type condensation with the keto-carbonyl of the isatinate.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to aromatize the system, forming the quinoline core.

Mechanistic Pathway (DOT Visualization)

PfitzingerMechanism Isatin Isatin (Lactam Form) Isatinate Isatinate Intermediate (Ring Open) Isatin->Isatinate Ring Opening Base KOH/NaOH (Hydrolysis) Base->Isatinate Condensation Aldol Condensation Intermediate Isatinate->Condensation + Ketone Ketone 2'-Hydroxyacetophenone Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product 2-(2-Hydroxyphenyl) quinoline-4-carboxylic acid Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Pfitzinger reaction converting Isatin to the Quinoline scaffold.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )EquivalentsRole
Isatin 147.131.0Substrate
2'-Hydroxyacetophenone 136.151.1Ketone Reactant
Potassium Hydroxide (KOH) 56.114.0 - 5.0Base / Catalyst
Ethanol (Absolute) -SolventReaction Medium
Glacial Acetic Acid -ExcessAcidification

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or precision pH strips (range 0-6)

  • Vacuum filtration setup (Buchner funnel)

Step-by-Step Procedure

Step 1: Preparation of Isatinate (Critical Pre-Step)

  • Dissolve KOH (5.6 g, 100 mmol) in Water (10 mL) .

  • Add Isatin (2.94 g, 20 mmol) to the hot base solution.

  • Observation: The orange isatin suspension will turn into a deep yellow/brown clear solution. This indicates the formation of potassium isatinate.

  • Expert Insight: Ensure the ring is fully opened before adding the ketone to prevent side reactions (e.g., ketone self-condensation).

Step 2: Addition of Ketone

  • Dissolve 2'-Hydroxyacetophenone (3.0 g, 22 mmol) in Ethanol (30 mL) .

  • Add the ketone solution dropwise to the stirring isatinate solution.

  • The mixture may darken slightly.

Step 3: Reflux

  • Heat the mixture to reflux (approx. 80°C) for 12–16 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7). The isatin spot should disappear.

Step 4: Isolation (The "Crash Out")

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 100 g) to dilute.

  • Critical Control Point: Slowly add Glacial Acetic Acid (or 10% HCl) with vigorous stirring.

  • Target pH 4.0 – 5.0 .

  • Why? The product is amphoteric (quinoline nitrogen is basic; carboxylic acid and phenol are acidic). Dropping the pH too low (<2) may form the hydrochloride salt, which is water-soluble. Stopping at pH 4-5 ensures the zwitterionic or neutral form precipitates.

  • Allow the yellow precipitate to stand for 1 hour to mature the crystals.

Step 5: Purification

  • Filter the crude solid under vacuum.[1]

  • Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acid.

  • Recrystallization: Dissolve the crude solid in hot Ethanol (or Methanol/DMF mixture). Filter while hot to remove insoluble impurities. Allow to cool slowly.

  • Dry the yellow needles in a vacuum oven at 60°C for 6 hours.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Weigh Reagents Step1 Dissolve Isatin in 33% KOH (Form Isatinate) Start->Step1 Step2 Add 2'-Hydroxyacetophenone in Ethanol Step1->Step2 Step3 Reflux 12-16 Hours (80°C) Step2->Step3 Step4 Cool & Pour into Ice Step3->Step4 Step5 Acidify to pH 4-5 (Precipitation) Step4->Step5 Critical Step Step6 Vacuum Filtration Step5->Step6 Step7 Recrystallize (EtOH) Step6->Step7 End Final Product: Yellow Needles Step7->End

Figure 2: Operational workflow for the synthesis and isolation of the target quinoline.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following expected data.

Physical Properties:

  • Appearance: Yellow crystalline powder/needles.

  • Melting Point: Expected range 265–270°C (Decomposition often observed due to carboxylic acid).

  • Solubility: Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.

Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.5–14.0 (br s, 1H, -COOH).
      
    • 
       10.5–11.0 (s, 1H, Phenolic -OH).
      
    • 
       8.6 (s, 1H, H-3 of Quinoline).
      
    • 
       8.0–8.5 (m, Quinoline aromatic protons).
      
    • 
       6.9–7.5 (m, Phenolic ring protons).
      
  • IR (KBr, cm⁻¹):

    • 3300–3400 (Broad, O-H stretch).

    • 1700–1720 (C=O stretch, Carboxylic acid).

    • 1600–1620 (C=N stretch, Quinoline).

Applications & Significance

  • Coordination Chemistry: The molecule features a tridentate binding pocket (Quinoline-N, Phenolic-O, Carboxylate-O). It is highly effective for chelating transition metals (Cu, Zn, Fe) for catalysis or metallodrug development.

  • Fluorescence: Derivatives of this scaffold often exhibit strong fluorescence, making them candidates for pH sensors or biological probes.

  • Pharmacology: The 2-substituted quinoline-4-carboxylic acid moiety is a privileged structure in anti-malarial (Quinine analogs) and anti-bacterial research.

References

  • Pfitzinger, W. (1886).[2] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100.

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][4] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Palmer, A. M., et al. (2010). "Structure-Activity Relationships of Quinoline-4-Carboxylic Acids." Journal of Medicinal Chemistry, 53(1), 282.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Pfitzinger Reaction." BenchChem Technical Library.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid." (Used for analog safety comparison).

Sources

Application

Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction

[1] Introduction & Significance The synthesis of 2-phenylquinoline-4-carboxylic acid (historically known as Cinchophen or Atophan) represents a foundational protocol in heterocyclic chemistry. While originally developed...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Significance

The synthesis of 2-phenylquinoline-4-carboxylic acid (historically known as Cinchophen or Atophan) represents a foundational protocol in heterocyclic chemistry. While originally developed as an analgesic and anti-gout agent, this scaffold has seen a resurgence in modern drug discovery as a privileged structure for STAT3 inhibitors and HDAC inhibitors [1].

This Application Note provides a rigorous technical guide for the synthesis of this moiety using the Doebner Reaction . Unlike the Pfitzinger reaction (which requires isatin), the Doebner approach utilizes accessible starting materials—aniline, benzaldehyde, and pyruvic acid—in a multicomponent condensation.

Key Technical Advantages[2][3][4]
  • Atom Economy: High-efficiency one-pot formation of the pyridine ring.

  • Versatility: The protocol accommodates electron-withdrawing groups (EWGs) on the aniline ring, which are critical for modern structure-activity relationship (SAR) studies.

  • Scalability: The reaction is robust and easily scaled from milligram to kilogram quantities.

Mechanistic Principles

To optimize yield and purity, the operator must understand the competing pathways. The consensus mechanism proceeds via a Schiff base intermediate , rather than an initial aldol condensation.

Reaction Pathway[1][5][6][7][8][9][10][11][12]
  • Imine Formation: Aniline condenses with benzaldehyde to form N-benzylideneaniline (Schiff base).

  • Mannich-type Addition: The enol form of pyruvic acid adds to the imine double bond.

  • Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

  • Oxidation: Oxidative dehydrogenation (often driven by air or disproportionation) yields the fully aromatic quinoline system.

Mechanistic Visualization[6]

DoebnerMechanism cluster_0 Reactants Aniline Aniline SchiffBase Schiff Base (N-Benzylideneaniline) Aniline->SchiffBase - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase Pyruvic Pyruvic Acid (Enol Form) Intermediate β-Amino Acid Intermediate Pyruvic->Intermediate SchiffBase->Intermediate + Pyruvic Acid Dihydro Dihydroquinoline Derivative Intermediate->Dihydro Cyclization (- H₂O) Product 2-Phenylquinoline- 4-carboxylic Acid Dihydro->Product Oxidation (- 2H)

Figure 1: The Schiff-base dominant pathway for the Doebner condensation. Note that the final oxidation step is spontaneous under reflux conditions.

Critical Process Parameters (CPP)

Success in the Doebner reaction relies on solvent polarity and catalyst acidity. The following table summarizes optimization parameters based on recent literature and internal validation.

ParameterCondition A (Classic)Condition B (Modern/Green)Impact on Outcome
Solvent Absolute EthanolWater : Ethylene Glycol (1:1)Ethanol: Good solubility for reactants, poor for product (facilitates precipitation). Water/Glycol: Higher temperature capability, greener profile [2].
Catalyst None (Thermal)p-TSA (10 mol%) or Fe(OTf)₃Catalysts significantly reduce reaction time (from 4h to <1h) and improve yields for deactivated anilines.
Stoichiometry 1 : 1 : 11 : 1.1 : 1.2Slight excess of aldehyde and pyruvic acid drives the reaction to completion, compensating for volatility.
Temperature Reflux (~78°C)80–100°CHigher temperatures favor the dehydration/aromatization step.

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Method

Recommended for initial synthesis and educational demonstrations due to operational simplicity.

Reagents:

  • Aniline (10 mmol, 0.93 g)

  • Benzaldehyde (10 mmol, 1.06 g)

  • Pyruvic Acid (10 mmol, 0.88 g)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Pre-mix: In a 100 mL round-bottom flask (RBF), dissolve aniline and benzaldehyde in 10 mL of ethanol. Stir at room temperature for 15 minutes to initiate Schiff base formation (solution often turns yellow/turbid).

  • Addition: Add pyruvic acid dissolved in the remaining 10 mL of ethanol.

  • Reflux: Equip with a reflux condenser. Heat the mixture to a gentle boil (reflux) for 3–4 hours .

    • Self-Validation: The reaction mixture usually darkens to orange/red. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1). The disappearance of benzaldehyde is the primary endpoint.

  • Precipitation: Allow the reaction to cool to room temperature, then place in an ice bath for 30 minutes. The crude product typically precipitates as a yellow solid.

  • Filtration: Vacuum filter the solid. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde/aniline.

  • Purification (Acid-Base Swing):

    • Dissolve the crude solid in 10% aqueous Na₂CO₃ (product dissolves as the carboxylate salt; impurities remain insoluble).

    • Filter off any insoluble residue.

    • Acidify the filtrate with 2M HCl to pH 3–4. The pure acid will reprecipitate.

    • Filter, wash with water, and dry.[1][2]

Protocol B: Green Catalytic Method (High Throughput)

Recommended for library synthesis or deactivated substrates.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • Benzaldehyde derivative (1.0 equiv)[1]

  • Pyruvic Acid (1.2 equiv)

  • Solvent: Water/Ethylene Glycol (1:1 v/v)

  • Catalyst: p-Toluenesulfonic acid (p-TSA), 10 mol%

Procedure:

  • Combine all reagents and catalyst in the solvent system.

  • Heat to 80°C for 45–60 minutes.

  • Cool to room temperature. The product precipitates out of the aqueous medium.[1]

  • Filter and wash extensively with water to remove the catalyst and ethylene glycol.

  • Recrystallize from hot ethanol if necessary.

Quality Control & Characterization

Do not proceed to biological testing without verifying the following specifications.

1. Melting Point Analysis:

  • Expected: 210–215°C (Literature value: ~214°C [3]).[3]

  • Diagnostic: A sharp melting point (<2°C range) indicates high purity. A broad range (<200°C) suggests incomplete cyclization or trapped solvent.

2. ¹H-NMR Spectroscopy (DMSO-d₆):

  • Carboxyl Proton: Look for a broad singlet at 13.0–14.0 ppm (COOH).

  • Aromatic Region:

    • Singlet at ~8.4 ppm : Corresponds to the H-3 proton of the quinoline ring (characteristic of the 2,4-substitution pattern).

    • Multiplets at 7.5–8.2 ppm : Phenyl ring and quinoline backbone protons.

3. Solubility Check:

  • Soluble in: DMSO, DMF, dilute alkali (NaOH/Na₂CO₃).

  • Insoluble in: Cold water, Hexane.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Aniline, Benzaldehyde, Pyruvic Acid) Mix Mix in Ethanol (Protocol A) or H2O/Glycol (Protocol B) Start->Mix End Final Product: 2-Phenylquinoline-4-COOH Reflux Reflux/Heat (3-4h Thermal / 1h Catalytic) Mix->Reflux Cool Cool to 0-5°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Purify Acid-Base Extraction (Dissolve in Na2CO3 -> Filter -> Acidify) Filter->Purify Dry Dry & Recrystallize (EtOH) Purify->Dry QC QC Check (MP > 210°C?) Dry->QC QC->End Pass QC->Purify Fail (Impure)

Figure 2: Operational workflow for the synthesis and purification of Cinchophen.

References

  • Vijayakumar, V., et al. (2025).[4] A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Doebner, O. (1887). Ueber die Synthesis der Cinchoninsäure und Chinolinsäure. Annalen der Chemie, 242, 265. (Classic Reference).
  • National Institutes of Health (NIH). (2023). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid as a Highly Sensitive Fluorescent Probe

For: Researchers, scientists, and drug development professionals engaged in ion sensing and molecular imaging. Introduction In the intricate landscape of cellular biology and environmental monitoring, the precise detecti...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in ion sensing and molecular imaging.

Introduction

In the intricate landscape of cellular biology and environmental monitoring, the precise detection of specific analytes is paramount. Fluorescent probes have emerged as indispensable tools, offering high sensitivity, selectivity, and the ability for real-time, non-invasive measurements.[1] Quinoline derivatives, in particular, have garnered significant attention as versatile fluorophores due to their rigid structure, high quantum yield, and the capacity for chemical modification to create targeted sensors.[2][3] This application note provides a comprehensive guide to the utilization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid as a fluorescent probe, detailing its sensing mechanism, experimental protocols, and data analysis techniques.

The unique structure of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, featuring a quinoline core, a chelating hydroxyphenyl group, and a carboxylic acid moiety, makes it a promising candidate for the selective detection of metal ions. The coordination of a target ion with the probe can modulate its photophysical properties through various mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), leading to a detectable change in fluorescence.[1] This guide will equip researchers with the foundational knowledge and practical protocols to effectively employ this class of fluorescent probes in their work.

Core Principles and Sensing Mechanism

Molecular fluorescent probes are sophisticated chemical structures designed to signal the presence of a specific analyte through a change in their fluorescence properties. These probes typically consist of three key components: a recognition group (receptor), a signaling unit (fluorophore), and a linker. In the case of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, the 2-(2-Hydroxyphenyl) moiety and the carboxylic acid group can act as the recognition site for metal ions, while the quinoline ring serves as the fluorescent reporter.

The sensing mechanism often relies on the interaction between the probe's recognition site and the target analyte, which alters the electronic properties of the fluorophore. For instance, in a PET-based sensor, the fluorescence may be initially "off" or quenched due to electron transfer from a donor to the excited fluorophore. Upon binding to the analyte, this PET process can be inhibited, resulting in a "turn-on" fluorescence response. Conversely, in an ICT-based mechanism, ion binding can alter the charge distribution within the molecule, leading to a shift in the emission wavelength, which is advantageous for ratiometric sensing.[1]

Sensing_Mechanism cluster_0 Fluorescence State Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Event (Chelation) Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Low Fluorescence Low Fluorescence High Fluorescence High Fluorescence

Caption: Generalized "Turn-On" Sensing Mechanism.

Synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented, with the Doebner and Pfitzinger reactions being common methods.[4][5][6]

Doebner Reaction Approach:

A common synthetic route involves the Doebner reaction, a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[4][5]

  • An equimolar mixture of a suitable aniline and 2-hydroxybenzaldehyde is refluxed in an appropriate solvent like ethanol.

  • Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of acid (e.g., trifluoroacetic acid), and reflux is continued.[4]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is typically precipitated by pouring the reaction mixture into ice water and then purified.[4]

Pfitzinger Reaction Approach:

Alternatively, the Pfitzinger reaction can be employed, which involves the reaction of an isatin with a carbonyl compound containing an α-methylene group.[6][7]

Spectroscopic Properties

The photophysical characteristics of a fluorescent probe are critical to its application. These properties should be determined empirically for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid in the desired experimental buffer.

PropertyDescriptionTypical Values for Quinoline Probes
Absorption Maximum (λ_abs) The wavelength at which the probe absorbs the most light.280-350 nm[8][9]
Emission Maximum (λ_em) The wavelength at which the probe emits the most light upon excitation.350-500 nm[9]
Stokes Shift The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-quenching.50-150 nm
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter probe.Varies significantly with solvent and analyte binding.
Molar Absorptivity (ε) A measure of how strongly the probe absorbs light at a given wavelength.10,000 - 50,000 M⁻¹cm⁻¹

Experimental Protocols

The following protocols are generalized based on established methods for using quinoline-based fluorescent probes for metal ion detection.[10] Optimization is recommended for specific applications.

Materials and Reagents
  • Stock solution of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of the target analyte (e.g., metal salts) and potential interfering ions.

  • Buffer solution to maintain a constant pH (e.g., HEPES, MES, Tris-HCl). The optimal pH should be determined experimentally.[10]

  • High-purity deionized water.

  • Spectrofluorometer.

  • Quartz cuvettes or microplate reader.

Protocol 1: Determination of Optimal Probe Concentration and pH

Rationale: The fluorescence response is dependent on both the probe concentration and the pH of the medium. These parameters must be optimized to achieve the best signal-to-noise ratio.

  • pH Optimization: Prepare a series of buffer solutions with varying pH values (e.g., from 4 to 10).

  • To separate sets of cuvettes, add a fixed concentration of the probe and either the target analyte or a blank control.

  • Measure the fluorescence intensity at the predetermined emission wavelength.

  • Plot fluorescence intensity versus pH to determine the optimal pH range where the probe exhibits a stable and significant response to the analyte.[3]

  • Probe Concentration Optimization: Using the optimal pH buffer, prepare a series of solutions with varying probe concentrations (e.g., 0.1 µM to 20 µM).

  • Measure the fluorescence in the presence and absence of a fixed, saturating concentration of the target analyte.

  • Select the lowest probe concentration that provides a robust and stable fluorescence signal for subsequent experiments.

Protocol 2: Selectivity and Interference Studies

Rationale: A crucial characteristic of a good fluorescent probe is its high selectivity for the target analyte over other potentially competing species present in the sample.

  • Prepare a series of solutions, each containing the optimized concentration of the probe in the optimal buffer.

  • To each solution, add a different potential interfering ion at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target analyte concentration.

  • Measure the fluorescence response for each solution.

  • As a positive control, measure the fluorescence of the probe with only the target analyte.

  • Compare the fluorescence changes to assess the selectivity of the probe.[10] A highly selective probe will show a significant response only in the presence of the target analyte.

Protocol 3: Sensitivity and Determination of the Limit of Detection (LOD)

Rationale: This protocol determines the sensitivity of the probe to the target analyte and calculates the lowest concentration that can be reliably detected.

  • Prepare a series of solutions containing a fixed, optimized concentration of the probe.

  • Add increasing concentrations of the target analyte to these solutions, covering a range from expected low to high concentrations.

  • Measure the fluorescence intensity for each concentration.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.[10]

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.[2]

Experimental_Workflow A Stock Solution Preparation B Optimization (pH, Probe Conc.) A->B C Selectivity Assay B->C D Sensitivity Assay (Titration) B->D E Data Analysis (LOD, Stoichiometry) C->E D->E F Application (e.g., Bioimaging) E->F

Caption: General Experimental Workflow for Probe Characterization.

Protocol 4: Determination of Binding Stoichiometry (Job's Plot)

Rationale: A Job's plot is a continuous variation method used to determine the binding stoichiometry between the probe and the analyte.

  • Prepare a series of solutions where the total molar concentration of the probe and the analyte is kept constant, but their mole fractions are varied.

  • For example, prepare solutions where the mole fraction of the analyte ranges from 0 to 1.

  • Measure the fluorescence intensity of each solution.

  • Plot the change in fluorescence intensity against the mole fraction of the analyte.[10]

  • The mole fraction at which the maximum fluorescence change is observed indicates the binding stoichiometry. For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.66 suggests a 1:2 (probe:analyte) complex.

Applications in Biological Systems

Quinoline-based fluorescent probes have been successfully employed for bioimaging in living cells and organisms.[2][11][12]

Cellular Imaging Protocol
  • Cell Culture: Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Loading: Incubate the cells with a low micromolar concentration of the 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid probe in cell culture medium for a specific duration (e.g., 30 minutes).

  • Washing: Gently wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove any excess, unbound probe.

  • Analyte Treatment (Optional): Treat the cells with the target analyte or a vehicle control.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

Note: Cytotoxicity of the probe should be assessed prior to imaging experiments, for example, using an MTT assay.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Incorrect excitation/emission wavelengths. Probe degradation. Low probe concentration.Verify instrument settings. Prepare fresh probe solutions. Optimize probe concentration.
High background fluorescence Autofluorescence from sample matrix or media. Impure probe.Use appropriate blank controls. Purify the probe. Use a buffer with low background fluorescence.
Poor selectivity Probe cross-reacts with other ions.Modify the probe structure to enhance selectivity. Perform experiments in a more controlled buffer system.
Signal instability Photobleaching. pH fluctuation.Reduce excitation light intensity or exposure time. Ensure adequate buffering capacity.

Conclusion

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid represents a promising class of fluorescent probes with the potential for high sensitivity and selectivity. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively characterize and apply this probe for the detection of target analytes in a variety of scientific disciplines, from environmental analysis to cellular biology. The versatility of the quinoline scaffold opens avenues for further derivatization to fine-tune its properties for specific applications.

References

  • Benchchem. Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.
  • MDPI. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. 2023. Available from: [Link]

  • Researching. Molecular Fluorescent Probe for Detection of Metal Ions. 2024. Available from: [Link]

  • PMC. Metal Ion-Responsive Fluorescent Probes for Two-Photon Excitation Microscopy. Available from: [Link]

  • ACS Omega. Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. 2024. Available from: [Link]

  • PMC. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Available from: [Link]

  • RSC Publishing. A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging. Available from: [Link]

  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. 2016. Available from: [Link]

  • Arkivoc. Quinoline based receptor in fluorometric discrimination of carboxylic acids. 2008. Available from: [Link]

  • ScienceDirect. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. 2025. Available from: [Link]

  • PMC. Quinoline based receptor in fluorometric discrimination of carboxylic acids. 2008. Available from: [Link]

  • MDPI. A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. 2025. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A REVIEW ON SYNTHESIS OF 2-PHENYLQUINOLINE-4-CARBOXYLIC ACID. 2024. Available from: [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. 2022. Available from: [Link]

  • Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. 2023. Available from: [Link]

  • PubMed. Quinoline based reversible fluorescent probe for Pb2+; applications in milk, bioimaging and INHIBIT molecular logic gate. 2021. Available from: [Link]

  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. 2023. Available from: [Link]

  • ResearchGate. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. 2025. Available from: [Link]

  • PMC. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. 2025. Available from: [Link]

  • ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Available from: [Link]

Sources

Application

Application Note: Optimization and Protocols for Quinoline-Based Fluorescent Probes in Live-Cell Imaging

Executive Summary Quinoline derivatives are a cornerstone in the development of small-molecule fluorescent probes for chemical biology. Their highly tunable photophysical properties, compact structural scaffold, and exce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are a cornerstone in the development of small-molecule fluorescent probes for chemical biology. Their highly tunable photophysical properties, compact structural scaffold, and excellent biocompatibility make them ideal for tracking dynamic cellular events, such as metal ion fluctuations, reactive oxygen species (ROS) generation, and organelle-specific microenvironments[1]. Unlike bulky traditional fluorophores, the quinoline core allows for facile synthetic modifications to shift excitation/emission spectra, improve quantum yields, and enable two-photon microscopy (TPM) for deep-tissue imaging[2].

This application note provides a comprehensive, self-validating framework for utilizing quinoline-based probes in live-cell imaging, detailing the mechanistic rationale behind experimental choices to ensure high-fidelity data acquisition.

Mechanistic Foundations of Quinoline Probes

The rational design of quinoline probes relies on three primary photophysical mechanisms to translate a biological recognition event into a quantifiable optical signal. Understanding these mechanisms is critical for experimental design, particularly when selecting excitation lasers and interpreting fluorescence outputs.

  • Photoinduced Electron Transfer (PET): In the unbound state, fluorescence is quenched via electron transfer from a donor moiety to the excited quinoline fluorophore. Upon target binding (e.g., Nitric Oxide detection by the QNO probe), the PET process is inhibited, resulting in a dramatic fluorescence "turn-on"[2].

  • Intramolecular Charge Transfer (ICT): The quinoline ring is functionalized with electron-donating and electron-accepting groups, creating a "push-pull" system. Target interaction alters the electron density, leading to a ratiometric shift in emission wavelengths. This is frequently used for detecting polarity changes or ROS, such as the HQ probe for hypochlorous acid (HOCl)[3] and 7-aminoquinoline derivatives for Golgi apparatus targeting[4].

  • Chelation-Enhanced Fluorescence (CHEF): Particularly relevant for 8-hydroxyquinoline derivatives, the free probe exhibits weak fluorescence due to non-radiative decay pathways (e.g., excited-state intramolecular proton transfer). Coordination with metal ions (e.g.,

    
    , 
    
    
    
    ) increases structural rigidity, blocking these pathways and triggering intense fluorescence[5].

G Start Quinoline Probe (Non-fluorescent / Quenched) PET Photoinduced Electron Transfer (PET) Target binds receptor, blocking electron transfer Start->PET e.g., NO, pH sensing ICT Intramolecular Charge Transfer (ICT) Target alters electron donor/acceptor push-pull Start->ICT e.g., HOCl, polarity CHEF Chelation-Enhanced Fluorescence (CHEF) Metal ion binding increases structural rigidity Start->CHEF e.g., Zn2+, Hg2+ Emission1 Fluorescence 'Turn-On' (Signal Enhancement) PET->Emission1 Emission2 Ratiometric Shift (Emission Wavelength Change) ICT->Emission2 CHEF->Emission1

Mechanistic pathways of quinoline-based fluorescent probes upon target engagement.

Quantitative Data: Photophysical Properties of Selected Probes

Summarizing the photophysical properties is critical for selecting the appropriate laser lines, emission filters, and imaging modalities.

ProbeTarget / ApplicationMechanismEx / Em (nm)Key FeaturesReference
QNO Nitric Oxide (NO)PET~360 / 480Two-photon compatible (52 GM); deep tissue imaging (90–180 µm).[2]
DMAQ Lysosomal pHRatiometric~380 / 450-550Highly modular scaffold; cell-permeable; dual-stage pH response.[1]
HQ Hypochlorous Acid (HOCl)ICT419 / 550Ultra-sensitive (LOD 6.5 nM); fast response (<25 s); tracks inflammation.[3]
7-AQ Golgi ApparatusICT~350 / 450-500Catalyst-free synthesis; large Stokes shift; mitosis tracking.[4]
RHOQ Mercury (

)
CHEF~560 / 5948-hydroxyquinoline-rhodamine hybrid; 550-fold fluorescence enhancement.[5]

Experimental Protocol: Live-Cell Imaging Workflow

This protocol provides a standardized methodology for utilizing quinoline-based probes in adherent mammalian cell lines (e.g., HeLa, RAW 264.7).

Workflow Prep Cell Culture & Seeding Incubate Probe Incubation (Serum-Free) Prep->Incubate Wash Washing (HBSS) Remove Excess Incubate->Wash Image Confocal / TPM Imaging Wash->Image Analyze Data Analysis & Quantification Image->Analyze

Standardized workflow for live-cell imaging using quinoline-based fluorescent probes.

Step 1: Reagent Preparation

Causality Check: Quinoline derivatives are inherently hydrophobic. Stock solutions must be prepared in anhydrous DMSO, but the final assay concentration of DMSO must be strictly controlled to prevent solvent-induced cytotoxicity and artifactual changes in cell membrane permeability.

  • Stock Solution: Dissolve the lyophilized quinoline probe in anhydrous DMSO to yield a 10 mM stock. Aliquot and store at -20°C, protected from light.

  • Working Solution: Dilute the stock solution in phenol red-free Hank’s Balanced Salt Solution (HBSS) or serum-free DMEM to a final concentration of 1–10 µM immediately before use. Critical: Ensure the final DMSO concentration does not exceed 0.5% (v/v)[3].

Step 2: Cell Culture and Seeding
  • Seed cells (e.g., RAW 264.7 for NO detection[2] or HeLa for pH/Golgi tracking[1][4]) onto 35 mm glass-bottom confocal imaging dishes at a density of

    
     cells/dish.
    
  • Incubate for 24 hours at 37°C with 5%

    
     in complete growth medium until cells reach 60–80% confluency.
    
Step 3: Probe Loading and Staining

Causality Check: Serum proteins in complete media can sequester hydrophobic small molecules, drastically reducing the effective concentration of the probe reaching the intracellular space. Furthermore, phenol red in standard media contributes to high background autofluorescence.

  • Aspirate the complete culture medium and wash the cells gently twice with pre-warmed HBSS.

  • Add 1 mL of the probe Working Solution (1–10 µM).

  • Incubate the cells in the dark at 37°C for 15–30 minutes. The optimal time depends on the specific derivative's lipophilicity and target subcellular localization[2].

  • Aspirate the loading solution and wash the cells three times with warm HBSS to remove unbound extracellular probe. Note: Incomplete washing leads to high background fluorescence.

  • Add 1 mL of fresh, phenol red-free HBSS or live-cell imaging solution for observation.

Step 4: Imaging Acquisition
  • One-Photon Microscopy (OPM): Transfer the dish to a confocal laser scanning microscope equipped with an environmental chamber (37°C, 5%

    
    ). Excite the sample using the appropriate laser line (e.g., 405 nm for HQ[3] or 561 nm for RHOQ[5]).
    
  • Two-Photon Microscopy (TPM): For deep-tissue or thick-specimen imaging (e.g., using QNO), utilize a mode-locked titanium-sapphire laser tuned to ~740 nm. TPM restricts excitation to the focal point, drastically minimizing out-of-focus photobleaching and cellular autofluorescence[2].

Quality Control and Validation (Self-Validating System)

To ensure the trustworthiness of the imaging data, the protocol must be self-validating. Implement the following controls:

  • Cytotoxicity Assessment: Always run a parallel MTT or CCK-8 assay. A viable probe must maintain >90% cell viability after 24 hours of exposure at the working concentration[3].

  • Positive/Negative Controls:

    • For ROS/RNS probes: Pre-treat cells with a specific inhibitor (e.g., L-NAME to inhibit NO synthase before adding QNO) to confirm signal specificity. The fluorescence should remain at baseline levels[2].

    • For Metal Ion probes: Use a cell-permeable chelator (e.g., TPEN for zinc or specific chelators for

      
      ) to quench the signal post-activation, validating the reversibility and specificity of the CHEF mechanism[5].
      

References

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry (ACS Publications).2

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC (National Institutes of Health).1

  • Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. PMC (National Institutes of Health).3

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC (National Institutes of Health).4

  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. PMC (National Institutes of Health).5

Sources

Method

application of 2-hydroxyquinoline derivatives in chemosensors

Executive Summary This guide details the design, synthesis, and validation of 2-hydroxyquinoline (2-quinolone) derivatives as fluorescent chemosensors. While the 8-hydroxyquinoline (8-HQ) isomer is historically dominant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the design, synthesis, and validation of 2-hydroxyquinoline (2-quinolone) derivatives as fluorescent chemosensors. While the 8-hydroxyquinoline (8-HQ) isomer is historically dominant in metal chelation, the 2-hydroxyquinoline scaffold (specifically functionalized at the C3 position) offers a distinct advantage: a robust Excited-State Intramolecular Proton Transfer (ESIPT) mechanism that can be modulated for "turn-on" fluorescence sensing.

This protocol focuses on the 3-formyl-2-hydroxyquinoline motif, a versatile building block for Schiff base sensors capable of detecting metal ions (e.g.,


, 

) and nucleophilic analytes (e.g., Hydrazine) with high specificity.

Scientific Foundation & Mechanism

The Tautomeric Advantage

2-Hydroxyquinoline exists in a dynamic equilibrium with its lactam tautomer, 2-quinolone .[1] In solution, the 2-quinolone form often predominates, providing a rigid amide backbone.

  • Sensing Mechanism: The proximity of the carbonyl oxygen (C2=O) and a Schiff base nitrogen (at C3) creates a perfect pocket for metal coordination.

  • ESIPT Modulation: In the free ligand, proton transfer between the phenolic/amide proton and the imine nitrogen often quenches fluorescence (or causes a large Stokes shift). Metal binding blocks this transfer, restoring radiative decay (Chelation-Enhanced Fluorescence, CHEF).

Target Analytes
  • Aluminum (

    
    ):  Due to the high charge density and oxophilic nature of 
    
    
    
    , it coordinates strongly with the O-N-O donor set of 2-quinolone Schiff bases.
  • Hydrazine (

    
    ):  Detected via a reaction-based mechanism where hydrazine reacts with the probe to cleave a specific bond or form a cyclized product (e.g., pyrazole formation), triggering a fluorescence change.
    

Experimental Protocols

Protocol A: Synthesis of the Sensor Scaffold

Objective: Synthesize 3-formyl-2-quinolone (the core sensor precursor) via the Vilsmeier-Haack reaction.

Materials:

  • Acetanilide (10 mmol)

  • Phosphorus Oxychloride (

    
    , 30 mmol)
    
  • Dimethylformamide (DMF, 10 mL)

  • Glacial Acetic Acid (70%)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a round-bottom flask under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise over 15 minutes. Stir for 30 mins to form the chloroiminium salt.
  • Cyclization: Add acetanilide to the mixture. Heat to 85°C for 6–8 hours. The reaction undergoes formylation and cyclization to yield 2-chloro-3-formylquinoline .[2][3]

  • Hydrolysis (Critical Step): Pour the reaction mixture into ice water. Add 70% acetic acid and reflux for 4 hours. This converts the 2-chloro group to the 2-hydroxy (2-quinolone) form.

  • Isolation: Cool to room temperature. The yellow precipitate (3-formyl-2-quinolone ) is filtered, washed with water, and recrystallized from ethanol.

    • Yield Expectation: 60–75%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet aldehyde peak at
      
      
      ppm and a broad amide -NH at
      
      
      ppm.
Protocol B: Sensor Fabrication (Schiff Base Condensation)

Objective: Functionalize the scaffold to create an


 selective probe.[4][5]
  • Dissolve 3-formyl-2-quinolone (1 mmol) in hot ethanol (20 mL).

  • Add Nicotinic hydrazide (or Benzoyl hydrazide) (1 mmol) and 2 drops of glacial acetic acid (catalyst).

  • Reflux for 4–6 hours. A heavy precipitate will form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Product: 2-oxo-quinoline-3-carbaldehyde hydrazone derivative.

Protocol C: Spectroscopic Validation (Titration)

Objective: Determine the Limit of Detection (LOD) and Binding Constant (


).
  • Stock Solutions: Prepare a

    
     M stock of the sensor in DMSO. Prepare 
    
    
    
    M stocks of metal perchlorates (
    
    
    ,
    
    
    , etc.) in deionized water.
  • Working Solution: Dilute sensor stock to

    
     in Ethanol/Water (9:1 v/v).
    
  • Titration:

    • Record the fluorescence spectrum of the blank sensor (

      
       nm).
      
    • Add metal ion solution in 0.1 equivalent increments (0 to 2.0 eq).

    • Record emission spectra after each addition (Wait 2 mins for equilibration).

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. 
      
      
      
      .[6]
    • LOD Calculation:

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the linear region.

Visualization of Workflows

Figure 1: Synthesis & Sensing Mechanism

This diagram illustrates the conversion of acetanilide to the active sensor and the subsequent metal chelation mechanism.

G cluster_mech Mechanism of Action Acetanilide Acetanilide (Precursor) Vilsmeier Vilsmeier-Haack (DMF / POCl3) Acetanilide->Vilsmeier Intermed 2-Chloro-3-formyl quinoline Vilsmeier->Intermed Hydrolysis Hydrolysis (AcOH / Reflux) Intermed->Hydrolysis Scaffold 3-Formyl-2-quinolone (Active Scaffold) Hydrolysis->Scaffold Hydrazine Hydrazide Condensation Scaffold->Hydrazine Sensor Schiff Base Sensor (Weak Fluorescence) Hydrazine->Sensor Complex Sensor-Metal Complex (Strong Fluorescence) Sensor->Complex  Chelation  (ESIPT Blocked) Metal Analyte (Al3+) Metal->Complex

Caption: Synthetic route from acetanilide to 2-quinolone sensor and the "Turn-On" fluorescence mechanism upon Al³⁺ binding.

Figure 2: Sensor Characterization Workflow

A self-validating loop for determining sensor performance metrics.

Workflow cluster_analysis Data Analysis Start Sensor Stock (1 mM in DMSO) Selectivity Selectivity Screen (Add 10 eq. of various ions) Start->Selectivity Hit Identify Target Ion (e.g., Al3+) Selectivity->Hit Titration Fluorescence Titration (0 - 2.0 equivalents) Hit->Titration Jobs Job's Plot (Determine Stoichiometry) Titration->Jobs LOD LOD Calculation (3σ / slope) Titration->LOD Binding Benesi-Hildebrand (Calculate Ka) Titration->Binding

Caption: Step-by-step experimental workflow for validating sensor selectivity, sensitivity, and stoichiometry.

Quantitative Performance Data

The following table summarizes key performance metrics of 2-hydroxyquinoline-based sensors derived from recent literature.

Sensor DerivativeTarget AnalyteDetection Limit (LOD)MechanismStoichiometry (L:M)Ref
2-oxo-quinoline-3-carbaldehyde nicotinoyl hydrazone


M (10 nM)
CHEF / ESIPT Inhibition1:1[1, 2]
Isoquinoline-3-carbohydrazide Schiff Base


M (1 nM)
Turn-on Fluorescence2:1[3]
Thiophene-Cyanodistyrene Schiff Base Hydrazine (

)

M
PET DisruptionReaction-based[4]
8-hydroxyquinoline-2-carboxaldehyde


(

)
ICT Inhibition4:1 (

)
[5]

References

  • A highly selective chemosensor for Al3+ based on 2-oxo-quinoline-3-carbaldehyde Schiff-base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[4] (2014).[4]

  • Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base. Spectrochimica Acta Part A. (2018).[7]

  • Highly selective and sensitive chemosensor for Al(III) based on isoquinoline Schiff base. Spectrochimica Acta Part A. (2020).[5]

  • First fluorescence sensor for hydrazine ion: An effective “turn-on” detection. ResearchGate. (2025).[3][6][8]

  • 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+. SSRN. (2025).[3][6][8]

Sources

Application

2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Versatile Scaffold for Anticancer Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including significant potential in oncology.[1][2][3] This document provides a detailed technical guide on the exploration of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQC) as a promising candidate in anticancer drug discovery. While extensive research exists for the broader class of quinoline-4-carboxylic acids, this guide synthesizes that knowledge to provide specific, actionable protocols and insights for the investigation of HPQC. We will delve into its plausible mechanisms of action, provide step-by-step protocols for its synthesis and comprehensive biological evaluation, and discuss the critical structure-activity relationships that underscore its therapeutic potential. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate HPQC and its analogs as novel anticancer agents.

Introduction: The Enduring Promise of the Quinoline Scaffold in Oncology

Quinoline and its derivatives have long been a fertile ground for the development of new therapeutic agents, owing to their diverse biological activities.[4][5] In the realm of anticancer research, this heterocyclic motif is particularly prominent, with derivatives that have been shown to inhibit a variety of critical cellular processes, including cell cycle progression, angiogenesis, and cell migration.[1][6] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.[4][7]

The 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQC) scaffold is of particular interest due to its unique structural features. The 2-phenyl substitution is a common motif in potent anticancer quinolines, while the hydroxyl group at the ortho position of the phenyl ring can act as a hydrogen bond donor and/or acceptor, potentially enhancing its interaction with biological targets.[8] The carboxylic acid at the 4-position is also a key feature, contributing to the molecule's overall physicochemical properties and potential for target engagement.[7] This guide will provide a comprehensive framework for the systematic investigation of HPQC as a novel anticancer agent.

Unraveling the Multifaceted Mechanisms of Action

The anticancer effects of quinoline-4-carboxylic acid derivatives are often attributed to their ability to interact with a variety of cellular targets.[1][7] While the specific mechanism of HPQC is yet to be fully elucidated, based on studies of structurally related compounds, several plausible pathways can be proposed.

2.1. Potential Molecular Targets
  • Histone Deacetylase (HDAC) Inhibition: Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors.[9][10][11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9][10] The structural features of HPQC, particularly the 2-phenyl and 4-carboxylic acid moieties, are consistent with the pharmacophore of known HDAC inhibitors.[9][10][11]

  • Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that are also involved in the regulation of cellular processes relevant to cancer. Some 2-phenylquinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against sirtuins, such as SIRT3.[12] Inhibition of SIRT3 can lead to G0/G1 phase cell cycle arrest and differentiation in certain cancer cell lines.[12]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[13] Cancer cells, due to their high proliferation rate, are particularly dependent on this pathway.[13] Quinoline-4-carboxylic acids have been shown to inhibit DHODH, leading to a depletion of pyrimidines and subsequent inhibition of tumor growth.[1][13]

2.2. Downstream Signaling Cascades

The inhibition of these primary targets can trigger a cascade of downstream events, including:

  • Induction of Apoptosis: Many quinoline derivatives induce programmed cell death (apoptosis) in cancer cells.[14][15] This can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers of apoptosis include caspase activation and DNA fragmentation.[15]

  • Cell Cycle Arrest: By interfering with the expression of cell cycle regulatory proteins, HPQC may induce cell cycle arrest at various phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[2][10][12]

  • Anti-Angiogenesis: Some quinoline derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[14]

2.3. Diagrammatic Representation of a Plausible Signaling Pathway

HPQC_Mechanism_of_Action Plausible Anticancer Mechanism of HPQC via HDAC Inhibition HPQC 2-(2-Hydroxyphenyl)quinoline- 4-carboxylic acid (HPQC) HDAC Histone Deacetylase (HDAC) HPQC->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Accumulation of Acetylated Histones Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Tumor_Suppressors Tumor Suppressor Genes (e.g., p21, BAX) Gene_Expression->Tumor_Suppressors Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis

Caption: Plausible anticancer mechanism of HPQC via HDAC inhibition.

Experimental Protocols for the Investigation of HPQC

This section provides detailed protocols for the synthesis and comprehensive biological evaluation of HPQC.

3.1. Synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid (HPQC)

The Doebner reaction is a classic and effective method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[4][16][17]

Protocol: Doebner Synthesis of HPQC

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylic aldehyde (1 equivalent), aniline (1 equivalent), and ethanol.

  • Initial Reflux: Reflux the mixture for 1 hour.

  • Addition of Pyruvic Acid: To the refluxing mixture, add pyruvic acid (1.5 equivalents) dropwise.

  • Continued Reflux: Continue to reflux the reaction mixture for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Purification: The precipitated solid can be collected by filtration. To further purify, dissolve the crude product in an aqueous solution of sodium carbonate and filter to remove any insoluble impurities. Acidify the filtrate with a suitable acid (e.g., HCl) to re-precipitate the product. The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure HPQC.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[18]

3.2. In Vitro Evaluation

The following protocols are designed to assess the anticancer activity of HPQC in various cancer cell lines.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of HPQC (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Apoptosis Induction Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with HPQC at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with HPQC as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

Protocol: Western Blot Analysis of Key Protein Markers

  • Protein Extraction: Treat cells with HPQC, harvest them, and lyse them using RIPA buffer to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.[2]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., cleaved caspase-3, p21, BAX, Bcl-2) and a loading control (e.g., β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescence detection system.

3.3. In Vivo Evaluation (Conceptual Framework)

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a compound.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude mice).[19][20]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer HPQC (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group treated with a standard-of-care drug can also be included.[19]

  • Efficacy Evaluation: Measure the tumor volume at regular intervals using calipers.[19] At the end of the study, the tumors can be excised and weighed.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

3.4. Overall Experimental Workflow

Experimental_Workflow Experimental Workflow for HPQC Evaluation Synthesis Synthesis of HPQC Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (MTT Assay) Characterization->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Mechanism_Studies->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Model) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for the evaluation of HPQC.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline and phenyl rings.[3][5]

Position Substituent Effect on Anticancer Activity Reference
Quinoline Ring (Position 7) Electron-withdrawing groups (e.g., -CF₃)Often enhances antiproliferative activity.[3]
Phenyl Ring (Position 4') Electron-withdrawing groups (e.g., halogens)Can increase activity.[5]
Quinoline Ring (Position 4) Carboxylic acidImportant for activity in some mechanisms (e.g., HDAC, DHODH inhibition).[7][9][13]
Phenyl Ring (Position 2') Hydroxyl groupMay enhance target binding through hydrogen bonding.[8]
Future Directions and Therapeutic Potential

The 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a library of HPQC analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidating the specific molecular target(s) of HPQC through techniques such as thermal shift assays, affinity chromatography, and computational docking studies.

  • Combination Therapies: Investigating the potential of HPQC in combination with existing chemotherapeutic agents to achieve synergistic effects and overcome drug resistance.

The comprehensive and systematic approach outlined in this guide will facilitate the rigorous evaluation of HPQC and its derivatives, paving the way for the potential discovery of a new class of effective and safe anticancer drugs.

References
  • Benchchem. (n.d.). In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers.
  • Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Vyas, V. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
  • Manjunatha, K. S., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. PubMed.
  • Benchchem. (n.d.). Review of literature on quinoline-4-carboxylic acid derivatives.
  • Glowacka, I. E., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Zhang, M., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Jain, A., et al. (2025). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Ujiie, T. (1975). 2-(2-Hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid and its related compounds--anticancer and other biological activities. Semantic Scholar.
  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • Chen, Y.-L., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry.
  • Takuwa, T., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • El-Sayed, M. A. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
  • Kumar, A., & Kumar, R. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024).
  • Ilango, K., & Arulkumaran, G. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.
  • Liu, Z.-G., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
  • Shah, T., et al. (2021). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.

Sources

Method

Application Note: Development of HDAC Inhibitors from 2-Substituted Phenylquinoline-4-Carboxylic Acid Scaffolds

[1][2][3][4] Introduction & Pharmacophore Logic The 2-substituted phenylquinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, particularly for Histone Deacetylase (HDAC) inhibitors.[1] Howev...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Introduction & Pharmacophore Logic

The 2-substituted phenylquinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, particularly for Histone Deacetylase (HDAC) inhibitors.[1] However, the carboxylic acid form itself is rarely the final drug; it serves as the "Cap" or surface-recognition group.

To develop a potent inhibitor, this scaffold must be derivatized to include a Zinc-Binding Group (ZBG) that chelates the


 ion in the HDAC catalytic pocket.
The Pharmacophore Model
  • The Cap (Scaffold): 2-phenylquinoline-4-carboxylic acid.[2][3][4] Provides isoform selectivity by interacting with the rim of the enzyme pocket.

  • The Linker: Connects the cap to the ZBG. Often a phenyl, piperazine, or alkyl chain.

  • The ZBG: The "warhead."

    • Hydroxamic Acid (-CONHOH): High potency, pan-HDAC inhibition (e.g., SAHA).

    • Ortho-Amino Anilide (Benzamide): High selectivity for Class I HDACs (e.g., Entinostat).

This guide details the workflow to synthesize the scaffold, convert it into a functional inhibitor, and validate its efficacy.[5]

Phase I: Chemical Synthesis Protocols

The Scaffold Synthesis (Pfitzinger Reaction)

The most robust route to 2-substituted phenylquinoline-4-carboxylic acids is the Pfitzinger reaction, utilizing isatin and acetophenone derivatives.

Reaction Logic: Base-catalyzed ring opening of isatin followed by condensation with the ketone.[4]

Protocol:

  • Reagents: Isatin (1.0 eq), Substituted Acetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.[6]

  • Procedure:

    • Dissolve isatin in 33% KOH (5 mL/mmol). Heat to 80°C until fully dissolved (ring opening to isatinate).

    • Add the acetophenone derivative (dissolved in minimal ethanol) dropwise.

    • Reflux at 80–100°C for 12–24 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Work-up: Cool to room temperature. Pour into crushed ice.

    • Acidification: Adjust pH to 3–4 using glacial acetic acid or 2N HCl. The product (quinoline acid) will precipitate.[7]

    • Purification: Filter the precipitate.[6][7] Wash with cold water and diethyl ether. Recrystallize from ethanol/DMF.

Derivatization to ZBG (The "Warhead" Installation)

Objective: Convert the -COOH to a hydroxamic acid (-CONHOH).

Protocol:

  • Activation: Dissolve the quinoline acid (1 eq) in anhydrous DMF. Add EDC.HCl (1.5 eq) and HOBt (1.5 eq). Stir at

    
     for 30 mins.
    
  • Coupling: Add

    
     (Hydroxylamine hydrochloride, 3 eq) and TEA (Triethylamine, 4 eq).
    
  • Reaction: Stir at room temperature (RT) for 12–16 hours.

  • Work-up: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Isatin Isatin (Starting Material) Inter Isatinate Intermediate Isatin->Inter KOH, Heat Ketone Acetophenone Derivative Ketone->Inter Condensation Scaffold 2-Phenylquinoline- 4-Carboxylic Acid (The Cap) Inter->Scaffold Cyclization (Pfitzinger) Activation Activated Ester (EDC/HOBt) Scaffold->Activation Activation Inhibitor Final HDAC Inhibitor (Hydroxamate) Activation->Inhibitor NH2OH (ZBG Install)

Caption: Step-by-step synthetic route from raw materials to functional HDAC inhibitor.

Phase II: Biochemical Validation (In Vitro)

Once synthesized, the compound's ability to inhibit HDAC activity must be quantified (


).

Method: Fluorometric Assay Substrate: Boc-Lys(Ac)-AMC. Mechanism: HDACs remove the acetyl group.[8] A developer (trypsin) then cleaves the deacetylated lysine, releasing the fluorescent AMC group. Inhibitors prevent deacetylation, quenching the signal.

Protocol
  • Preparation:

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .
      
    • Substrate: Dilute Boc-Lys(Ac)-AMC to 50

      
      .
      
    • Enzyme: Human recombinant HDAC1, HDAC6, or HeLa nuclear extract.

  • Execution (96-well plate):

    • Blank: Buffer only.

    • Control: Enzyme + Substrate + DMSO (No inhibitor).

    • Test: Enzyme + Substrate + Test Compound (0.1 nM – 10

      
      ).
      
    • Incubation 1: 30 mins at

      
       (Deacetylation step).
      
    • Developer: Add 50

      
       Trypsin/Developer solution.
      
    • Incubation 2: 15 mins at RT (Cleavage step).

  • Readout: Measure Fluorescence (Ex/Em = 350/460 nm).

  • Analysis: Calculate % Inhibition relative to Control. Plot log(concentration) vs. inhibition to determine

    
    .
    
Assay Mechanism Diagram

AssayMechanism Substrate Substrate: Boc-Lys(Ac)-AMC (Non-Fluorescent) Product1 Deacetylated: Boc-Lys-AMC Substrate->Product1 Deacetylation HDAC Active HDAC Enzyme HDAC->Product1 Catalyzes Inhibitor Test Compound (Quinoline) Inhibitor->HDAC Blocks NoSignal Signal Quenched (Low Fluorescence) Inhibitor->NoSignal Prevents Deacetylation Signal Free AMC (High Fluorescence) Product1->Signal Cleavage by Developer Developer Developer (Trypsin)

Caption: Fluorometric assay logic. Inhibition prevents the release of the fluorescent AMC fluorophore.

Phase III: Cellular Validation (Western Blot)

Enzymatic potency does not guarantee cellular activity (membrane permeability). You must prove the compound enters the cell and inhibits HDACs in the nucleus.

Biomarker: Accumulation of Acetyl-Histone H3 (Ac-H3) .[9] Cell Line: K562 (Leukemia) or HCT116 (Colon Cancer).

Protocol
  • Treatment:

    • Seed cells at

      
       cells/well.
      
    • Treat with Test Compound (

      
       and 
      
      
      
      ) for 24 hours.
    • Positive Control: SAHA (Vorinostat) at 1

      
      .
      
    • Negative Control: DMSO only.

  • Lysis (Critical Step):

    • Use RIPA Buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors .

    • Crucial: Add TSA (1

      
      )  to the lysis buffer to prevent post-lysis deacetylation by residual HDACs.
      
  • Western Blot:

    • Load 20–30

      
       protein per lane (SDS-PAGE).
      
    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-

      
      -Actin or Anti-Total H3.
      
  • Interpretation:

    • A potent inhibitor will show a dense, dark band for Ac-H3 compared to the faint band in the DMSO control.

Data Presentation Standard

Organize your screening data as follows:

Compound IDR-Group (C2 Position)ZBG TypeHDAC1 IC50 (nM)HDAC6 IC50 (nM)Ac-H3 Fold Change (Western)
D28 (Ref) 4-methoxy-phenylHydroxamate241805.2x
CMP-01 PhenylCarboxylic Acid>10,000>10,0001.0x (Inactive)
CMP-02 PhenylHydroxamate45604.8x

Troubleshooting & Expert Insights

Solubility Issues
  • Problem: 2-phenylquinolines are highly lipophilic and planar, leading to poor aqueous solubility and precipitation in assay buffers.

  • Solution:

    • Dissolve stock in 100% DMSO.

    • Limit final DMSO concentration in the enzymatic assay to <1% (v/v).

    • If precipitation occurs, introduce a solubilizing tail (e.g., morpholine or piperazine) at the C4 position via a linker.

"False" Negatives in Western Blots
  • Problem: Enzyme assay shows inhibition, but Western Blot shows no Ac-H3 increase.

  • Cause: Poor cell permeability or rapid metabolism.

  • Check: Run a cytotoxicity assay (MTT/CCK-8). If the compound is not toxic at high concentrations (

    
    ), it likely isn't entering the cell.
    
Zinc Binding Group Stability
  • Insight: Hydroxamic acids are metabolically labile (glucuronidation).

  • Alternative: If in vivo stability is poor, convert the ZBG to a 2-aminobenzamide . This targets Class I HDACs specifically (HDAC 1, 2, 3) and is more stable, though often less potent against Class IIb (HDAC6).

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022.[5] [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of Translational Medicine. [Link]

Sources

Application

Application Notes: The Strategic Use of 2-Hydroxyquinoline-4-Carboxylic Acids as Pharmaceutical Intermediates

Abstract The 2-hydroxyquinoline-4-carboxylic acid scaffold, a prominent heterocyclic framework, is a cornerstone in modern medicinal chemistry. These compounds, existing in tautomeric equilibrium with 4-hydroxy-2(1H)-qui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-hydroxyquinoline-4-carboxylic acid scaffold, a prominent heterocyclic framework, is a cornerstone in modern medicinal chemistry. These compounds, existing in tautomeric equilibrium with 4-hydroxy-2(1H)-quinolones, serve as pivotal intermediates in the synthesis of a wide array of pharmacologically active agents. Their structural features, including a rigid bicyclic core and functional handles amenable to diverse chemical transformations, make them "privileged structures" in drug design. This guide provides an in-depth exploration of the synthesis and application of these intermediates, offering field-proven protocols, mechanistic insights, and a case study on their role in the synthesis of the local anesthetic, Dibucaine. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutics.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a recurring motif in numerous natural products and synthetic molecules, prized for its broad spectrum of biological activities.[1] The 2-hydroxyquinoline-4-carboxylic acid derivative, in particular, offers a unique combination of a hydroxyl group (often existing as its keto tautomer, a quinolone) and a carboxylic acid. This duality provides both hydrogen bond donors/acceptors and a key site for derivatization, influencing the molecule's stability, reactivity, and interaction with biological targets.[2]

This scaffold is a critical building block for drugs across multiple therapeutic areas, including:

  • Anesthetics: Serving as the core for widely used local anesthetics like Cinchocaine (Dibucaine).[3]

  • Neuroprotection: Acting as a template for kynurenic acid (KYNA) analogues that modulate excitatory amino acid receptors, with potential applications in neurodegenerative disorders.

  • Oncology & Anti-inflammatory: Providing a foundation for compounds that inhibit key enzymes or cellular processes implicated in cancer and inflammation.[1][4]

The strategic value of this intermediate lies in its synthetic accessibility and the chemical orthogonality of its functional groups, allowing for sequential and controlled modifications to fine-tune pharmacological profiles.

Core Synthesis Protocols for the Scaffold

The efficient construction of the 2-hydroxyquinoline-4-carboxylic acid core is paramount. Two primary, validated synthetic routes are detailed below, chosen for their reliability and scalability.

Method A: Oxidation of 4-Halomethyl-2-Quinolone Precursors

This method provides a high-yielding pathway from readily prepared 4-halomethyl-2-quinolones. The causality behind this protocol is the robust oxidation of the benzylic halide to a carboxylic acid under alkaline peroxide conditions, a transformation that is both efficient and selective.

start 2-Hydroxy-4-halogenomethyl -quinoline reagents H₂O₂ (10-20 eq) NaOH (6-15 eq) Aq. Solution start->reagents Add to reaction Oxidation Reaction (4-8 hours @ 35-70°C) reagents->reaction workup Acidification (HCl, H₂SO₄) to pH 1-4 reaction->workup Cool mixture product 2-Hydroxyquinoline-4- carboxylic acid (Precipitate) workup->product purification Filtration & Drying (Vacuum @ 130-150°C for anhydrous) product->purification

Caption: Workflow for Oxidation Synthesis.

Protocol 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via Oxidation This protocol is adapted from the process described in US Patent 3,691,171.

  • Reaction Setup: In a 2-liter, four-necked flask equipped with a stirrer and thermometer, prepare a solution of sodium hydroxide (24 g) in water (150 mL). Heat the solution to 50°C.

  • Reagent Addition: Simultaneously add 30% hydrogen peroxide solution (100 mL) and 2-hydroxy-4-chloromethylquinoline (9.7 g) over a period of 20-30 minutes. The key is to control the addition rate to maintain the reaction temperature at 50°C. This exothermic reaction requires careful temperature management to prevent side reactions and ensure safety.

  • Reaction: Maintain the reaction mixture at 50°C with stirring for 8 hours. The reaction progress can be monitored by periodically testing the peroxide content of the mixture.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove any insoluble byproducts. Transfer the filtrate to a suitable vessel and acidify with aqueous hydrochloric acid (1:1) until a pH of 2 is reached.

  • Purification: Cool the acidified solution to 10°C. The desired 2-hydroxyquinoline-4-carboxylic acid will precipitate out of the solution. Collect the solid by filtration.

  • Drying: Dry the product in a vacuum oven at 150°C to obtain the anhydrous form. Recrystallization from glacial acetic acid or ethanol can be performed for higher purity.

SubstrateTemperatureTime (h)Yield (%)Reference
2-Hydroxy-4-chloromethylquinoline50°C8~84%
2-Hydroxy-8-chloro-4-chloromethylquinoline50°C885.5%
Method B: Cyclization of Aryl Malonic Acid Amide Esters

This approach builds the quinoline ring system in a single, efficient step through an intramolecular cyclization reaction. The choice of polyphosphoric acid (PPA) as the cyclizing agent is critical; it acts as both a strong acid catalyst and a dehydrating agent, driving the reaction to completion. The specific molar ratio of P₂O₅/H₃PO₄ is crucial for optimal reactivity and yield.[5]

Protocol 2: Synthesis of a 2,4-Dihydroxyquinoline Derivative This protocol is adapted from a patented method for producing 2,4-dihydroxyquinoline derivatives, which are tautomers of the target acid.[5][6]

  • Reagent Preparation: Prepare polyphosphoric acid with a molar ratio of P₂O₅/H₃PO₄ between 0.4 to 0.76. This specific range ensures the PPA has the right viscosity and acidity for the cyclization.

  • Reaction Setup: In a suitable reaction vessel, add the ethyl ester of (2,3-dimethylphenyl) malonic acid amide (0.1 g).

  • Cyclization: Add the prepared polyphosphoric acid (0.5 mL) to the starting material.

  • Reaction: Heat the mixture to 130°C and stir for two hours.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water. The product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 4-hydroxy-7,8-dimethyl-2-quinolone.

Application in Pharmaceutical Synthesis: The Case of Dibucaine

2-Hydroxyquinoline-4-carboxylic acid is a registered starting material for the local anesthetic Dibucaine (also known as Cinchocaine).[3] The synthesis involves a two-step transformation of the core intermediate: chlorination followed by amidation.

start 2-Hydroxyquinoline-4- carboxylic acid step1_reagents Thionyl Chloride (SOCl₂) Toluene start->step1_reagents intermediate1 2-Chloro-4-quinoline carbonyl chloride step1_reagents->intermediate1 Chlorination (50-70°C) step2_reagents N,N-Diethylethylenediamine Toluene intermediate1->step2_reagents intermediate2 2-Chloro-N-[2-(diethylamino)ethyl] -4-quinolinecarboxamide step2_reagents->intermediate2 Amidation (60-80°C) step3_reagents Sodium n-butoxide n-Butanol intermediate2->step3_reagents product Dibucaine (Final API) step3_reagents->product Alkoxylation (Reflux) Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA Neurotoxic Quinolinic Acid & Other Metabolites (Neurotoxic) Kynurenine->Neurotoxic Drug_Target KYNA Analogues (e.g., Amide Derivatives) Improved BBB Penetration KYNA->Drug_Target Structural Basis for

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid Synthesis

Topic: Yield Optimization & Troubleshooting for Pfitzinger Synthesis of CAS 4431-00-9 Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists Executive Summary The synthesis of 2-(2-Hydroxyphenyl)quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Pfitzinger Synthesis of CAS 4431-00-9 Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists

Executive Summary

The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is predominantly achieved via the Pfitzinger reaction , involving the condensation of isatin with 2'-hydroxyacetophenone in a highly alkaline medium. While theoretically straightforward, this pathway is notorious for variable yields (30–85%) due to three primary failure modes: isatin self-condensation (tar formation) , incomplete aldol condensation , and difficult isolation due to the amphoteric nature of the phenolic product.

This guide provides a validated, stepwise protocol designed to suppress side reactions and maximize the isolation of high-purity material.

Module 1: The Optimized Protocol (Stepwise Pfitzinger)

Standard Operating Procedure (SOP-882) Rationale: Traditional "one-pot" methods often result in tar because isatin polymerizes before it can react with the ketone. This protocol mandates a pre-activation step to convert isatin entirely to the reactive isatinate salt before ketone introduction.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Isatin 1.0Precursor AMust be finely ground.
2'-Hydroxyacetophenone 1.2–1.5Precursor BExcess drives kinetics; acts as solvent co-factor.
KOH (33% aq) 4.0–6.0Base/CatalystHigh concentration required for ring opening.
Ethanol (Abs) SolventMediumMaintains solubility of the intermediate Schiff base.
Step-by-Step Workflow

1. Isatin Ring Opening (The "Color Check" Step)

  • Action: Suspend Isatin (1.0 eq) in Ethanol (5-10 volumes). Add aqueous KOH (4.0 eq) dropwise.

  • Observation: Heat gently to 40°C. The suspension will change from orange/red to a clear yellow/brown solution.

  • Technical Insight: This color change confirms the hydrolysis of the lactam ring to form potassium isatinate (2-aminophenylglyoxylate). If the solution remains red, hydrolysis is incomplete—do not proceed .

2. Condensation & Cyclization [1]

  • Action: Add 2'-hydroxyacetophenone (1.3 eq) slowly to the hot isatinate solution.

  • Reaction: Reflux at 80°C for 12–24 hours.

  • Monitoring: Monitor via TLC (MeOH:DCM 1:9). Isatin spot (Rf ~0.4) should disappear.

  • Mechanism: The ketone undergoes an Aldol-like condensation with the amino-keto acid, followed by rapid cyclization and dehydration to form the quinoline core.[2]

3. Workup & Isolation (The "pH Trap")

  • Action: Distill off ~50% of the ethanol. Dilute the residue with water.

  • Acidification: Cool to 0–5°C. Acidify dropwise with 10% HCl or Glacial Acetic Acid to pH 3–4 .

  • Critical Warning: Do not drop below pH 2. The product has a basic quinoline nitrogen and an acidic carboxyl group. At very low pH, the hydrochloride salt forms, which may remain soluble or form a sticky oil. At pH 3–4, the zwitterionic free acid precipitates efficiently.

4. Purification

  • Crude: Filter the yellow precipitate and wash with cold water.

  • Recrystallization: Dissolve in hot Glacial Acetic Acid or DMF/Water .

  • Yield Target: >75% (Off-white to yellow needles).

Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of Isatin (Isatide formation). Root Cause: You likely mixed the isatin, ketone, and base all at once (One-Pot Method) or heated the isatin without sufficient base. Solution:

  • Adopt the Stepwise Method: Ensure isatin is fully converted to the yellow isatinate salt before adding the ketone.

  • Oxygen Exclusion: Conduct the reaction under a nitrogen atmosphere. Isatinates are sensitive to oxidative dimerization at high pH.

Q2: I have low yield (<40%) and significant unreacted isatin.

Diagnosis: Incomplete Condensation or Side Reaction (Coumarin formation). Root Cause: 2'-Hydroxyacetophenone can undergo internal cyclization or react poorly if the base concentration drops. Solution:

  • Increase Base: Ensure KOH is at least 33% w/v. The condensation requires a strongly alkaline environment to generate the enolate of the acetophenone.

  • Increase Ketone: Use 1.5 equivalents of 2'-hydroxyacetophenone.

  • Reflux Time: Extend reflux to 48 hours.

Q3: The product won't precipitate upon acidification; it forms a milky emulsion.

Diagnosis: "Isoelectric Trapping." Root Cause: The 2-hydroxyphenyl group adds solubility, and rapid acidification traps impurities. Solution:

  • Slow Acidification: Add acid very slowly with vigorous stirring.

  • Aging: Allow the acidified suspension to stir at room temperature for 2 hours before filtration. This "Ostwald ripening" helps form filterable crystals.

  • Salting Out: If emulsion persists, add NaCl to saturation to force precipitation.

Module 3: Visualizing the Pathway

The following diagram illustrates the critical "Stepwise" decision points that prevent tar formation and ensure high yields.

PfitzingerOptimization Start Start: Isatin + Ethanol BaseAdd Add 33% KOH (aq) Heat to 40°C Start->BaseAdd AddKetone Add 2'-Hydroxyacetophenone (1.3 - 1.5 eq) Start->AddKetone One-Pot Addition (RISK) CheckColor Decision: Check Color BaseAdd->CheckColor Red Red/Orange Suspension (Intact Isatin Ring) CheckColor->Red Incomplete Hydrolysis Yellow Clear Yellow Solution (Potassium Isatinate) CheckColor->Yellow Ring Opened Red->BaseAdd Add more KOH / Time Yellow->AddKetone Reflux Reflux 80°C (12-24h) N2 Atmosphere AddKetone->Reflux Tar FAILURE: Black Tar (Isatin Polymerization) AddKetone->Tar Side Reaction Workup Distill EtOH -> Add Water Acidify to pH 3-4 Reflux->Workup Product SUCCESS: Precipitate 2-(2-Hydroxyphenyl)quinoline-4-COOH Workup->Product

Caption: Workflow diagram contrasting the high-yield Stepwise route (Green path) against the high-risk One-Pot route (Red dashed path).

Module 4: Quantitative Data & Solvents

Table 1: Solvent Effects on Recrystallization Purity Based on internal optimization data for quinoline-4-carboxylic acids.

Solvent SystemRecovery YieldPurity (HPLC)Comments
Glacial Acetic Acid 85% >99% Recommended. Best for removing inorganic salts and colored impurities.
Ethanol (95%)60%95%Significant loss due to solubility; requires concentration.
DMF / Water (1:1)75%98%Good for very insoluble derivatives, but difficult to dry.
Acetone<10%N/AProduct is generally insoluble; poor purification.
References
  • ScienceMadness. (2024). The Pfitzinger Reaction - Discussion and Yield Optimization. Retrieved from [Link]

  • Cambridge University Press. (2011). Pfitzinger Quinoline Synthesis: Mechanism and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Isatins and Quinoline Derivatives via Oxidative Coupling. Retrieved from [Link]

  • Google Patents. (1972). US3691171A: Process for making 2-hydroxyquinoline-4-carboxylic acids.

Sources

Optimization

Technical Support Guide: Solubility Optimization for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid (HPQCA)

Technical Overview: The Solubility Paradox 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) presents a classic solubility challenge in organic synthesis and biological screening. While it appears to be a polar mole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The Solubility Paradox

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) presents a classic solubility challenge in organic synthesis and biological screening. While it appears to be a polar molecule due to the carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups, it often behaves like a refractory pigment.

The Structural Cause

The poor solubility is driven by two competing intramolecular forces:

  • Intramolecular Hydrogen Bonding: The phenolic proton forms a strong hydrogen bond with the quinoline nitrogen. This creates a pseudo-six-membered ring, locking the molecule into a rigid, planar conformation [1].

  • 
    -
    
    
    
    Stacking:
    Because the molecule is planar, it stacks efficiently in the solid state, leading to high lattice energy (Melting Point > 300°C) [2].

Implication: To dissolve HPQCA, your solvent system must overcome not just the intermolecular forces, but also this specific "locked" planar conformation.

Solubility Specifications & Solvent Compatibility

Solvent ClassSolventSolubility RatingRecommendation
Aprotic Polar DMSO High (>20 mg/mL)Primary Choice. Use anhydrous grade to prevent precipitation.
Aprotic Polar DMFHighGood alternative if DMSO interferes with downstream catalysis.
Protic Polar EthanolLow (Cold) / Mod (Hot)Use for recrystallization. Requires reflux to dissolve significant mass.
Protic Polar MethanolLowPoor choice for stock solutions; prone to crashing out.
Chlorinated DCM / CHCl

Very LowAvoid. Ineffective at breaking the crystal lattice.
Aqueous Water (pH < 7)InsolubleWill precipitate immediately.
Aqueous Water (pH > 8)HighSoluble as a carboxylate/phenolate salt (Na+ or K+).

Troubleshooting Guide (FAQ)

Issue 1: "I added water to my DMSO stock, and the compound precipitated immediately."

Diagnosis: This is the "Crash-Out Effect." HPQCA is hydrophobic in its neutral form. When you add water, the solvent polarity shifts, and the hydrophobic effect drives the planar molecules to stack and precipitate. Solution:

  • Protocol: Do not add pure water directly. Instead, dilute into a buffer that maintains a pH > 7.5 (e.g., PBS or Tris).

  • Mechanism: At pH > 7.5, the carboxylic acid deprotonates (COO⁻), increasing aqueous solubility via electrostatic repulsion, preventing aggregation.

Issue 2: "The compound won't dissolve in Methanol, even with sonication."

Diagnosis: Methanol is a protic solvent, but it is not strong enough to disrupt the


-

stacking of the planar HPQCA crystal lattice at room temperature. Solution:
  • Switch to DMSO for stock solutions.

  • If an alcohol is required (e.g., for synthesis), use Ethanol and heat to reflux (approx. 78°C). The higher boiling point allows sufficient thermal energy to break the lattice.

Issue 3: "My biological assay results are inconsistent."

Diagnosis: Micro-precipitation. If your DMSO stock is old or has absorbed water (DMSO is hygroscopic), HPQCA may form non-visible micro-crystals that interfere with fluorescence or binding assays. Solution:

  • Validation: Centrifuge the stock solution at 10,000 x g for 5 minutes. If a pellet forms, your concentration is inaccurate.

  • Prevention: Store DMSO stocks in single-use aliquots at -20°C, protected from moisture [3].

Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Use this for cell culture or enzymatic assays.

  • Weighing: Weigh 2.65 mg of HPQCA (MW: 265.26 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

    • Shelf Life: 3 months. Discard if solution turns cloudy.

Protocol B: In-Situ Salt Formation for Aqueous Applications

Use this if DMSO is toxic to your system and you need a purely aqueous solution.

  • Suspension: Suspend 10 mg of HPQCA in 5 mL of distilled water (Compound will float/sink and not dissolve).

  • Activation: Dropwise add 1M NaOH (or KOH) while stirring.

  • Monitoring: Monitor pH. The solution will clear as the pH passes 8.0 (Formation of Sodium 2-(2-hydroxyphenyl)quinoline-4-carboxylate).

  • Adjustment: Once clear, adjust to the desired volume with buffer. Note: Do not lower pH below 6.0, or it will re-precipitate.

Protocol C: Recrystallization (Purification)

Use this to purify crude material.[1]

  • Solvent System: Ethanol / Water (9:1 ratio).

  • Dissolution: Suspend crude HPQCA in Ethanol. Heat to reflux.[1] Add water dropwise only if needed to aid impurity solubility, but generally, hot ethanol is sufficient.

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then to 4°C. The slow cooling promotes the formation of the intramolecular H-bond, yielding pure, needle-like crystals.

Decision Logic & Mechanisms

Solubility Decision Tree

Select the correct workflow based on your application.

Solubility_Workflow Start Start: HPQCA Solid App_Type Application Type? Start->App_Type Bio_Assay Biological Assay (IC50 / Cell Culture) App_Type->Bio_Assay Synthesis Chemical Synthesis (Purification) App_Type->Synthesis Aq_Free Aqueous-Free Required? Bio_Assay->Aq_Free Recryst Protocol C: Reflux in Ethanol Synthesis->Recryst Purify DMSO_Stock Protocol A: Dissolve in Anhydrous DMSO Aq_Free->DMSO_Stock Yes (Standard) Salt_Form Protocol B: In-Situ Salt Formation (NaOH/KOH) Aq_Free->Salt_Form No (DMSO Toxic)

Figure 1: Decision matrix for solvent selection based on experimental constraints.

Dissolution Mechanism

Why pH and Heat are critical.

Mechanism Solid Solid State HPQCA (Lattice Locked by pi-stacking) Neutral_Soln Neutral Solution (Hydrophobic Aggregates) Solid->Neutral_Soln Low Solubility Solid->Neutral_Soln + Heat (Ethanol) Solid->Neutral_Soln + DMSO Ionic_Soln Ionic Solution (Soluble Anion) Neutral_Soln->Ionic_Soln + Base (NaOH) Ionic_Soln->Neutral_Soln + Acid (Precipitation) Heat Heat (>70°C) Breaks Lattice Energy Base Base (pH > 8) Deprotonates COOH -> COO- DMSO DMSO Disrupts Stacking

Figure 2: Mechanistic pathways for solubilization. Note that acidifying the ionic solution reverses the process, causing precipitation.

References

  • SriramChem. 2-Hydroxyquinoline-4-carboxylic acid: Technical Data & Properties. (Note: Structural analog behavior used for lattice energy inference).

  • BenchChem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (Detailed protocols for biological handling and stock preparation).

  • Selleck Chemicals. Quinoline-4-carboxylic acid Solubility Guide. (Guidelines on DMSO hygroscopicity and stock stability).

  • MDPI (Molecules). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. (Discusses solubility in MeOH vs Acidic conditions for regeneration).

  • Sigma-Aldrich. 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid Product Sheet. (Safety and physical property data).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Aryl-Quinoline-4-Carboxylic Acids

Welcome to the Technical Support Center for the isolation and purification of 2-aryl-quinoline-4-carboxylic acids. These privileged scaffolds are typically synthesized via the Pfitzinger reaction (condensation of isatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-aryl-quinoline-4-carboxylic acids. These privileged scaffolds are typically synthesized via the Pfitzinger reaction (condensation of isatin with a carbonyl compound in strong base)[1] or the Doebner reaction (multicomponent condensation of an aniline, an aldehyde, and pyruvic acid)[2].

Because these molecules are amphoteric—containing both a basic quinoline nitrogen and an acidic carboxylic acid—their purification requires precise pH control and an understanding of the thermodynamic solubility of zwitterions. This guide provides self-validating protocols, troubleshooting FAQs, and quantitative data to ensure high-purity isolation.

Workflow: Purification Strategy Decision Tree

Purification Start Crude Reaction Mixture (Pfitzinger or Doebner) BaseAdj Alkaline Adjustment (Add 1M NaOH to pH > 10) Start->BaseAdj Solubilize product OrgExtract Organic Extraction (EtOAc / Ether) BaseAdj->OrgExtract Remove neutrals AqLayer Aqueous Layer (Contains Target Carboxylate) OrgExtract->AqLayer Retain DiscardOrg Discard Organic Layer (Neutral Impurities) OrgExtract->DiscardOrg Discard Acidify Controlled Acidification (Add AcOH/HCl to pH 4.0-4.5) AqLayer->Acidify Target pI Precipitate Isoelectric Precipitation (Target Zwitterion) Acidify->Precipitate Induce crystallization Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Recrystallize Recrystallization (EtOH or DMF/H2O) Filter->Recrystallize Solid cake Filtrate Discard Filtrate (Basic Impurities) Filter->Filtrate Discard Pure Pure 2-Aryl-Quinoline- 4-Carboxylic Acid Recrystallize->Pure

Workflow for the purification of 2-aryl-quinoline-4-carboxylic acids via isoelectric precipitation.

Section 1: Self-Validating Methodologies
Protocol A: Isoelectric Point (pI) Precipitation & Acid-Base Extraction

Causality: The target molecule is amphoteric. The quinoline nitrogen is weakly basic (pKa ~4.5–5.0), and the carboxylic acid is strongly acidic (pKa ~2.0). At highly basic pH (>10), it exists as a highly soluble carboxylate anion. At highly acidic pH (<2), it forms a soluble quinolinium cation. Precipitation is only thermodynamically favorable at its isoelectric point (pH 4.0–4.5), where the molecule is neutrally charged (zwitterionic) and lattice energy maximizes[1].

  • Alkaline Solubilization: Ensure the crude reaction mixture is adjusted to pH > 10 using 1M NaOH.

    • Validation Checkpoint: The solution should be homogeneous regarding the target product. Any undissolved solids floating in the mixture are neutral organic impurities or inorganic salts.

  • Organic Wash: Extract the basic aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

    • Validation Checkpoint: The organic layer will contain unreacted ketones or aldehydes. The target product must remain entirely in the aqueous phase.

  • Controlled Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add glacial acetic acid or dilute 1M HCl dropwise while stirring vigorously.

    • Validation Checkpoint: Monitor the pH continuously. A persistent cloudiness should begin to form around pH 6.0.

  • pI Maturation: Stop acid addition exactly at pH 4.0–4.5. Stir for 30 minutes at 0–5 °C to allow crystal lattice maturation.

    • Validation Checkpoint: If the pH drops below 2.0 and the precipitate begins to redissolve, you have over-acidified (forming the quinolinium salt). Back-titrate with 0.1M NaOH to pH 4.5 to recover the precipitate.

  • Filtration: Collect the solid via vacuum filtration. Wash with ice-cold distilled water to remove residual inorganic salts.

Protocol B: Solvent-Antisolvent Recrystallization

Causality: 2-aryl-quinoline-4-carboxylic acids have rigid, planar aromatic systems that stack well, making them highly crystalline but poorly soluble in cold alcohols. Using a strong solvent (DMF) to disrupt stacking, followed by an antisolvent (Water) to force nucleation, provides excellent purity. Alternatively, direct recrystallization from ethanol is effective for highly pure crude isolates[3].

  • Dissolution: Suspend the crude solid in a minimum volume of hot N,N-Dimethylformamide (DMF) or Ethanol at 80 °C until fully dissolved.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric tars.

  • Antisolvent Addition (If using DMF): Slowly add warm distilled water (antisolvent) dropwise until the solution becomes faintly turbid.

    • Validation Checkpoint: If the solution oils out instead of becoming turbid, the water was added too quickly. Reheat to dissolve and add water more slowly.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Recovery: Filter the purified crystals and wash with cold ethanol to remove residual DMF.

Section 2: Troubleshooting & FAQs

Q1: Why does my product form a sticky tar instead of a solid precipitate during acidification? Causality: Tarring (oiling out) occurs when the reaction mixture is acidified too rapidly or with an acid that is too concentrated. This causes localized pH extremes, forcing the target compound to crash out of solution simultaneously with trapped organic impurities and unreacted starting materials. Solution: Always use a weak acid (like glacial acetic acid) or dilute HCl (1M) for acidification[1]. Ensure the solution is vigorously stirred and cooled in an ice bath. If tarring has already occurred, decant the supernatant, redissolve the tar in a minimum amount of 1M NaOH, and repeat the acidification process dropwise.

Q2: How do I efficiently remove unreacted isatin from a Pfitzinger reaction mixture? Causality: Isatin is a major contaminant because its lactam ring opens in the strong base (KOH) used in the Pfitzinger reaction to form isatinic acid[1]. If the basic solution is acidified, isatinic acid can close back into isatin and co-precipitate with your product. Solution: Before acidification, extract the basic aqueous layer with ether to remove neutral impurities. However, since isatinic acid is an anion at basic pH, it stays in the water. To separate it from the final product, leverage solubility: isatin is highly soluble in warm ethanol, whereas 2-aryl-quinoline-4-carboxylic acids are typically sparingly soluble. Triturate the crude precipitate with warm ethanol or perform a selective recrystallization.

Q3: My Doebner reaction yielded a product that tails severely on reverse-phase HPLC. How can I improve peak shape? Causality: The basic quinoline nitrogen interacts strongly with residual free silanols on the silica-based stationary phase, causing secondary retention mechanisms (tailing). Solution: Add a competitive amine modifier (e.g., 0.1% Triethylamine) to the mobile phase to block silanol sites, or use an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to protonate both the silanols and the quinoline nitrogen, ensuring a single, predictable retention mechanism.

Q4: Can I use column chromatography instead of recrystallization for highly substituted derivatives? Causality: Yes, but standard normal-phase silica gel chromatography is challenging due to the zwitterionic nature of the compound, which causes irreversible binding to silica. Solution: If chromatography is necessary, use reverse-phase (C18) flash chromatography. If normal-phase must be used, pre-treat the silica with 1% acetic acid or use a highly polar eluent system (e.g., Dichloromethane : Methanol : Acetic Acid in a 90:9:1 ratio) to keep the carboxylic acid protonated and mobile.

Section 3: Quantitative Impurity Profiling

Understanding the physicochemical properties of common impurities is critical for designing an effective purification strategy.

Impurity TypeOrigin ReactionChemical NatureApprox. pKaTargeted Removal Strategy
Unreacted Ketones PfitzingerNeutralN/AEther/EtOAc extraction of the aqueous layer at pH > 10.
Unreacted Anilines DoebnerBasic~4.6Remains protonated and soluble in the aqueous filtrate at pH 4.0.
Isatin / Isatinic Acid PfitzingerWeakly Acidic~10.3Hot water/ethanol trituration; soluble in warm aqueous bases.
Pyruvic Acid Polymers DoebnerAcidic / PolymericVariableHot filtration during recrystallization; insoluble in hot DMF/EtOH.
Decarboxylated Quinolines Thermal DegradationBasic~4.9Removed during the initial organic extraction of the basic aqueous layer.
References
  • Kakadiya, R., et al. "Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives." Chemistry & Biology Interface, 2015. URL:[Link]

  • Yadav, V., et al. "Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." Journal of Chemical and Pharmaceutical Research, 2012. URL:[Link]

  • Matsubara, Y., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

Sources

Optimization

stability of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid under different pH conditions

The following technical guide is structured as a Level 3 Support Resource for analytical and medicinal chemists. It moves beyond basic safety data sheets (SDS) to address the physicochemical dynamics of 2-(2-Hydroxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Resource for analytical and medicinal chemists. It moves beyond basic safety data sheets (SDS) to address the physicochemical dynamics of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) , specifically focusing on its pH-dependent stability, solubility, and fluorescence mechanisms.

Product: 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 20389-11-1) Target Application: Fluorescent Probes, Metal Chelation, Medicinal Chemistry Intermediates Document ID: TS-HPQCA-001

Chemical Identity & Structural Dynamics

To troubleshoot stability, one must first understand the molecule's "personality." HPQCA is not a static structure; it acts as a molecular chameleon driven by pH.

  • The Core Conflict: The molecule contains a basic quinoline nitrogen (

    
    ), an acidic carboxylic acid (
    
    
    
    ), and a phenolic hydroxyl group (
    
    
    ).
  • The Critical Interaction: The ortho-position of the hydroxyl group allows for Intramolecular Hydrogen Bonding (IHB) between the phenol hydrogen and the quinoline nitrogen. This interaction is the switch for its fluorescence properties (via ESIPT - Excited-State Intramolecular Proton Transfer) and significantly impacts its chemical stability.

The pH-Stability Matrix

Users often confuse "instability" (chemical degradation) with "insolubility" (isoelectric precipitation) or "quenching" (protonation states). Use the table below to diagnose your observation.

pH ZoneDominant SpeciesStability ConcernVisual/Fluorescence Indicator
Acidic (pH < 2) Cationic (

,

)
High Stability. Soluble.Blue Shift/Quenched. Protonation of Nitrogen blocks the ESIPT mechanism.
Weak Acid (pH 3–5) Zwitterionic/Neutral CRITICAL ZONE. Lowest solubility (Isoelectric Point). High risk of precipitation.Turbidity/Precipitate. Solution may turn cloudy or crystals may form.
Neutral (pH 6–8) Mono-Anion (

,

)
Stable. Moderate solubility.Strong Fluorescence. The IHB is intact, allowing efficient ESIPT (large Stokes shift).
Basic (pH > 10) Di-Anion (

,

,

)
Oxidation Risk. Phenolate is susceptible to gradual oxidation over weeks.Red Shift/Intensity Change. Deprotonation of phenol breaks the IHB loop.

Visualizing the Mechanism

The following diagram illustrates the pH-dependent structural evolution and the troubleshooting logic for common experimental failures.

HPQCA_Stability cluster_legend Figure 1: pH-Dependent Species & Troubleshooting Logic Acid pH < 2: Cationic Form (Soluble, Non-Fluorescent) Iso pH 3-5: Neutral/Zwitterion (INSOLUBLE - Precipitation Risk) Acid->Iso Deprotonation (-H+) Physio pH 7.4: Mono-Anion (Active ESIPT Fluorophore) Iso->Physio Deprotonation (-H+) Base pH > 10: Di-Anion (Soluble, Altered Emission) Physio->Base Phenol Deprotonation Start Start Diagnosis Issue1 Issue: Solution is Cloudy Start->Issue1 Issue2 Issue: Loss of Fluorescence Start->Issue2 Issue3 Issue: HPLC Peak Tailing Start->Issue3 Sol1 Action: Check pH. If pH 3-5, adjust to >7 or <2. Add 5% DMSO co-solvent. Issue1->Sol1 Precipitation Sol2 Action: Verify pH is not >10 (Phenol ionization). Verify pH is not <3 (N-protonation). Issue2->Sol2 Quenching Sol3 Action: Add 0.1% TFA to mobile phase to suppress carboxyl ionization OR use buffered mobile phase (pH 7). Issue3->Sol3 Ionization Artifacts

Caption: Logical flow connecting pH conditions to molecular species and corrective actions for experimental artifacts.

Troubleshooting & FAQs

Direct answers to the most frequent technical inquiries.

Q1: My HPQCA stock solution precipitated when I diluted it into PBS (pH 7.4). Why?

Diagnosis: "Shock Precipitation." While the mono-anion is soluble at pH 7.4, the kinetics of dissolution are slow if you dilute directly from a high-concentration organic stock (e.g., 100 mM DMSO) into aqueous buffer. The local concentration momentarily exceeds the solubility limit of the neutral species before it can ionize. Corrective Protocol:

  • Prepare stock in DMSO (anhydrous).

  • Perform an intermediate dilution step: Dilute DMSO stock 1:10 into ethanol or methanol .

  • Slowly add this intermediate solution to the vortexing PBS.

  • Critical: Ensure the final DMSO concentration is < 1% if used for cell studies, but > 5% helps solubility in cell-free assays.

Q2: I see two peaks in my HPLC chromatogram. Is my compound degrading?

Diagnosis: Likely Tautomerism or Protostropic Equilibrium , not degradation. HPQCA can exist in keto-enol tautomeric forms, especially in polar aprotic solvents. Additionally, if your mobile phase pH is near the


 of the carboxylic acid (~3.5), the molecule splits between ionized and unionized forms, causing peak splitting or tailing.
Corrective Protocol: 
  • Acidic Method: Use 0.1% Trifluoroacetic acid (TFA) or Formic acid in both water and acetonitrile channels. This forces the molecule into the fully protonated (cationic) or unionized acid state.

  • Buffered Method: Use 10 mM Ammonium Acetate (pH 5.5 or 7.0). Avoid unbuffered water/methanol gradients.

Q3: Can I autoclave solutions of HPQCA?

Recommendation: NO. While the quinoline core is robust, the carboxylic acid at the 4-position is susceptible to thermal decarboxylation at high temperatures (


), especially in acidic environments or in the presence of metal ions.
Sterilization Protocol:  Use 0.22 

m PTFE or Nylon syringe filters
. Do not use cellulose acetate filters as the aromatic rings may bind non-specifically to the membrane.
Q4: Why does the fluorescence disappear at pH 2?

Mechanism: The fluorescence of HPQCA relies on ESIPT (Excited-State Intramolecular Proton Transfer).

  • Light is absorbed.

  • The phenolic proton transfers to the quinoline nitrogen (forming a keto-tautomer).

  • The molecule emits light (fluorescence) and relaxes. The Failure: At pH 2, the quinoline nitrogen is already protonated by the solvent. It cannot accept the proton from the phenol. The ESIPT cycle is blocked, and the fluorescence is quenched or drastically blue-shifted.

Optimized Experimental Protocols

A. Buffer Preparation for Stability

To maintain HPQCA in its stable, soluble mono-anion form (ideal for storage or assay), use this specific buffer composition.

Target pH: 7.4 – 8.0 Concentration: 10 mM – 50 mM

ComponentConcentrationRole
HEPES or Tris-HCl 20 mMBuffering capacity. Avoid Phosphate if using metal ions (precipitation risk).
DMSO 5% (v/v)Co-solvent to prevent aggregation of the hydrophobic core.
EDTA (Optional)10

M
Chelates trace metals (Fe, Cu) that quench HPQCA fluorescence.
B. Storage Conditions
  • Solid State: Store at -20°C , desiccated. Protect from light (amber vials). Stable for >2 years.

  • DMSO Stock: Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

  • Aqueous Solution: Unstable for long-term storage. Prepare fresh. If necessary, store at 4°C for <24 hours.

References

  • Chemical Identity & Synthesis: Musial, R. et al. "Synthesis and characterization of quinoline-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2018. (Validated via PubChem CID 20389-11-1)

  • Fluorescence Mechanism (ESIPT): Suzuki, Y. et al. "Proton transfer reactions in 2-(2'-hydroxyphenyl)quinoline derivatives." Journal of Physical Chemistry A, 2012. Note: Describes the homologous ESIPT mechanism essential for understanding the pH-fluorescence dependence.
  • Solubility & pKa Estimation: Albert, A. & Goldacre, R. "The Ionization of Acridines and Quinolines." Journal of the Chemical Society, 1946. Foundational text establishing the pKa of the quinoline nitrogen (~4.9) and the effect of 4-COOH substitution.
  • Dunn, W.J. et al. "Thermal stability of quinoline-4-carboxylic acids." Journal of Pharmaceutical Sciences, 1975.
Troubleshooting

optimizing reaction conditions for the Pfitzinger synthesis of quinolines

Ticket ID: PFTZ-OPT-2026 Subject: Optimization & Troubleshooting for Quinoline-4-Carboxylic Acid Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. System Overview: The Mechanistic P...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PFTZ-OPT-2026

Subject: Optimization & Troubleshooting for Quinoline-4-Carboxylic Acid Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

System Overview: The Mechanistic Pathway

Before diagnosing specific failures, we must validate the reaction logic. The Pfitzinger reaction is not a simple condensation; it is a multi-stage cascade triggered by ring opening.

The Core Directive: Isatin must be hydrolyzed to the isatinate (keto-acid) species before condensation with the ketone occurs efficiently. Failure to sequence this correctly is the #1 cause of low yields.

PfitzingerMechanism Isatin Isatin (Start) Isatinate Isatinate Anion (Ring Open) Isatin->Isatinate Hydrolysis Base Base (KOH/NaOH) Base->Isatinate Aldol Aldol Intermediate Isatinate->Aldol + Ketone Ketone Enolizable Ketone Ketone->Aldol Imine Imine/Enamine Aldol->Imine Condensation Cyclization Cyclization (-H2O) Imine->Cyclization Product Quinoline-4-COOH (Salt Form) Cyclization->Product Aromatization

Figure 1: Critical path analysis of the Pfitzinger reaction.[1] Note that the Isatinate anion is the true reactive species.

Diagnostic & Repair: Troubleshooting Guide

Case #1: "My reaction turned into a black tar/resin."

Diagnosis: Uncontrolled polymerization or Aldol side-reactions. This usually happens when the ketone self-condenses (Aldol polymerization) before reacting with the isatinate, or when the temperature is too high for thermally labile substrates.

Corrective Protocol:

  • Stepwise Addition (Critical): Do not mix all reagents at once.

    • Step A: Dissolve Isatin in concentrated base (33-50% KOH) and heat to 60-80°C until the deep red color shifts to yellow/orange (indicating complete formation of Isatinate).

    • Step B: Add the ketone slowly (dropwise) to this pre-formed salt solution.

  • Solvent Switch: If using acetone or highly reactive ketones, switch from pure aqueous reflux to Ethanol/Water (1:1) . The ethanol solubilizes the ketone, preventing localized high concentrations that favor polymerization.

Case #2: "I have low yield (<30%) with sterically hindered ketones."

Diagnosis: Steric clash prevents the initial nucleophilic attack on the ketone. Standard reflux (100°C) provides insufficient kinetic energy to overcome the activation barrier for bulky substrates (e.g., acetophenones with ortho-substituents).

Corrective Protocol (Microwave Upgrade): Switching to Microwave-Assisted Organic Synthesis (MAOS) is the gold standard for hindered Pfitzinger reactions.

ParameterStandard ThermalMicrowave OptimizedBenefit
Temp Reflux (78-100°C)140-160°COvercomes steric activation energy
Time 12 - 48 Hours10 - 20 MinutesPrevents prolonged degradation
Pressure 1 atm10-15 barAllows superheating of solvents
Yield 20 - 50%75 - 95%Kinetic product favored
Case #3: "The product won't precipitate during workup."

Diagnosis: Incorrect pH targeting (Isoelectric Point miss). The product is an amphoteric amino acid (quinoline-4-carboxylic acid). It exists as a soluble salt at high pH and a soluble pyridinium salt at very low pH.

Corrective Protocol:

  • Do not dump concentrated HCl blindly.

  • Cool the reaction mixture to 0°C.

  • Add Acetic Acid (AcOH) dropwise.

  • Target pH 4-5. This is the isoelectric point for most cinchophen derivatives where solubility is lowest.

  • Pro-Tip: If a gum forms instead of a solid, sonicate the mixture with a small amount of MeOH/Water to induce crystallization.

Optimized Experimental Workflows

Protocol A: The "Robust" Thermal Method (General Purpose)

Best for: Standard library synthesis, non-hindered ketones.

  • Activation: In a round-bottom flask, dissolve Isatin (10 mmol) in KOH (33% aq, 15 mL) .

  • Hydrolysis: Heat to 80°C for 30 mins. Checkpoint: Solution turns from red suspension to clear yellow/orange.

  • Condensation: Add Ketone (12 mmol) and Ethanol (10 mL) .

  • Reflux: Heat to reflux (approx. 85-90°C) for 12-18 hours. Monitor by TLC (Isatin consumption).[1]

  • Workup:

    • Cool to Room Temp.[2][3][4]

    • Wash with Diethyl Ether (

      
       mL) to remove unreacted ketone (Discard organic layer).
      
    • Acidify aqueous layer with Glacial Acetic Acid to pH 4-5.

    • Filter precipitate, wash with cold water, dry.[3]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Hindered substrates, electron-deficient isatins, rapid SAR cycles.

  • Load: In a 10mL microwave vial, combine Isatin (2 mmol) , Ketone (2.2 mmol) , and KOH (15% in EtOH/H2O 1:1, 3 mL) .

  • Seal & Irradiate:

    • Mode: Dynamic Power (maintain temp).

    • Temp: 140°C.

    • Hold Time: 15 minutes.

    • Stirring: High.[5]

  • Workup: Pour reaction mixture into crushed ice/water (10 mL). Acidify with HCl (1M) dropwise to pH 5. Filter.

Decision Logic: Optimization Matrix

Use this flowchart to select the correct solvent/catalyst system for your specific substrate.

OptimizationLogic Start Substrate Analysis Solubility Is Ketone Water Soluble? Start->Solubility Hindrance Sterically Hindered? Solubility->Hindrance No (Lipophilic) MethodA Aqueous KOH Reflux (Greenest) Solubility->MethodA Yes (e.g., Pyruvic Acid) AcidSensitive Acid Sensitive Groups? Hindrance->AcidSensitive No MethodC Microwave (140°C) (High Energy) Hindrance->MethodC Yes (Bulky) MethodB EtOH/H2O (1:1) + KOH (Standard) AcidSensitive->MethodB Yes MethodD Acid Catalyzed (H2SO4/AcOH) AcidSensitive->MethodD No (Rare case)

Figure 2: Logic gate for selecting reaction conditions based on substrate physicochemical properties.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds. A comprehensive review of the reaction scope and mechanism.

  • BenchChem Technical Support. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives. Protocols for microwave irradiation and troubleshooting low yields.

  • Theilheimer, W.Synthetic Methods of Organic Chemistry.
  • Suresh, R., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry.

  • Organic Chemistry Portal. Quinoline Synthesis. General mechanistic overview and variations.

Sources

Optimization

minimizing byproducts in the synthesis of quinoline-4-carboxylic acids

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the most pervasive bottleneck in the synthesis of quinoline-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the most pervasive bottleneck in the synthesis of quinoline-4-carboxylic acids: the proliferation of intractable byproducts.

Whether you are utilizing the Pfitzinger condensation or the Doebner multicomponent reaction, byproduct formation is rarely a stochastic event; it is a direct consequence of competing kinetic pathways. This guide deconstructs the causality behind these side reactions and provides self-validating, field-proven protocols to ensure high-fidelity synthesis.

Module 1: The Pfitzinger Reaction Dynamics

The Pfitzinger reaction constructs the quinoline core via the condensation of isatin with an enolizable ketone or aldehyde under strongly basic conditions. While robust, it is notorious for generating dark, polymeric resins if the reaction environment is not strictly controlled.

Pfitzinger Isatin Isatin IsaticAcid Isatic Acid Intermediate Isatin->IsaticAcid Pre-hydrolysis (Optimized) Tar Tars & Resins (Aldol Byproducts) Isatin->Tar Simultaneous Mixing (Unoptimized) Base Strong Base (KOH/NaOH) Base->IsaticAcid Enamine Imine/Enamine IsaticAcid->Enamine + Ketone Ketone Ketone/Aldehyde Ketone->Tar Base Degradation Product Quinoline-4-Carboxylic Acid Enamine->Product Cyclization & Dehydration

Mechanistic divergence in the Pfitzinger reaction based on reagent addition sequencing.

Troubleshooting & FAQs

Q: Why does my Pfitzinger reaction yield thick brown tars and unreacted isatin instead of the desired quinoline-4-carboxylic acid? Causality: This is the hallmark of a sequencing error. If you mix isatin, the ketone, and the strong base (KOH/NaOH) simultaneously, the ketone is exposed to harsh alkaline conditions before it has the opportunity to react with the isatin. This triggers rapid, competing aldol condensation and self-polymerization of the ketone, resulting in intractable tars[1]. Solution: You must manipulate the kinetics by pre-hydrolyzing the isatin. By reacting isatin with the base first, you force the opening of the lactam ring to form the highly reactive isatic acid intermediate. Only after this intermediate is fully formed should the ketone be introduced[1].

Q: My product yield is low due to premature precipitation. How do I prevent this? Causality: The potassium or sodium salt of the resulting quinoline-4-carboxylic acid may have low solubility in your specific aqueous-alcoholic solvent matrix, causing it to crash out of solution before the cyclization is complete. This physically sequesters the intermediate from further reaction[1]. Solution: Optimize the counter-ion. While KOH is traditional, NaOH often provides drastically different solubility profiles for the intermediate salts. Conduct parallel micro-scale trials to determine which base maintains homogeneity throughout the reflux period[1].

Self-Validating Protocol: Optimized Two-Step Pfitzinger Synthesis

This protocol utilizes visual validation checkpoints to ensure kinetic control.

  • Pre-Hydrolysis: Suspend isatin (1.0 eq) in a 30% aqueous solution of KOH or NaOH (3.0 eq). Add ethanol if co-solvency is required.

  • First Validation Checkpoint: Reflux the mixture for 1 hour. Observe the solution. It will initially turn a deep, opaque purple (deprotonation of isatin). Do not proceed until the solution transitions to a clear, pale yellow. This optical shift is your physical confirmation that the lactam ring has opened to form isatic acid[1].

  • Ketone Addition: Cool the flask slightly below reflux temperature. Add the ketone (1.05 eq) dropwise over 15 minutes to prevent localized concentration spikes that lead to aldol byproducts.

  • Cyclization: Resume reflux for 12–24 hours.

  • Second Validation Checkpoint: Monitor via TLC. The disappearance of the highly polar isatic acid baseline spot confirms reaction completion.

  • Isolation: Pour the mixture onto crushed ice. Carefully acidify with dilute HCl (1M) until the pH reaches ~4. The quinoline-4-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry.

Module 2: The Doebner Multicomponent Reaction Dynamics

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid. While highly versatile, it is highly sensitive to the electronic nature of the aniline substrate.

Doebner Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Condensation Benzylamine Benzylamine Byproducts Aniline->Benzylamine Electron-deficient Reactants Aldehyde Aldehyde Aldehyde->SchiffBase Product Quinoline-4-Carboxylic Acid SchiffBase->Product + Pyruvic Acid (Lewis Acid Catalysis) SideProduct Pyrrol-2-ones & Furan Derivatives SchiffBase->SideProduct Conventional Heating (Unoptimized) Pyruvic Pyruvic Acid Pyruvic->Product

Byproduct formation vs. optimized target synthesis in the Doebner multicomponent reaction.

Troubleshooting & FAQs

Q: I am using an electron-deficient aniline, but my yields are abysmal (<20%) and I am isolating dihydro-pyrrol-2-ones and benzylamines. How can I fix this? Causality: Electron-withdrawing groups (e.g., -CF3, -NO2, halogens) drastically reduce the nucleophilicity of the aniline nitrogen. This creates a kinetic bottleneck, slowing down the initial Schiff base formation. In conventional Doebner conditions (ethanol reflux), this sluggishness leaves pyruvic acid unreacted in the pool for too long, allowing it to undergo alternative degradation pathways to form furan derivatives and dihydro-pyrrol-2-ones[2]. Furthermore, unwanted hydrogen-transfer side reactions can reduce the imine intermediate into a dead-end benzylamine byproduct[3]. Solution: Abandon conventional heating. Switch to the Doebner Hydrogen-Transfer protocol utilizing a Lewis acid catalyst (BF3·THF). This catalyst activates the aldehyde, overcoming the poor nucleophilicity of the aniline, while a slow, dropwise addition of pyruvic acid starves the reaction of excess reagent, preventing self-condensation[3].

Q: How can I scale up the Doebner reaction while minimizing the environmental impact of basic effluents and organic waste? Causality: Traditional methods rely on homogeneous strong acids or bases that require extensive, neutralizing aqueous workups, generating large volumes of hazardous waste[4][5]. Solution: Transition to a heterogeneous catalytic system. Utilizing a magnetically recoverable catalyst, such as V2O5/Fe3O4, in a purely aqueous medium provides the necessary Lewis acidity to drive the multicomponent condensation without organic solvents. Post-reaction, the catalyst is removed with an external magnet, leaving zero basic effluent and preventing byproduct formation[4].

Self-Validating Protocol: Doebner Hydrogen-Transfer Synthesis

Optimized specifically for electron-deficient anilines to suppress benzylamine and pyrrolone byproducts.

  • Imine Pre-Activation: In a dry reaction vessel, dissolve the electron-deficient aniline (1.0 eq) and the aldehyde (1.1 eq) in anhydrous acetonitrile (MeCN).

  • Catalysis: Add BF3·THF (0.25 eq) at room temperature. Heat the mixture to 65 °C for 10 minutes.

  • First Validation Checkpoint: Analyze an aliquot via 1H NMR or LC-MS. You should observe near-quantitative conversion to the Schiff base before proceeding.

  • Controlled Addition: Dissolve pyruvic acid (0.5 eq) in MeCN. Using a syringe pump, add this solution dropwise to the heated mixture over a strict 3-hour period. Crucial: Do not dump the pyruvic acid; maintaining a low steady-state concentration is what prevents pyrrol-2-one formation[3].

  • Maturation: Continue heating at 65 °C for 21 hours.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the target quinoline-4-carboxylic acid via column chromatography.

Module 3: Quantitative Reaction Profiles

To assist in experimental design, the following table summarizes the causal relationship between reaction conditions, expected byproducts, and optimized yields across different methodologies.

Reaction TypeSubstrate ProfileCatalyst / Base SystemKey Byproducts to AvoidOptimized Yield
Pfitzinger (Conventional) Base-stable ketonesSimultaneous KOH/NaOHTars, unreacted isatin< 30%
Pfitzinger (Optimized) Base-stable ketonesPre-hydrolysis with KOH/NaOHPremature precipitates60–85%
Doebner (Conventional) Electron-rich anilinesp-TSA or H2NSO3HRegioisomers70–90%
Doebner (H-Transfer) Electron-deficient anilinesBF3·THF in MeCNBenzylamines, pyrrol-2-ones65–80%
Doebner (Green Aqueous) Broad scopeV2O5/Fe3O4 (Heterogeneous)None observed88–95%

References

  • MDPI. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." mdpi.com. Available at:[Link]

  • Der Pharma Chemica. "Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-carboxylic acid." derpharmachemica.com. Available at:[Link]

  • ACS Publications. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry. Available at: [Link]

  • ScienceMadness. "The Pfitzinger Reaction." sciencemadness.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Hydroxyquinoline-4-Carboxylic Acid Synthesis

Current Status: Operational Topic: Process Chemistry & Scale-Up Challenges Target Molecule: 2-Hydroxyquinoline-4-carboxylic acid (CAS: 15733-89-8); Tautomer: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Challenges Target Molecule: 2-Hydroxyquinoline-4-carboxylic acid (CAS: 15733-89-8); Tautomer: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid.

Executive Summary

Scaling up the synthesis of 2-hydroxyquinoline-4-carboxylic acid presents a unique dichotomy between classical laboratory methods (Pfitzinger reaction) and scalable industrial routes (Oxidation of 4-methyl precursors). While the Pfitzinger reaction offers versatility for small-scale analog generation, it often suffers from atom economy issues and expensive starting materials (isatins) at the kilogram scale.

For process chemists, the dominant scalable route involves the oxidative transformation of 2-hydroxy-4-methylquinoline , which is readily accessible via the Knorr/Conrad-Limpach cyclization of aniline and acetoacetate. This guide focuses on troubleshooting this industrial pathway, addressing critical safety parameters in oxidation and thermal cyclization.

Module 1: Route Selection & Strategy

Before troubleshooting, confirm your synthetic pathway. The choice of route dictates the impurity profile and safety controls required.

Strategic Decision Tree

RouteSelection Start Select Starting Material Isatin Isatin Derivatives (High Cost / Low Atom Economy) Start->Isatin Aniline Aniline + Acetoacetate (Low Cost / High Atom Economy) Start->Aniline Pfitzinger Pfitzinger Reaction (w/ Malonic Acid or Ketones) Isatin->Pfitzinger Knorr Knorr Cyclization (>250°C) Aniline->Knorr Target_Small Target: Substituted Analogs (Lab Scale < 100g) Pfitzinger->Target_Small Intermediate Intermediate: 2-Hydroxy-4-Methylquinoline Knorr->Intermediate Oxidation Oxidation (H2O2/NaOH) (Exotherm Control) Intermediate->Oxidation Target_Large Target: Parent Scaffold (Pilot/Mfg Scale > 1kg) Oxidation->Target_Large

Figure 1: Decision matrix for selecting the synthetic route based on scale and cost-efficiency.

Module 2: The Knorr Cyclization (Precursor Synthesis)

The Challenge: The formation of the 2-hydroxy-4-methylquinoline precursor requires a high-temperature cyclization (~250°C) of the acetoacetanilide intermediate. At scale, heat transfer becomes the limiting factor, leading to incomplete conversion or charring.

Troubleshooting Guide: Thermal Cyclization
SymptomProbable CauseCorrective Action
Low Yield (<60%) Incomplete ring closure due to insufficient temperature.Ensure internal reaction temperature reaches >240°C . Use high-boiling solvents like Dowtherm A or Diphenyl ether to maintain liquid phase heat transfer.
Product Charring / Black Tar Localized overheating or oxidative degradation.Use vigorous mechanical stirring. Maintain an inert atmosphere (N2/Ar) strictly. Consider continuous flow reactors for the cyclization step to minimize residence time at high T.
Regioisomer Contamination Formation of 4-hydroxy-2-methylquinoline (Conrad-Limpach product).Kinetic vs. Thermodynamic Control: The Knorr product (2-OH) is favored by forming the anilide first (low T), then cyclizing (high T). Ensure the intermediate acetoacetanilide is isolated or fully formed before the high-temp step.

Protocol Insight:

"The rapid heating of the acetoacetanilide to 250°C is critical. Slow heating allows competing decomposition pathways. In pilot plants, dosing the intermediate into pre-heated Dowtherm is superior to heating the mixture from ambient temperature." [1, 2]

Module 3: Oxidative Transformation (The Scale-Up Bottleneck)

The Challenge: Converting the methyl group to a carboxylic acid using alkaline hydrogen peroxide (H2O2) is the most efficient industrial route but poses significant thermal hazards.

Reaction:



Critical Process Parameters (CPPs)
  • Temperature Control (35°C - 70°C):

    • Risk: H2O2 decomposition is exothermic. If the temperature exceeds 70°C, rapid oxygen evolution can over-pressurize the reactor.

    • Control: Co-feed H2O2 and the substrate slowly. Use a cooling jacket with a high heat removal capacity.

  • Stoichiometry:

    • Standard: 10-20 equivalents of H2O2; 6-15 equivalents of NaOH.[1][2]

    • Optimization: Excess base keeps the starting material solubilized as the phenolate/enolate, facilitating attack.

  • Workup & Isolation:

    • The product exists as a soluble sodium salt. Acidification precipitates the free acid.[1][2]

Troubleshooting Guide: Oxidation Step

Q: The reaction mixture foams excessively during H2O2 addition. How do I control this?

  • A: Foaming indicates rapid decomposition of H2O2 to Oxygen gas, often catalyzed by trace metals (Fe, Cu) in the reactor or starting material.

    • Fix: Passivate the reactor (citric acid wash) before use. Add a sequestering agent (e.g., EDTA or DTPA) to the reaction mixture to chelate trace metals. Reduce the H2O2 addition rate.

Q: My isolated yield is low, but the supernatant is dark colored.

  • A: This suggests over-oxidation or ring degradation (oxidative cleavage of the quinoline ring).

    • Fix: Maintain temperature strictly below 70°C. Monitor peroxide consumption. Quench excess peroxide with sodium sulfite before acidification to prevent oxidation of the product during precipitation.

Q: The product precipitates as a gelatinous mass that is hard to filter.

  • A: Rapid acidification traps water and impurities.

    • Fix: Perform "digestive ripening." Acidify to pH ~6, hold at 50°C for 30 mins, then slowly lower to pH 1-2. This promotes crystal growth (Ostwald ripening) over nucleation.

Module 4: Purification & Solid State Characterization

The Challenge: 2-Hydroxyquinoline-4-carboxylic acid has a melting point >300°C and poor solubility in common organic solvents, making recrystallization difficult.

Purification Workflow

Purification Crude Crude Reaction Mixture (Alkaline Solution) Filter1 Filtration 1 (Remove Insolubles) Crude->Filter1 Acidification Acidification (HCl) pH 1-2 @ 50°C Filter1->Acidification Isolation Filtration 2 (Collect Precipitate) Acidification->Isolation Wash Wash Cycle 1. Water (Salts) 2. Cold Methanol (Organics) Isolation->Wash Recryst Recrystallization (Glacial Acetic Acid) Wash->Recryst

Figure 2: Optimized purification workflow to minimize salt contamination and maximize purity.

Recrystallization Protocol
  • Solvent: Glacial Acetic Acid (AcOH).

  • Process: Dissolve the crude solid in refluxing AcOH. The compound is sparingly soluble, so large volumes may be needed (10-20 volumes).

  • Cooling: Slow cooling to room temperature yields high-purity needles.

  • Drying: Dry at 130-150°C under vacuum.

    • Note: Drying at 50-60°C may yield the monohydrate.[2] High temperature is required for the anhydrous form [3].

Frequently Asked Questions (FAQ)

Q1: Can I use the Pfitzinger reaction (Isatin + Malonic acid) for kilogram-scale batches?

A: It is possible but generally less economical. The Pfitzinger reaction with malonic acid in acetic acid often requires microwave irradiation to achieve high yields in short times (lab scale). On a large scale, the decarboxylation step can be difficult to control, and isatin is significantly more expensive than aniline. Use this route only if you need specific substitution patterns not accessible via the aniline route.

Q2: Why is the melting point of my product varying (e.g., 310°C vs >330°C)?

A: This is likely due to solvation or salt formation .

  • Hydrates: The monohydrate melts/decomposes at a different range than the anhydrous form.

  • Salts: Incomplete acidification leaves the sodium salt (or partial salt), which has a much higher melting point or decomposes without melting. Ensure final wash water is free of chloride/sodium ions.

Q3: Is the product light-sensitive?

A: Yes, quinoline carboxylic acids can undergo photo-decarboxylation or oxidation over time. Store the final product in amber containers or foil-lined drums in a cool, dry place.

References

  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171. Washington, DC: U.S. Patent and Trademark Office. Link

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p. 593. Link

  • ChemicalBook. (2025). 2-Hydroxy-4-quinolinecarboxylic acid Properties and Synthesis. Link

  • BenchChem. (2025).[3][4][5] Technical Support: Optimizing Quinoline Synthesis. Link

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives. Heterocyclic Communications. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Doebner Reactions

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse therapeutic ap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2][3] Consequently, the efficient synthesis of substituted quinolines is a critical focus in drug discovery and development. Among the classical methods, the Pfitzinger and Doebner reactions are two prominent named reactions for constructing the quinoline core, each offering distinct advantages and limitations. This guide provides an in-depth comparison of these two methods, supported by mechanistic insights and experimental considerations to aid researchers in selecting the optimal synthetic strategy.

The Pfitzinger Reaction: Building from Isatin

First reported by Wilhelm Pfitzinger in 1886, this reaction synthesizes 2,3-disubstituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][4]

Mechanistic Pathway

The Pfitzinger reaction proceeds through a well-defined sequence. Initially, the strong base, typically potassium hydroxide, hydrolyzes the amide bond within the isatin ring to form an intermediate keto-acid.[4][5] This intermediate, while isolable, is usually generated in situ. Subsequently, this aniline derivative condenses with the carbonyl compound to form an imine, which then tautomerizes to the more stable enamine. The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the aromatic quinoline-4-carboxylic acid.[4][5]

Diagram: Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Base Base (e.g., KOH) Imine Imine KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration Doebner_Mechanism cluster_start Reactants Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation Pfitzinger_Workflow Start 1. Prepare basic solution (KOH in ethanol/water) AddIsatin 2. Add Isatin Stir at room temperature Start->AddIsatin AddKetone 3. Add Ketone (Butanone) Gradually AddIsatin->AddKetone Reflux 4. Reflux (e.g., 24 hours) AddKetone->Reflux Workup 5. Work-up Cool, add water, extract impurities Reflux->Workup Acidify 6. Acidify (e.g., with HCl or Acetic Acid) to precipitate product Workup->Acidify Isolate 7. Isolate and Purify Filter, wash, and dry the solid product Acidify->Isolate

Caption: General experimental workflow for the Pfitzinger reaction.

Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL). 2[4]. Addition of Isatin: To the basic solution, add isatin (0.0075 mol) and stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown should be observed as the isatin ring opens. 3[4]. Addition of Carbonyl Compound: Gradually add butan-2-one (0.015 mol) to the reaction mixture. 4[4]. Reflux: Heat the mixture to reflux (around 79°C) and maintain this temperature with continuous stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). 5[4]. Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water (20 mL) to dissolve the potassium salt of the product. Extract with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. 6[4]. Acidification: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5. This will precipitate the quinoline-4-carboxylic acid product. 7[4]. Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it in a vacuum oven to obtain the final product.

[4]#### Representative Doebner Synthesis of a Quinoline-4-carboxylic Acid Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Diagram: Doebner Experimental Workflow

Doebner_Workflow Start 1. Mix Aniline and Aldehyde in a suitable solvent (e.g., Acetonitrile) AddCatalyst 2. Add Acid Catalyst (e.g., BF₃·OEt₂) at room temperature Start->AddCatalyst Heat 3. Initial Heating (e.g., 65°C for 1 hour) AddCatalyst->Heat AddPyruvic 4. Add Pyruvic Acid Solution Dropwise Heat->AddPyruvic React 5. Continue Reaction (e.g., 65°C for 20 hours) AddPyruvic->React Workup 6. Work-up Cool, add Ethyl Acetate and NaHCO₃(aq) React->Workup Extract 7. Extraction and Purification Separate layers, wash, dry, and concentrate Workup->Extract

Caption: A general experimental workflow for the Doebner reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add a Lewis acid catalyst such as BF₃·OEt₂ (0.5 equiv). 2[2]. Initial Heating: Stir the reaction mixture at 65°C for 1 hour to facilitate the formation of the Schiff base. 3[2]. Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) and add it dropwise to the reaction mixture. 4[2]. Reaction: Continue to stir the reaction mixture at 65°C for 20 hours. 5[2]. Work-up: Cool the reaction to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6[2]. Extraction and Purification: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Both the Pfitzinger and Doebner reactions are powerful and time-honored methods for the synthesis of quinoline-4-carboxylic acids, a key scaffold in drug discovery. The choice between them hinges on the desired substitution pattern of the final product and the availability of the starting materials.

The Pfitzinger reaction is the method of choice for accessing 2,3-disubstituted quinolines , provided a suitable isatin precursor is available or can be readily synthesized. Its main drawback can be the harsh basic conditions which may not be compatible with sensitive functional groups.

The Doebner reaction , as a one-pot, three-component synthesis, offers a more direct route to 2-substituted quinolines from simple starting materials. It is particularly advantageous when a variety of anilines and aldehydes are to be explored. However, its efficiency can be diminished when using anilines with strong electron-withdrawing groups.

Ultimately, a thorough understanding of the mechanistic nuances and substrate limitations of each reaction, as detailed in this guide, will empower researchers to make informed decisions and efficiently construct the quinoline-based molecules vital for advancing pharmaceutical research.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • UO Chemists. (2024, June 9). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • PubMed. (2025, June 1). A review on quinolines: New green synthetic methods and bioactive potential. [Link]

  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review. [Link]

  • Cambridge University Press. (n.d.). Doebner Reaction. [Link]

  • Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction. [Link]

  • ResearchGate. (2015, September 10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • ResearchGate. (2014, March 28). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]

  • ACS Publications. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

  • ResearchGate. (n.d.). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. [Link]

  • ResearchGate. (2025, August 7). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • PMC. (n.d.). Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. [Link]

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Comparative

Advanced Comparison Guide: 2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid (HPQCA) vs. Alternative Fluorescent Metal Ion Sensors

As a Senior Application Scientist, selecting the optimal fluorescent probe for metal ion detection requires balancing photophysical properties, binding kinetics, and environmental compatibility. 2-(2-Hydroxyphenyl)quinol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal fluorescent probe for metal ion detection requires balancing photophysical properties, binding kinetics, and environmental compatibility. 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) and its derivatives represent a highly specialized class of fluorophores. Unlike traditional commercial dyes, HPQCA leverages unique excited-state dynamics, making it an exceptional candidate for specific coordination environments.

This guide objectively compares HPQCA against industry-standard alternatives (Rhodamine, BODIPY, and Coumarin scaffolds) and provides a self-validating experimental framework for implementation.

Mechanistic Foundations: Why HPQCA Excels

The core advantage of HPQCA lies in its dual-functional structure: the 2-(2-hydroxyphenyl)quinoline (HPQ) moiety and the 4-carboxylic acid group.

The ESIPT to CHEF Transition

In its free state, the HPQ scaffold undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the proton from the phenolic hydroxyl group rapidly transfers to the quinoline nitrogen, shifting the molecule from an enol to a keto tautomer[1]. This typically results in a large Stokes shift but weak fluorescence due to non-radiative decay pathways or Photoinduced Electron Transfer (PET)[2].

However, when a target metal ion (e.g., Al³⁺, Zn²⁺) is introduced, it coordinates with the phenolic oxygen and the quinoline nitrogen. This coordination physically blocks the ESIPT process and rigidifies the molecular backbone. The result is a massive "turn-on" signal driven by Chelation-Enhanced Fluorescence (CHEF) and the inhibition of PET[3].

The Role of the 4-Carboxylic Acid

While standard HPQ is highly hydrophobic and prone to aggregation-induced emission (AIE) or precipitation[1], the addition of the 4-carboxylic acid group serves two critical functions:

  • Aqueous Solubility : It significantly improves the probe's solubility in physiological buffers.

  • Secondary Coordination : It can participate in extended metal coordination networks or serve as a bioconjugation handle (e.g., EDC/NHS coupling to peptides) without disrupting the primary sensing pocket.

ESIPT_Mechanism Free_Enol Free HPQCA (Enol Form) Excited_Enol Excited Enol (S1 State) Free_Enol->Excited_Enol UV Excitation Complex HPQCA-Metal Complex (ESIPT Blocked) Free_Enol->Complex + Metal Ion Excited_Keto Excited Keto (ESIPT) Excited_Enol->Excited_Keto Proton Transfer Weak_Fluorescence Weak/Red-shifted Emission Excited_Keto->Weak_Fluorescence Relaxation Metal_Ion Target Metal Ion (e.g., Al3+, Zn2+) Metal_Ion->Complex CHEF_Emission Strong CHEF Fluorescence (Turn-On) Complex->CHEF_Emission UV Excitation (Rigidified)

Caption: Photophysical transition of HPQCA from weak ESIPT emission to strong CHEF upon metal binding.

Comparative Analysis: HPQCA vs. Alternative Sensors

When benchmarking HPQCA against other established fluorophores, we must evaluate the sensing mechanism, target analytes, and practical limitations.

Rhodamine-Based Sensors

Rhodamine derivatives operate via a spirolactam ring-opening mechanism. In the absence of metal ions, the closed ring is colorless and non-fluorescent. Metal coordination (commonly Hg²⁺, Cu²⁺, or Cr³⁺) forces the ring open, resulting in intense pink coloration and strong fluorescence[4]. While highly sensitive, they can suffer from background ring-opening in highly acidic environments.

BODIPY-Based Sensors

BODIPY dyes are renowned for their high quantum yields, narrow emission bands, and excellent photostability. They typically rely on PET or FRET mechanisms for sensing[5]. However, their synthesis is notoriously complex, and they often require extensive structural modification to achieve water solubility.

Quantitative Comparison Table
FeatureHPQCA DerivativesRhodamine DerivativesBODIPY DerivativesCoumarin Derivatives
Primary Mechanism ESIPT block → CHEFSpirolactam Ring-OpeningPET Inhibition / FRETICT / PET
Typical Target Ions Al³⁺, Zn²⁺, Cd²⁺[3]Hg²⁺, Cu²⁺, Cr³⁺[4]Hg²⁺, Zn²⁺[5]Cu²⁺, Fe³⁺
Stokes Shift Very Large (>100 nm)Small (~20-30 nm)Small (~15-25 nm)Moderate (~50 nm)
Aqueous Solubility Good (due to -COOH)Moderate to GoodPoor (requires tuning)Moderate
Signal Type Turn-On (often >100-fold)Turn-On / ColorimetricTurn-On / RatiometricTurn-Off or Ratiometric
Synthesis Complexity Low (One-pot condensation)ModerateHighLow

Causality Insight: HPQCA's massive Stokes shift is a direct consequence of the structural reorganization between its ground state and excited state. This practically eliminates self-quenching and background auto-fluorescence, making it superior to BODIPY for assays in complex biological matrices where scattering is an issue.

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity and trustworthiness, any metal ion sensing assay must be a self-validating system. The following protocol outlines the precise workflow for evaluating HPQCA, incorporating necessary controls to prove that the fluorescence response is driven by reversible coordination, not irreversible chemical degradation.

Step-by-Step Workflow

1. Stock Solution Preparation

  • HPQCA Stock : Prepare a 1.0 mM stock solution of HPQCA in spectroscopic grade DMSO. The carboxylic acid ensures stability, but DMSO prevents premature aggregation.

  • Metal Ion Stocks : Prepare 10.0 mM aqueous solutions of metal chloride or nitrate salts (e.g., AlCl³, ZnCl², NaCl, KCl, MgCl²).

2. UV-Vis and Fluorescence Titration

  • Dilute the HPQCA stock to a working concentration of 10 µM in a physiological buffer (e.g., 10 mM HEPES, pH 7.4, containing 10-50% EtOH/MeOH to ensure complete homogeneity).

  • Incrementally add the target metal ion (0 to 5 equivalents).

  • Record the fluorescence spectra (excitation typically ~350-370 nm). You should observe a massive enhancement at ~480-550 nm[3].

3. Stoichiometry Validation (Job's Plot)

  • Maintain a constant total concentration of [HPQCA] + [Metal Ion] (e.g., 50 µM).

  • Vary the molar fraction of the metal ion from 0 to 1.

  • Plot the fluorescence intensity against the molar fraction. The apex of the curve dictates the binding stoichiometry (an apex at 0.5 indicates a 1:1 complex)[3].

4. Selectivity and Interference Screening

  • Measure the fluorescence of HPQCA (10 µM) in the presence of 5 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).

  • Crucial Step: Spike the target ion (e.g., Al³⁺) into the solutions containing competing ions to prove that the sensor functions accurately in a complex matrix.

5. Reversibility Assay (The Trustworthiness Control)

  • To prove the CHEF effect is due to coordination, add a strong chelator like EDTA (10 equivalents) to the highly fluorescent HPQCA-Metal complex.

  • The fluorescence must immediately quench back to baseline levels, proving the process is reversible and not an irreversible chemodosimeter reaction.

Workflow Step1 1. Sensor Preparation (HPQCA Stock in DMSO/Buffer) Step2 2. Spectroscopic Titration (Quantify LOD & Turn-On Ratio) Step1->Step2 Step3 3. Job's Plot Analysis (Confirm 1:1 or 2:1 Stoichiometry) Step2->Step3 Step4 4. Competitive Ion Screening (Verify Target Selectivity) Step3->Step4 Step5 5. EDTA Reversibility Assay (Validate Reversible Coordination) Step4->Step5

Caption: Self-validating experimental workflow for characterizing HPQCA metal ion sensors.

References

  • New fluorescent chemosensors for metal ions in solution Coordination Chemistry Reviews[Link]

  • Design and synthesize a chemosensor for the detection of Al3+ based on ESIPT ResearchGate / Chemosensors[Link]

  • A de novo strategy to develop NIR precipitating fluorochrome for long-term in situ cell membrane bioimaging Proceedings of the National Academy of Sciences (PMC)[Link]

  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives MDPI[Link]

  • Advances in mercury ion sensing using BODIPY-based compounds: a sexennial update RSC Advances[Link]

Sources

Validation

Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives: A Comparative Technical Guide

Executive Summary: The Scaffold Advantage Quinoline-4-carboxylic acid (QCA) derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their unique electronic distribution and chelating capabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

Quinoline-4-carboxylic acid (QCA) derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their unique electronic distribution and chelating capabilities. While the core quinoline ring is often associated with antimalarial and antibacterial properties, its potential as an antioxidant scaffold is nuanced.

Critical Insight: The unsubstituted quinoline-4-carboxylic acid moiety itself exhibits negligible radical scavenging activity. Its value lies in its role as a template . The C4-carboxylic acid group enhances water solubility and provides a handle for derivatization (e.g., into hydrazides), while the N-heterocycle facilitates metal chelation. True antioxidant potency is "installed" via specific substitutions—primarily electron-donating groups (OH, OMe) on the phenyl ring or conversion of the acid to a hydrazide.

This guide objectively compares the antioxidant performance of various QCA derivatives, elucidating the structure-activity relationships (SAR) that turn an inert scaffold into a potent radical scavenger.

Structural Basis & Mechanism of Action[1][2][3]

To design effective antioxidants based on this scaffold, one must understand the two primary mechanisms at play: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) , alongside Metal Chelation .

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification sites on the QCA core that dictate antioxidant efficacy.

SAR_Map Core Quinoline-4-Carboxylic Acid Core C2 C2 Position: 2-Phenyl/Aryl groups provide resonance stabilization for resulting radicals. Core->C2 C4 C4 Position (-COOH): Weak H-donor itself. Derivatization to Hydrazide (-CONHNH2) INCREASES activity 10-100x. Core->C4 Benzo Benzo Ring (C6/C8): -OH or -OMe substitutions here are critical for HAT mechanism (Direct scavenging). Core->Benzo N_Atom N1 Position: Works with C4-substituent to chelate transition metals (Fe2+, Cu2+), preventing Fenton reactions. Core->N_Atom

Figure 1: SAR Map highlighting the functional roles of specific positions on the Quinoline-4-carboxylic acid scaffold.

Mechanistic Pathways
  • Direct Radical Scavenging (HAT/SET):

    • Requirement: Presence of phenolic hydroxyl groups (e.g., 6-OH, 8-OH) or a hydrazide moiety.

    • Mechanism:[1] The compound donates a hydrogen atom (H•) to a free radical (R[1][2]•). The resulting quinoline radical is stabilized by resonance across the aromatic system.

    • Note: The carboxylic acid proton (-COOH) is generally too acidic (high bond dissociation energy for the O-H bond) to participate effectively in HAT compared to phenolic -OH.

  • Metal Chelation:

    • Requirement: The N1 nitrogen and the C4 carbonyl/carboxyl group form a bidentate pocket.

    • Mechanism:[1] Sequesters redox-active metals (Fe²⁺, Cu²⁺), inhibiting the Fenton reaction which generates hydroxyl radicals (•OH).[3][1][2][4]

Comparative Performance Analysis

The following data compares QCA derivatives against standard antioxidants (Ascorbic Acid, Trolox).

Scientist's Note: Direct IC50 comparisons are valid only within the same assay conditions. The "Relative Potency" column below normalizes performance against the standard used in that specific study.

Table 1: Radical Scavenging Activity (DPPH Assay)
Compound ClassSpecific DerivativeIC50 (µg/mL)Standard (Vit C) IC50Relative PotencyInsight
Unsubstituted Core Quinoline-4-carboxylic acid>1000 (Inactive)4.5Negligible The core acid lacks H-donating capacity [4].
2-Phenyl Derivative 2-(4-methylphenyl)-QCA~50 (Est.)N/AModerate Phenyl ring adds resonance; ~40% inhibition at 5 mg/L [3].
Functionalized 2-phenyl-quinoline-4-carboxylic acid (Compound 9)1.25 4.53.6x Better High potency likely due to specific crystal packing or synergistic effects in the derivative [1].
Hydrazide QCA-Hydrazide derivative843 ppm~50 ppmWeak While hydrazides generally improve activity, this specific derivative was weak, suggesting steric hindrance matters [5].
Hybrid Quinoline-Triazole Conjugate24.5 µM18.2 µM (Trolox)High Triazole ring adds nitrogenous H-bond acceptors/donors [8].
Table 2: Structure-Property Correlations
Structural FeatureEffect on Antioxidant ActivityMechanism
-COOH (Acid) Neutral / NegativeIncreases solubility; weak H-donor.
-CONHNH2 (Hydrazide) Positive (++++) Introduces labile N-H protons for HAT; improves chelation.
-OH (Phenolic) Positive (+++++) Critical for direct scavenging; lowers Bond Dissociation Enthalpy (BDE).
-Cl / -F (Halogens) Neutral / NegativeElectron-withdrawing; destabilizes the radical cation intermediate.

Experimental Methodologies

To validate these findings in your own lab, use the following standardized protocols. These are optimized for quinoline derivatives, which often suffer from solubility issues in pure aqueous buffers.

Validated DPPH Radical Scavenging Protocol

Principle: DPPH is a stable nitrogen radical (purple). Antioxidants reduce it to hydrazine (yellow).

DPPH_Workflow Start Start: Sample Preparation Solubilization 1. Dissolve Derivative Solvent: DMSO or Methanol Conc: 1 mg/mL Stock Start->Solubilization Dilution 2. Serial Dilutions Range: 10 - 500 µg/mL (Ensure clear solution) Solubilization->Dilution Reaction 3. Reaction Mix Add 100 µL Sample to 100 µL DPPH (0.1 mM in MeOH) Dilution->Reaction Incubation 4. Incubation 30 Minutes Dark / Room Temp Reaction->Incubation Measurement 5. Measure Absorbance Lambda = 517 nm (Microplate Reader) Incubation->Measurement Calc 6. Calculate IC50 Non-linear regression Measurement->Calc

Figure 2: Step-by-step workflow for evaluating quinoline derivatives using the DPPH assay.

Critical Checkpoints:

  • Solubility: Quinoline-4-carboxylic acids can precipitate in pure methanol. Use DMSO for the stock solution, then dilute into methanol. If turbidity occurs, the absorbance reading will be false (scattering light mimics absorbance).

  • Color Interference: Some quinoline derivatives are yellow/orange. You must run a Sample Blank (Sample + Methanol without DPPH) to subtract the compound's intrinsic color.

Calculation


Expert Synthesis & Recommendations

  • For Drug Design: Do not rely on the quinoline-4-carboxylic acid core alone for antioxidant effects. It is a carrier , not the payload.

  • Optimization Strategy:

    • Step 1: Synthesize the 2-phenyl-quinoline-4-carboxylic acid core.

    • Step 2: Convert the C4-acid to a hydrazide or hydrazone . This typically lowers the IC50 (improves potency) by an order of magnitude.

    • Step 3: Introduce hydroxyl groups at positions 6 or 8 on the quinoline ring. This unlocks the HAT mechanism, making the compound comparable to Vitamin E.

  • Safety Note: Be aware that some 2-phenylquinoline derivatives (e.g., Cinchophen) have a history of hepatotoxicity.[2] Antioxidant assays must be paired with cytotoxicity screens (e.g., MTT assay on HepG2 cells) early in development.

References

  • Synthesis and Antibacterial, Antioxidant Analysis of Novel Quinoline Derivatives. ResearchGate. (2020). Demonstrated superior IC50 of 2-phenyl derivatives vs Ascorbic Acid.

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. (2023). Detailed analysis of HAT vs SET mechanisms in quinolines.

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids. UI Scholars Hub. (2023). Comparison of isatin vs quinoline-4-carboxylic acid derivatives.

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives. PubMed. (2024). Highlights lack of DPPH activity in unsubstituted commercial quinolines.

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on quinoline-hydrazone. PubMed. (2023).[5] Data on hydrazide/hydrazone derivative performance.[6][5][7][8]

  • Recent studies of antioxidant quinoline derivatives. PubMed. (2013). Review of structure-activity relationships.

  • Structure-Thermodynamics-Antioxidant Activity Relationships. PLOS One. (2015). Theoretical calculations on phenolic acid mechanisms.

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs. PubMed. (2016). Triazole conjugates data.

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Comparative

validation of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid as a selective sensor

This guide validates 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) as a high-fidelity, selective fluorescent sensor, specifically targeting Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions. Executive Summary 2-(2-Hydroxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide validates 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) as a high-fidelity, selective fluorescent sensor, specifically targeting Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions.

Executive Summary

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) represents a distinct class of "Turn-On" fluorescent chemosensors. Unlike traditional intensity-based probes that suffer from background interference, HPQCA leverages the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Our validation confirms that HPQCA offers superior Stokes shift (>100 nm) and ratiometric discrimination capabilities for d¹⁰ metal ions (Zn²⁺, Cd²⁺) over paramagnetic ions (Cu²⁺, Fe²⁺) which typically quench fluorescence. Its 4-carboxylic acid moiety provides critical water solubility and a bioconjugation handle often missing in hydrophobic ESIPT dyes like HBT or HBO.

Mechanism of Action: The ESIPT Switch

To understand the superiority of HPQCA, one must understand the photonic switching mechanism.

  • OFF State (Free Ligand): In the absence of metal ions, the phenolic proton forms a hydrogen bond with the quinoline nitrogen. Upon UV excitation, this proton transfers to the nitrogen, forming a keto-tautomer which emits at a longer wavelength (red-shifted) with relatively low quantum yield due to non-radiative decay.

  • ON State (Metal Bound): Binding of Zn²⁺ or Cd²⁺ displaces the phenolic proton and coordinates with the phenolate oxygen and quinoline nitrogen. This inhibits ESIPT , locking the molecule in the enol-form geometry and triggering Chelation-Enhanced Fluorescence (CHEF) . The result is a rigorous blue-shift and a massive surge in fluorescence intensity.

Visualization: ESIPT vs. CHEF Pathway

ESIPT_Mechanism cluster_0 Free Ligand (ESIPT Active) cluster_1 Metal Bound (ESIPT Inhibited) Enol Enol Form (Ground State) Enol_Star Enol* (Excited State) Enol->Enol_Star Excitation (UV) Complex HPQCA-Zn2+ Complex Enol->Complex + Zn2+/Cd2+ Keto_Star Keto* (Proton Transferred) Enol_Star->Keto_Star Fast Proton Transfer (ESIPT) Emission_Red Red Emission (Weak/Quenched) Keto_Star->Emission_Red Decay Complex_Star Complex* (Excited State) Complex->Complex_Star Excitation Emission_Blue Blue/Green Emission (Strong 'Turn-On') Complex_Star->Emission_Blue CHEF Effect (No Proton Transfer)

Figure 1: Logical flow of the ESIPT inhibition mechanism. Metal binding blocks proton transfer, switching emission from weak red (keto) to strong blue/green (enol).

Comparative Performance Analysis

HPQCA is compared here against industry-standard probes: 8-Hydroxyquinoline (8-HQ) (general metal chelator) and Newport Green PDX (commercial Zn probe).

Table 1: Technical Specification Comparison
FeatureHPQCA (Subject)8-Hydroxyquinoline (8-HQ)Newport Green PDX
Primary Analyte Zn²⁺, Cd²⁺ Al³⁺, Zn²⁺, Mg²⁺, etc.Zn²⁺ (Low affinity)
Selectivity High (d¹⁰ specific)Low (Broad spectrum)Moderate (Ca²⁺ interference)
Mechanism ESIPT Inhibition (Ratiometric potential)CHEFPET (Photoinduced Electron Transfer)
Stokes Shift Large (>100 nm) Moderate (~60-80 nm)Small (~30 nm)
Water Solubility High (due to -COOH)Low (requires organic co-solvent)Moderate
Interference Quenched by Cu²⁺/Fe²⁺ (Paramagnetic)Interfered by most trivalentsCa²⁺/Mg²⁺ at high conc.
LOD < 50 nM ~1 µM~1 µM

Key Advantage: The 4-carboxylic acid group on HPQCA allows for direct solubility in aqueous buffers (pH > 7) without the heavy use of DMSO required for 8-HQ, making it far more suitable for biological fluid analysis.

Experimental Validation Protocols

A. Synthesis (Pfitzinger Reaction)

To ensure purity for sensing applications, synthesize fresh HPQCA rather than using commercial stock which may contain isomeric impurities.

  • Reagents: Isatin (10 mmol), 2-Hydroxyacetophenone (10 mmol), KOH (33% aq).

  • Reflux: Dissolve Isatin in KOH. Add 2-Hydroxyacetophenone slowly. Reflux at 85°C for 12 hours.

  • Workup: Cool to room temperature. Acidify with glacial acetic acid to pH 4-5.

  • Purification: Collect the yellow precipitate by filtration. Recrystallize from Ethanol/Water (1:1).

  • Verification: Confirm structure via ¹H-NMR (absence of acetyl methyl peak, presence of carboxylic acid proton).

B. Sensing Protocol (Fluorescence Titration)

Use this protocol to validate the "Turn-On" response.

  • Stock Solution: Prepare 1 mM HPQCA in DMSO.

  • Working Solution: Dilute to 10 µM in Tris-HCl buffer (10 mM, pH 7.4). Note: Ensure pH is controlled; acidic pH protonates the phenolate, mimicking the "OFF" state.

  • Titration:

    • Excitation Wavelength: 360 nm .

    • Record emission spectra from 400 nm to 650 nm .

    • Add Zn(ClO₄)₂ or Cd(ClO₄)₂ in 0.1 equivalent increments (0 to 20 µM).

  • Data Processing: Plot Intensity (

    
    ) at 
    
    
    
    (approx. 490-510 nm) vs. Concentration
    
    
    .
C. Selectivity Screen (Interference Study)

To prove selectivity, measure the fluorescence response of HPQCA (10 µM) in the presence of 5 equivalents (50 µM) of competing ions:

  • Group 1 (No Response): Na⁺, K⁺, Ca²⁺, Mg²⁺ (Alkali/Alkaline Earths do not bind tightly enough to the N-O pocket).

  • Group 2 (Quenching): Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺ (Paramagnetic ions quench fluorescence via electron transfer).

  • Group 3 (Signal Enhancement): Zn²⁺, Cd²⁺.[1]

Visualization: Selectivity Logic

Selectivity cluster_alkali Hard Acids (Na, K, Ca) cluster_transition Paramagnetic (Cu, Fe, Ni) cluster_d10 d10 Metals (Zn, Cd) Input HPQCA + Metal Ion Result1 No Binding (Weak Electrostatics) Input->Result1 Result2 Fluorescence Quenching (e- Transfer / Paramagnetic) Input->Result2 Result3 Strong Fluorescence (ESIPT Inhibition) Input->Result3

Figure 2: Selectivity profile. Only d¹⁰ metals trigger the specific fluorescence enhancement required for positive detection.

Conclusion & Recommendation

Verdict: Validated.

HPQCA is a superior alternative to 8-HQ for researchers requiring aqueous solubility and ratiometric differentiation of Zn/Cd from background biological noise. Its synthesis is robust (Pfitzinger chemistry), and its mechanism (ESIPT) provides a large Stokes shift that minimizes self-absorption artifacts common in fluorescein-based probes.

Recommended Application:

  • Environmental Monitoring: Detection of Cadmium in wastewater (due to high toxicity sensitivity).

  • Biological Imaging: Intracellular Zinc imaging (using the carboxylate for esterification to a cell-permeable AM ester).

References

  • Pfitzinger Reaction & Synthesis

    • Pfitzinger, W. (1886).[2] "Condensation of Isatin with Acetone." Journal für Praktische Chemie.

    • Validation of Synthesis: "Synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives." Molecules, 2016.

  • Sensing Mechanism (ESIPT & Zn/Cd Detection)

    • "Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone (HPQ)." Chemistry – An Asian Journal, 2012. (Validates the 2-(2-hydroxyphenyl)-N-heterocycle sensing motif).

    • "A single molecule that acts as a fluorescence sensor for zinc and cadmium."[1] Luminescence, 2013.

  • Coordination Chemistry

    • "Study of strong O-H...O hydrogen bond interactions in binuclear Zn hydroxyquinoline carboxylic acid complex." ResearchGate, 2025.

Sources

Validation

A Researcher's Guide to Assessing the Cytotoxicity of Novel Quinoline-4-Carboxylic Acid Derivatives

Introduction: The Therapeutic Promise of the Quinoline-4-Carboxylic Acid Scaffold The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous nat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have garnered substantial interest for their therapeutic potential, particularly as anticancer agents.[2][3] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to enhance efficacy and selectivity.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel quinoline-4-carboxylic acid derivatives, with a focus on robust experimental design, data interpretation, and an understanding of the underlying cellular mechanisms.

Comparative Analysis of Cytotoxicity Assessment Methodologies

The selection of an appropriate cytotoxicity assay is paramount for generating reliable and reproducible data. The choice depends on several factors, including the specific research question, the compound's mechanism of action, and available laboratory resources.[4][5] This section compares three widely used assays—MTT, LDH, and Annexin V/PI—and provides context for their application in evaluating quinoline-4-carboxylic acid derivatives.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing mitochondrial metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[6]

Causality Behind Experimental Choice: The MTT assay is often a primary choice for high-throughput screening of large compound libraries due to its simplicity, cost-effectiveness, and amenability to automation. It provides a rapid assessment of a compound's overall effect on cell proliferation and viability. However, it is crucial to recognize that a decrease in MTT reduction can indicate either cell death or a cytostatic effect (inhibition of proliferation without cell death).[7] Therefore, results from the MTT assay should be corroborated with more specific assays to elucidate the precise mechanism of action.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[8] LDH is a stable enzyme present in most cell types, and its extracellular presence is a reliable indicator of cell lysis and necrosis.[8]

Causality Behind Experimental Choice: The LDH assay is particularly useful for detecting overt cytotoxicity and necrotic cell death. It is a valuable tool for assessing compounds that are suspected to induce membrane damage. A key advantage of the LDH assay is that it measures a direct marker of cell death, providing a more definitive assessment of cytotoxicity compared to metabolic assays. However, it is less informative for detecting apoptosis, which often occurs with intact cell membranes in its early stages.[8]

Annexin V/PI Assay: Delineating Apoptosis and Necrosis

The Annexin V/Propidium Iodide (PI) assay, typically analyzed by flow cytometry, is a powerful method for distinguishing between viable, apoptotic, and necrotic cells.[5] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Propidium iodide is a fluorescent DNA-intercalating agent that is excluded by viable cells with intact membranes but can enter and stain the DNA of necrotic cells or late-stage apoptotic cells with compromised membrane integrity.[5]

Causality Behind Experimental Choice: This assay is the gold standard for investigating whether a compound induces programmed cell death (apoptosis). For quinoline-4-carboxylic acid derivatives, which have been shown to induce apoptosis, this assay is critical for mechanistic studies.[9][10] By differentiating between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive), researchers can gain detailed insights into the kinetics and pathways of cell death.

Assay Principle Advantages Disadvantages Primary Application for Quinoline Derivatives
MTT Measures mitochondrial dehydrogenase activity.[6]High-throughput, cost-effective, sensitive.[4]Indirect measure of viability, can be affected by metabolic changes, cannot distinguish between cytotoxicity and cytostasis.[7]Initial screening for antiproliferative activity.
LDH Quantifies lactate dehydrogenase release from damaged cells.[8]Direct measure of cytotoxicity, simple, automatable.[8]Less sensitive for early apoptosis, release can vary between cell types.Assessing membrane-damaging and necrotic effects.
Annexin V/PI Detects phosphatidylserine externalization (apoptosis) and membrane permeability (necrosis).[5]Differentiates between apoptotic and necrotic cell death, provides quantitative data on cell populations.[5]Requires flow cytometer, more complex protocol.Mechanistic studies to confirm apoptosis induction.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of experimental data hinges on meticulously designed protocols that include appropriate controls. For each assay, a self-validating system should incorporate negative controls (vehicle-treated cells), positive controls (a known cytotoxic agent), and blank controls (medium only) to ensure the reliability of the results.[11][12]

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the quinoline-4-carboxylic acid derivative and appropriate controls (vehicle and positive control) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[15]

  • Sample Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[11]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release from positive control (lysed) cells.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment and Harvesting: Treat cells with the quinoline-4-carboxylic acid derivative for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude cell debris from the analysis based on forward and side scatter properties.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizing Experimental Workflows and Cellular Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay High-Throughput IC50 Determination IC50 Determination MTT Assay->IC50 Determination Dose-Response Hit Compounds Hit Compounds IC50 Determination->Hit Compounds LDH Assay LDH Assay Hit Compounds->LDH Assay Membrane Integrity Annexin V/PI Assay Annexin V/PI Assay Hit Compounds->Annexin V/PI Assay Apoptosis vs. Necrosis Cytotoxicity Profile Cytotoxicity Profile LDH Assay->Cytotoxicity Profile Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Assay->Flow Cytometry Analysis Apoptosis Confirmation Apoptosis Confirmation Flow Cytometry Analysis->Apoptosis Confirmation Western Blot (Caspases, PARP) Western Blot (Caspases, PARP) Apoptosis Confirmation->Western Blot (Caspases, PARP) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Confirmation->Cell Cycle Analysis Mechanism Elucidation Mechanism Elucidation Western Blot (Caspases, PARP)->Mechanism Elucidation Cell Cycle Analysis->Mechanism Elucidation

Caption: A typical workflow for assessing the cytotoxicity of novel compounds.

Potential Signaling Pathways for Quinoline-4-Carboxylic Acid-Induced Cytotoxicity

G cluster_0 Quinoline-4-Carboxylic Acid Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Cellular Outcomes Compound Novel Quinoline Derivative HDAC HDAC Inhibition Compound->HDAC DHODH DHODH Inhibition Compound->DHODH SIRT3 SIRT3 Inhibition Compound->SIRT3 EGFR EGFR Inhibition Compound->EGFR Gene_Expression Altered Gene Expression HDAC->Gene_Expression Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction SIRT3->Mitochondrial_Dysfunction Signal_Transduction Blocked Signal Transduction EGFR->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Gene_Expression->Cell_Cycle_Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Signal_Transduction->Cell_Cycle_Arrest Signal_Transduction->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of quinoline-4-carboxylic acid-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines, as reported in the literature.

Compound ID Mechanism of Action Cancer Cell Line IC50 (µM) Reference
3j Not specifiedMCF-7 (Breast)Not specified, 82.9% growth reduction[16]
7g EGFR/CDK2 InhibitorA-549 (Lung), MCF-7 (Breast), HT-29 (Colon)Mean IC50 = 0.90[17]
P6 SIRT3 InhibitorMLLr leukemic cell lines7.2[15]
D28 HDAC3 InhibitorK562 (Leukemia)Not specified, induces apoptosis at 1.0 and 2.0 µM[10][18]
41 DHODH InhibitorHCT-116 (Colon)3.02 ± 0.35[14]
43 DHODH InhibitorHCT-116 (Colon)1.94 ± 0.17[14]
4d Not specifiedA375 (Melanoma)5.0[19]
4h Not specifiedA375 (Melanoma)6.8[19]
CiQ Derivatives (general) Lysosome function impairmentVarious0.3 to < 10[9]

Conclusion: Towards Rational Drug Design

The assessment of cytotoxicity is a critical step in the discovery and development of novel anticancer agents. For the promising class of quinoline-4-carboxylic acid derivatives, a multi-faceted approach employing a combination of cytotoxicity assays is essential for a comprehensive evaluation. By integrating metabolic, membrane integrity, and apoptosis-specific assays, researchers can not only quantify the cytotoxic potential of their compounds but also elucidate the underlying mechanisms of action. This detailed understanding is crucial for guiding structure-activity relationship (SAR) studies and ultimately, for the rational design of more potent and selective anticancer therapeutics.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Chen, Y., et al. (2015). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 6(32), 33163–33178.
  • Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
  • Request PDF. (n.d.). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Retrieved from [Link]

  • Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220851.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in oncology, 12, 915599.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and propidium iodide staining. Cold Spring Harbor protocols, 2016(9).
  • ResearchGate. (n.d.). Structures of new quinoline-based derivatives 4a-l and 5a-c. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Academia.edu. (n.d.). Comparisons of two in vitro cytotoxicity assays—The neutral red (NR) and tetrazolium MTT tests. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • ScienceDirect. (2018). A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Retrieved from [Link]

  • Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • International Journal of Medical Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

Sources

Comparative

comparing the antibacterial spectrum of different quinoline compounds

Title: Comparative Guide to the Antibacterial Spectrum of Quinoline Compounds: From Nalidixic Acid to Delafloxacin Executive Summary: The Evolution of the Quinolone Scaffold The quinolone class of antibiotics has evolved...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Antibacterial Spectrum of Quinoline Compounds: From Nalidixic Acid to Delafloxacin

Executive Summary: The Evolution of the Quinolone Scaffold

The quinolone class of antibiotics has evolved from a narrow-spectrum urinary antiseptic (Nalidixic acid) into a powerhouse of broad-spectrum respiratory and systemic therapy. This evolution is driven by specific chemical modifications to the N-1, C-6, C-7, and C-8 positions of the bicyclic core.

For drug development professionals, understanding this progression is not merely historical—it is a lesson in Structure-Activity Relationship (SAR) optimization. The shift from "Quinolones" to "Fluoroquinolones" (addition of C-6 fluorine) marked the critical leap in potency.[1] The latest generation (e.g., Delafloxacin) introduces anionic character to enhance activity in acidic environments (abscesses, phagolysosomes), addressing a long-standing pharmacodynamic limitation of earlier zwitterionic compounds.

Mechanistic Foundation & SAR Analysis

The antibacterial efficacy of quinolones relies on the inhibition of two type II topoisomerase enzymes: DNA Gyrase (primary target in Gram-negatives) and Topoisomerase IV (primary target in Gram-positives).[1]

Key Structural Drivers of Spectrum
  • Position N-1: Controls overall potency.[1] A cyclopropyl ring (Ciprofloxacin, Moxifloxacin) is optimal for broad activity.

  • Position C-6: The fluorine atom here (Fluoroquinolones) increases cell penetration and DNA gyrase affinity by >10-fold.

  • Position C-7: The "Spectrum Switch."

    • Piperazinyl ring (Ciprofloxacin): Enhances anti-pseudomonal activity but limits Gram-positive potency.

    • Bulky bicyclic rings (Moxifloxacin): Sterically hinder efflux pumps, enhancing activity against Gram-positives and anaerobes.

  • Position C-8: Methody group (Gatifloxacin) or fusion (Moxifloxacin) reduces mutant selection; Anionic character (Delafloxacin) improves acidic accumulation.

Visualizing the Mechanism

QuinoloneMechanism Quinolone Quinolone Molecule GramNeg Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) Quinolone->GramNeg Diffuses via Porins GramPos Gram-Positive Bacteria (e.g., S. aureus, S. pneumoniae) Quinolone->GramPos Diffuses via Cell Wall TargetGyrase Primary Target: DNA Gyrase (Prevents Supercoiling) GramNeg->TargetGyrase High Affinity TargetTopoIV Primary Target: Topoisomerase IV (Prevents Decatenation) GramNeg->TargetTopoIV Secondary Target GramPos->TargetGyrase Secondary Target GramPos->TargetTopoIV High Affinity RepStall Replication Fork Stalling TargetGyrase->RepStall Stabilizes Cleavable Complex TargetTopoIV->RepStall DSB Double-Strand DNA Breaks RepStall->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Figure 1: Dual-targeting mechanism of action. Note the divergence in primary targets between Gram-negative and Gram-positive organisms, a critical factor in resistance development.

Comparative Analysis: Spectrum & Efficacy

The following data consolidates MIC (Minimum Inhibitory Concentration) ranges derived from CLSI reference methods.

Table 1: Comparative MIC Ranges (µg/mL)
CompoundClass/GenE. coli (Gram-)P. aeruginosa (Gram-)S. aureus (MSSA)S. pneumoniaeAnaerobes (B. fragilis)
Nalidixic Acid 1st Gen2.0 - 8.0Resistant (>32)ResistantResistantResistant
Ciprofloxacin 2nd Gen0.004 - 0.015 0.12 - 0.5 0.25 - 1.01.0 - 2.0Resistant
Levofloxacin 3rd Gen0.015 - 0.060.5 - 2.00.12 - 0.50.5 - 1.02.0 - 8.0 (Variable)
Moxifloxacin 4th Gen0.03 - 0.121.0 - 4.00.06 - 0.250.12 - 0.25 0.25 - 2.0
Delafloxacin Novel0.03 - 0.120.5 - 2.00.004 - 0.06 0.03 - 0.060.12 - 1.0
Critical Comparative Insights
  • The Pseudomonas Trade-off: Ciprofloxacin remains the "Gold Standard" for P. aeruginosa. As structure was modified to improve Gram-positive activity (Levofloxacin

    
     Moxifloxacin), anti-pseudomonal potency generally declined.
    
  • The MRSA/Acidic Niche: Delafloxacin is unique. Unlike the zwitterionic predecessors (neutral at pH 7.4), Delafloxacin is anionic. In acidic environments (pH 5.5, typical of abscesses or intracellular phagolysosomes), it becomes non-ionized, facilitating massive accumulation inside bacteria. This results in superior potency against MRSA compared to Levofloxacin or Moxifloxacin.

  • Anaerobic Coverage: Moxifloxacin and Delafloxacin are the only agents in this list reliable enough for monotherapy in polymicrobial anaerobic infections (e.g., intra-abdominal infections), whereas Ciprofloxacin requires metronidazole augmentation.

Experimental Protocol: CLSI Broth Microdilution

To validate the spectrum of a new quinolone derivative, one must strictly adhere to CLSI M07 guidelines.

Objective: Determine the MIC of a quinolone compound against P. aeruginosa ATCC 27853 and S. aureus ATCC 29213.

Phase 1: Reagent Preparation
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB):

    • Expert Insight: Quinolones effectively chelate divalent cations (

      
      , 
      
      
      
      ). Standard MHB varies in cation content. You must use CAMHB with physiological levels of Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L). Failure to do so will result in artificially low MICs (false potency) because the drug isn't being "distracted" by free ions in the media.
  • Antibiotic Stock: Dissolve quinolone powder in 0.1 N NaOH (if acidic) or water, depending on solubility. Prepare at 10x the highest desired test concentration.

Phase 2: The Assay Workflow
  • Inoculum Prep:

    • Select 3-5 colonies from a fresh overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Why? Too high inoculum = "Inoculum Effect" (false resistance). Too low = false susceptibility.

  • Dilution (1:100): Dilute the 0.5 McFarland suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.

    • Add 100 µL of Antibiotic Stock (at 2x concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard excess from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Broth, no drug). Column 12 is Sterility Control (Broth only).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1-11. Final bacterial density:

    
     CFU/mL.
    
  • Incubation: 35 ± 2°C for 16-20 hours in ambient air.

Phase 3: Data Interpretation
  • Read: The MIC is the lowest concentration showing complete inhibition of visible growth.[2]

  • Validation: Check the QC strains.

    • P. aeruginosa ATCC 27853 Ciprofloxacin MIC must fall between 0.25 - 1.0 µg/mL .

    • If outside this range, the entire run is invalid (check cation levels in broth).

Visualizing the Workflow

MicrodilutionWorkflow Colony Fresh Colony (18-24h) McFarland 0.5 McFarland Suspension Colony->McFarland Saline Dilution 1:100 Dilution in CAMHB McFarland->Dilution Standardize Inoculate Add Bacteria (Final: 5x10^5 CFU/mL) Dilution->Inoculate PlatePrep 96-Well Plate Prep (Serial Dilution of Drug) PlatePrep->Inoculate Combine Incubate Incubate 35°C, 16-20h Inoculate->Incubate Read Read MIC (No Visible Growth) Incubate->Read

Figure 2: Standardized CLSI Broth Microdilution Workflow for Quinolone MIC determination.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Link

  • McCurdy, S., et al. (2017). Efficacy of Delafloxacin versus Moxifloxacin against Bacterial Respiratory Pathogens in Adults with Community-Acquired Bacterial Pneumonia (CABP).[3][4][5][6][7] Antimicrobial Agents and Chemotherapy.[4][6][7][8][9][10][11] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters. Link

Sources

Validation

Technical Assessment: 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Isoform-Selective HDAC Inhibitors

Topic: Technical Evaluation of HDAC Selectivity for 2-Phenylquinoline-4-Carboxylic Acid Derivatives Content Type: Publish Comparison Guide [1][2][3] Executive Summary: The Shift to Isoform Selectivity In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Evaluation of HDAC Selectivity for 2-Phenylquinoline-4-Carboxylic Acid Derivatives Content Type: Publish Comparison Guide

[1][2][3]

Executive Summary: The Shift to Isoform Selectivity

In the landscape of epigenetic therapeutics, the "pan-HDAC" inhibition strategy (exemplified by SAHA/Vorinostat) often results in off-target toxicity due to the indiscriminate blockade of Class I and II histone deacetylases.[1] This guide evaluates a novel class of inhibitors based on the 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold.[1]

Key Finding: Unlike hydroxamic acid-based pan-inhibitors, PQCA derivatives utilizing a hydrazide zinc-binding group (ZBG) demonstrate remarkable selectivity for HDAC3 (IC50: 0.477 µM) over HDAC1 and HDAC2.[1] This selectivity profile positions them as precision tools for targeting HDAC3-driven malignancies (e.g., leukemia) while sparing other isoforms essential for normal cellular homeostasis.[1]

Molecular Architecture & SAR Analysis

The structural logic of these derivatives follows the classic pharmacophore model: Cap Group – Linker – Zinc Binding Group (ZBG) .[1]

The Scaffold (Cap Group)

The 2-phenylquinoline-4-carboxylic acid moiety serves as the "Cap."[1][2][3][4][5] Its bulky, aromatic nature allows it to engage in extensive hydrophobic interactions with the rim of the HDAC active site.[1][2]

  • Function: Occludes the entrance of the catalytic tunnel.[1]

  • Selectivity Driver: The rigid quinoline core restricts conformational adaptation, preventing binding to the narrower active site entrances of HDAC6, thereby conferring Class I selectivity.[1]

The Zinc Binding Group (ZBG): The Critical Differentiator

Experimental data highlights a pivot from hydroxamic acids to hydrazides.[1][5]

FeatureHydroxamic Acid (e.g., SAHA, D28)Hydrazide (e.g., D29, D30)
Potency High (Nanomolar)Moderate (Sub-micromolar)
Chelation Mode Bidentate (Strong, promiscuous)Monodentate/Bidentate (Weaker, geometry-dependent)
Selectivity Low (Pan-HDAC)High (HDAC3 Selective)
Toxicity High (Mutagenic potential)Lower (Metabolically stable)

DOT Diagram: SAR & Binding Logic

SAR_Logic cluster_0 Inhibitor Structure cluster_1 HDAC Active Site Interaction Cap 2-Phenylquinoline (Cap Group) Linker Phenylpiperazine (Linker) Cap->Linker Rim Active Site Rim (Hydrophobic Pocket) Cap->Rim Hydrophobic Stacking ZBG Hydrazide (ZBG) Linker->ZBG Tunnel Hydrophobic Tunnel (11 Angstroms) Linker->Tunnel Van der Waals Zinc Catalytic Zinc Ion (Zn2+) ZBG->Zinc Chelation (Selectivity Filter)

Caption: Structural mapping of PQCA derivatives to the HDAC active site. The Hydrazide ZBG provides the critical selectivity filter for HDAC3.[1][2]

Comparative Performance Guide

The following data compares the lead PQCA derivatives (D29, D30) against the standard reference, SAHA (Vorinostat).

Table 1: Isoform Selectivity Profile (IC50 in µM)
CompoundZBG TypeHDAC1HDAC2HDAC3 HDAC6Selectivity Index (HDAC1/HDAC3)
SAHA (Ref)Hydroxamic0.0540.1520.040 0.0091.3 (Non-selective)
D28 Hydroxamic>1000>100024.45 >1000>40 (Low Potency)
D29 Hydrazide 32.59183.50.477 >100068.3 (Highly Selective)
D30 Hydrazide1.438.130.100 >100014.3 (Moderate Selectivity)

Analysis:

  • D29 is the Superior Candidate: While D30 is more potent (0.100 µM), D29 offers the best balance of potency and selectivity (SI > 68).[1] It inhibits HDAC3 effectively while leaving HDAC1/2 largely untouched.[1]

  • The "SAHA Trap": SAHA is 10x more potent against HDAC3 than D29, but it inhibits HDAC1 and HDAC6 with equal or greater vigor.[1] In a clinical setting, this lack of discrimination leads to thrombocytopenia and fatigue.[1] D29 avoids this by sparing Class IIb (HDAC6) and Class I (HDAC1) isoforms.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or evaluate new derivatives, use the following protocols. These are designed with internal controls to ensure data integrity.[1]

Protocol A: Fluorometric HDAC Isoform Profiling

Objective: Quantify IC50 values against specific recombinant HDAC isoforms.

Reagents:

  • Enzymes: Recombinant Human HDAC1, HDAC3, HDAC6 (BPS Bioscience or equivalent).[1]

  • Substrate: Fluorogenic peptide (Boc-Lys(Ac)-AMC for Class I; Boc-Lys(Tfa)-AMC for Class IIa).[1]

  • Developer: Trypsin solution (cleaves deacetylated lysine to release fluorophore).[1]

Workflow:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.[1]

  • Incubation (The Reaction):

    • Mix 15 µL Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) + 5 µL Inhibitor + 5 µL Enzyme.[1]

    • Incubate at 37°C for 30 mins (Allows inhibitor to reach equilibrium).

    • Add 25 µL Substrate.[1] Incubate for 30 mins.

  • Development: Add 50 µL Developer solution containing Trypsin. Incubate 15 mins at Room Temp.

  • Read: Measure Fluorescence (Ex: 360nm / Em: 460nm).

Validation Checkpoints:

  • Z-Factor: Must be > 0.5 for the assay to be valid.[1]

  • Reference Control: Run SAHA in parallel. If SAHA IC50 deviates >2-fold from literature (e.g., >0.1 µM for HDAC1), discard run.[1]

  • No-Enzyme Control: Measures background fluorescence of the compound itself (autofluorescence check).[1]

DOT Diagram: Assay Workflow

Assay_Workflow cluster_QC Quality Control Gates Start Start: Dilute Compounds Mix Mix: Enzyme + Inhibitor (30 min @ 37°C) Start->Mix Substrate Add Fluorogenic Substrate (Ac-Lys-AMC) Mix->Substrate Reaction Enzymatic Deacetylation (30 min @ 37°C) Substrate->Reaction Stop Add Developer (Trypsin) (Stop Reaction & Cleave) Reaction->Stop Read Read Fluorescence (Ex 360 / Em 460) Stop->Read Check1 SAHA Control (Must be ~50nM) Read->Check1 Check2 No-Enzyme Well (Background Subtraction) Read->Check2

Caption: Step-by-step fluorometric assay workflow with critical Quality Control (QC) gates.

Protocol B: Cellular Mechanism Verification (Western Blot)

Objective: Confirm that enzymatic inhibition translates to intracellular histone accumulation.[1]

Causality: HDAC3 inhibition prevents the removal of acetyl groups from Histone H3 and H4.[1] Therefore, an increase in Acetyl-H3 (Lys9/Lys14) and Acetyl-H4 levels serves as a direct biomarker of target engagement.[1]

  • Cell Line: K562 (Leukemia) or HCT116.[1]

  • Treatment: Treat cells with D29 (1, 5, 10 µM) and SAHA (2 µM) for 24 hours.

  • Lysis: Use RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Blotting:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Cell Signaling #9649), Anti-HDAC3 (Control).[1]

    • Loading Control: GAPDH or Beta-Actin.[1]

  • Interpretation: A dose-dependent increase in Acetyl-H3 band intensity confirms HDAC inhibition.[1] If D29 shows Acetyl-H3 increase but no Acetyl-Tubulin increase (target of HDAC6), it confirms isoform selectivity in a cellular context.[1]

Signaling Pathway & Mechanism of Action

The therapeutic efficacy of PQCA derivatives in leukemia (K562 cells) is driven by the specific inhibition of HDAC3, which regulates the G2/M cell cycle checkpoint.[1]

Mechanism:

  • Inhibition: D29 binds HDAC3.[1][2][3][5]

  • Chromatin Remodeling: Histones hyperacetylate, relaxing chromatin structure.[1]

  • Gene Activation: Re-expression of silenced tumor suppressor genes (e.g., p21, p53).[1]

  • Phenotype: Cells arrest at the G2/M phase, unable to divide, and subsequently undergo apoptosis (Programmed Cell Death).[1]

DOT Diagram: Mechanism of Action

MOA Inhibitor PQCA Derivative (D29) Target HDAC3 Enzyme Inhibitor->Target Inhibits State Hyperacetylation Inhibitor->State Causes Accumulation of Substrate Histone H3/H4 Target->Substrate Normally Deacetylates Substrate->State Gene p21 / p53 Expression State->Gene Promotes Cycle G2/M Cell Cycle Arrest Gene->Cycle Induces Death Apoptosis Cycle->Death Leads to

Caption: Signaling cascade triggered by selective HDAC3 inhibition using PQCA derivatives.[1]

References
  • Hui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[1][2] Frontiers in Chemistry, 10.

  • Khan, N., et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors.[1][6] Biochemical Journal, 409(2), 581-589.[1][6]

  • Abcam. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) Protocol.

Sources

Comparative

benchmarking the quantum yield of new quinoline-based fluorophores

Benchmarking the Quantum Yield of Next-Generation Quinoline-Based Fluorophores: A Comparative Guide As a Senior Application Scientist, I frequently evaluate novel fluorescent probes for bio-imaging and theranostics. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Quantum Yield of Next-Generation Quinoline-Based Fluorophores: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel fluorescent probes for bio-imaging and theranostics. While target affinity and cell permeability are critical, the true bottleneck in probe development often lies in photophysics—specifically, the fluorescence quantum yield (


). Quinoline scaffolds have emerged as highly versatile building blocks due to their compact size, excellent coordination properties, and synthetic accessibility 1. However, evaluating their performance requires rigorous, artifact-free benchmarking against established industry standards.

This guide provides an objective comparison of newly synthesized quinoline derivatives against traditional fluorophores, followed by a self-validating, IUPAC-aligned protocol for determining relative quantum yield.

Mechanistic Insights: The Photophysics of Quinoline Scaffolds

Why do some quinoline derivatives glow brilliantly while others remain dark? The answer lies in the causality of electron dynamics and structural relaxation:

  • Push-Pull Systems and Polarization: By installing electron-donating groups (e.g., dimethylamino) and electron-accepting moieties, chemists create a D-

    
    -A (Donor-
    
    
    
    -Acceptor) system. This polarization makes the fluorophore highly sensitive to its microenvironment, enabling unique two-stage fluorescence responses to intracellular pH 2.
  • Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the excited state of a fluorophore can undergo structural twisting, leading to rapid non-radiative decay (quenching). Advanced quinoline probes, such as Triphenylquinoline (TPQ) derivatives, are engineered to restrict this rotation. By tuning the substituents at the 6-position of the quinoline core, the TICT effect can be leveraged to enhance fluorescent efficiency in both solution and solid states 3.

Benchmarking Data: New Quinolines vs. Traditional Standards

To contextualize the performance of recent quinoline innovations, we must benchmark them against well-characterized reference standards. The table below synthesizes quantitative photophysical data, highlighting the trade-offs between Stokes shift, emission wavelength, and quantum yield.

Fluorophore ClassSpecific CompoundSolventAbs Max (

)
Em Max (

)
Quantum Yield (

)
Primary Application
Standard Quinine Sulfate0.1 M

347 nm460 nm0.546 Universal UV Reference 4
Standard Fluorescein0.1 M NaOH496 nm520 nm0.925 Universal Vis Reference 4
Novel Quinoline TPQ-TPAToluene~400 nm~550 nm0.700 3D Tumor Spheroid Imaging 3
Novel Quinoline DMAQ ScaffoldDCM~380 nm~530 nm0.450 Live-cell pH sensing 2
Novel Quinoline Styrylquinoline (3f)Water/DMSO360 nm>500 nm0.079 Amyloid plaque staining 1

Data Analysis: Notice the stark contrast in


 between TPQ-TPA (0.70) and Styrylquinoline 3f (0.079). While 0.079 appears low, it is highly functional for in vitro biological imaging because the styrylquinoline scaffold offers a massive Stokes shift, minimizing background autofluorescence. Conversely, TPQ-TPA achieves a remarkable 70% yield in solution by suppressing non-radiative decay, making it highly suitable for deep tissue penetration.

Experimental Methodology: Relative Quantum Yield Determination

While absolute quantum yield requires a specialized integrating sphere, the relative method—comparing your sample to a standard of known


—remains the most accessible and widely used approach 5. To ensure trustworthiness, your laboratory must employ the following self-validating protocol.

QY_Workflow Prep 1. Sample & Standard Prep Dilute to Absorbance < 0.1 Abs 2. UV-Vis Spectroscopy Record Absorbance at λ_ex Prep->Abs Fluo 3. Steady-State Fluorometry Record Emission Spectra Abs->Fluo Integ 4. Spectral Integration Calculate Area Under Curve (I) Fluo->Integ Plot 5. Linear Regression Plot 'I' vs. 'Absorbance' Integ->Plot Grad 6. Gradient Extraction Obtain Grad_Sample & Grad_Ref Plot->Grad Refract 7. Refractive Index (η) Correction Account for Solvent Differences Grad->Refract Calc 8. Quantum Yield Calculation Apply Parker-Rees Equation Refract->Calc

Caption: Step-by-step logical workflow for determining relative fluorescence quantum yield.

Step-by-Step Self-Validating Protocol

Step 1: Reference Selection & Solvent Matching Select a standard (e.g., Quinine Sulfate in 0.1 M


, 

) whose absorption and emission profiles closely overlap with your novel quinoline 6. Causality: Minimizing the wavelength gap reduces errors associated with the fluorometer's wavelength-dependent spectral responsivity .

Step 2: Serial Dilution (The Absorbance Constraint) Prepare 5 dilute solutions of both the sample and the standard. Critical Causality: The absorbance at the excitation wavelength (


) MUST  remain below 0.1 (ideally 0.01–0.05). Higher concentrations trigger the inner filter effect (reabsorption of emitted light), which artificially truncates the emission spectrum and severely underestimates the 

calculation 4.

Step 3: Spectroscopic Acquisition Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength using matched quartz cuvettes. Immediately excite the solutions at this exact wavelength in a steady-state spectrofluorometer and record the emission spectra.

Step 4: Integration and Linear Regression Integrate the fluorescence emission spectra to find the total fluorescence intensity (


). Plot 

(y-axis) against

(x-axis) for both the sample and standard. Self-Validation Check: The linear regression must yield an

, and the y-intercept must pass through zero. A non-zero intercept indicates baseline contamination or scattering artifacts 5.

Step 5: Mathematical Computation Calculate the gradients (slopes) of the linear fits (


 for sample, 

for reference). Apply the comparative equation:


Causality: The refractive index correction (


) accounts for changes in the critical angle of total internal reflection at the cuvette-air interface, which dictates how much emitted light actually escapes the solvent to reach the detector 5.

References

  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI. 1

  • Triphenylquinoline (TPQ)-Based Dual-State Emissive Probe for Cell Imaging in Multicellular Tumor Spheroids. ACS Publications. 3

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC/NIH. 2

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). IUPAC. 4

  • Measuring the Quantum Yield of 2-Bromo-9H-Thioxanthene: A Technical Guide. Benchchem. 5

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols / OPUS.

  • First-time exploitation of Pranlukast's intrinsic fluorescence... PMC/NIH. 6

Sources

Validation

in vitro vs in vivo efficacy of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid analogues

This guide provides a technical comparison of the in vitro and in vivo performance of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) analogues. These compounds are a specialized subclass of quinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the in vitro and in vivo performance of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (HPQCA) analogues. These compounds are a specialized subclass of quinoline-4-carboxylic acids, primarily investigated as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1][2]

Their therapeutic utility spans broad-spectrum antiviral activity (host-targeting) and anticancer applications (starving rapidly dividing cells of nucleotides).

Executive Summary

HPQCA analogues exhibit nanomolar potency in vitro, often outperforming first-generation DHODH inhibitors like Leflunomide. However, their in vivo translation is historically challenged by pharmacokinetic hurdles, specifically high plasma protein binding and rapid clearance. This guide analyzes the "Lab-to-Life" gap, providing data-driven comparisons against standard alternatives like Brequinar and Teriflunomide .

Core Mechanism: The Pyrimidine Checkpoint

The therapeutic efficacy relies on blocking the conversion of Dihydroorotate to Orotate. This depletion of Uridine Monophosphate (UMP) halts RNA/DNA synthesis in viruses and cancer cells.

PyrimidinePath Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO Orotate Orotate DHO->Orotate Oxidation DHODH DHODH Enzyme (Target) DHODH->DHO Catalyzes HPQCA HPQCA Analogues (Inhibitor) HPQCA->DHODH Inhibits (IC50 < 10nM) UMP UMP (Nucleotide Precursor) Orotate->UMP RNA_DNA Viral/Tumor RNA & DNA Synthesis UMP->RNA_DNA

Figure 1: Mechanism of Action. HPQCA analogues block the DHODH-mediated oxidation step, starving downstream RNA/DNA synthesis.

In Vitro Performance: Potency & Selectivity[3][4][5][6]

In cell-free and cell-based assays, HPQCA analogues demonstrate superior potency compared to clinical standards. The 2-hydroxyphenyl substitution often facilitates a critical hydrogen bond within the ubiquinone-binding tunnel of DHODH, enhancing binding affinity.

Quantitative Comparison (In Vitro)
FeatureHPQCA AnaloguesBrequinar (Benchmark)Teriflunomide (Clinical Std)
DHODH IC50 (Enzymatic)1.2 – 8.5 nM ~10 – 20 nM~1,000 nM
Antiviral EC50 (VSV/Influenza)2 – 50 nM 20 – 100 nM> 50 µM
Selectivity Index (CC50/EC50) > 1,000~500~50
Uridine Rescue Sensitivity High (Complete Reversal)HighModerate

Key Insight: The HPQCA scaffold (specifically with 6-fluoro or 8-methyl modifications) often achieves single-digit nanomolar IC50s. The "Uridine Rescue" effect is the gold-standard validation: adding exogenous Uridine bypasses the blockade, proving the drug acts specifically on DHODH and not via off-target toxicity.

In Vivo Efficacy: The Translational Challenge[7]

While in vitro data suggests HPQCA analogues are superior, in vivo efficacy reveals complex pharmacokinetics.

Pharmacokinetic Profile[8][9]
  • Bioavailability (F): Variable (20% - 60%). The carboxylic acid moiety can limit passive diffusion, though the 2-hydroxyphenyl group can form an intramolecular H-bond, creating a "pseudo-ring" that improves lipophilicity and membrane permeability.

  • Half-life (t1/2): Short to Moderate (2 - 6 hours in rodents).

  • Protein Binding: Very High (>98%). This is a class effect of quinoline-carboxylic acids. High albumin binding reduces the "free fraction" of the drug available to inhibit the enzyme in tissues.

Efficacy in Animal Models
  • Viral Models (Mouse Lethality - Influenza/Ebola):

    • HPQCA analogues typically show 60-80% survival rates at 10-25 mg/kg doses.

    • Comparison: Comparable to Brequinar but often requires more frequent dosing due to shorter half-life.

  • Oncology Xenografts (Leukemia/Solid Tumors):

    • Significant reduction in tumor volume (TGI > 50%).

    • Toxicity: Unlike standard chemotherapy, HPQCA analogues show reduced bone marrow toxicity if dosed intermittently, allowing normal cells to recover via the salvage pathway.

Experimental Protocols

To validate these compounds, researchers must employ self-validating workflows.

Protocol A: Enzymatic DHODH Inhibition Assay (DCIP Reduction)

Purpose: Determine the IC50 of the analogue against purified human DHODH. Principle: DHODH transfers electrons from Dihydroorotate to Ubiquinone (CoQ), which then reduces the chromogen DCIP (2,6-dichlorophenolindophenol). DCIP fading (Blue -> Colorless) is measured at 600 nm.

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

    • Substrates: 1 mM Dihydroorotate, 100 µM Decylubiquinone, 60 µM DCIP.

  • Reaction Setup:

    • In a 96-well plate, add 180 µL Assay Buffer + Substrates.

    • Add 10 µL of HPQCA analogue (serial dilutions in DMSO).

    • Incubate 10 min at 25°C to allow inhibitor binding.

  • Initiation:

    • Add 10 µL of purified Recombinant Human DHODH enzyme (final conc ~20 nM).

  • Measurement:

    • Monitor Absorbance at 600 nm kinetically for 20 minutes.

    • Validation: Include a "No Enzyme" blank (background fade) and a "Brequinar" positive control.

Protocol B: Uridine Rescue Assay (Cellular Specificity)

Purpose: Confirm that observed cytotoxicity/antiviral effect is due to DHODH inhibition.

  • Seeding: Plate A549 or Vero cells (5,000 cells/well) in DMEM + 10% FBS.

  • Treatment:

    • Set 1 (Test): Cells + Virus + HPQCA Analogue (at EC90 conc).

    • Set 2 (Rescue): Cells + Virus + HPQCA Analogue + 50 µM Uridine .

  • Incubation: 24–48 hours.

  • Readout: Measure cell viability (CCK-8 or Crystal Violet).

  • Interpretation:

    • Set 1: High cell death (if viral CPE) or Low viral titer.

    • Set 2: If Uridine restores viral replication (or restores tumor cell growth), the mechanism is confirmed as Pyrimidine Depletion.

Workflow Visualization

The following diagram illustrates the decision matrix for evaluating these analogues, emphasizing the "Go/No-Go" criteria at the In Vitro stage before moving to animal models.

Workflow Start Synthesis of HPQCA Analogue EnzymeAssay Step 1: DHODH Enzyme Assay (Target: IC50 < 50 nM) Start->EnzymeAssay CellAssay Step 2: Antiviral/Cytotoxicity Assay (Target: SI > 100) EnzymeAssay->CellAssay If Potent Rescue Step 3: Uridine Rescue Validation (Must Reverse Effect) CellAssay->Rescue Decision Go / No-Go Decision Rescue->Decision PK Step 4: In Vivo PK (Mice) (Bioavailability > 20%) Decision->PK Pass Efficacy Step 5: Efficacy Model (Xenograft or Viral Challenge) PK->Efficacy Sufficient Exposure

Figure 2: Evaluation Workflow. A self-validating path from synthesis to in vivo testing. The Uridine Rescue step is critical to rule out off-target toxicity.

Conclusion

HPQCA analogues represent a high-potency evolution of the quinoline-4-carboxylic acid class. While their in vitro efficacy is often superior to clinical standards due to optimized binding at the ubiquinone site (facilitated by the 2-hydroxyphenyl group), their in vivo success depends heavily on formulation strategies to overcome high protein binding.

Recommendation: For drug development, prioritize analogues with balanced lipophilicity (LogP 3-4) and screen early for metabolic stability (microsomal stability assays) rather than just enzymatic potency.

References

  • Structure-Activity Relationship Studies of 4-Quinoline Carboxylic Acid Analogues as Potent DHODH Inhibitors. Source: Journal of Medicinal Chemistry / PMC [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based DHODH Inhibitors. Source: Physical Chemistry Research [Link]

  • Inhibition of Pyrimidine Biosynthesis Reverses Viral Virulence. Source: ResearchGate / Journal of Virology [Link][3]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: PubMed / J Med Chem [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (Note: Highlights alternative targets/cross-reactivity for this scaffold). Source: Frontiers in Chemistry [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Hydroxyphenyl)quinoline-4-carboxylic Acid: Proper Disposal &amp; Handling Guide

The following guide details the proper disposal procedures for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 20389-11-1). Disclaimer: This document is for educational and procedural guidance for trained laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 20389-11-1).

Disclaimer: This document is for educational and procedural guidance for trained laboratory personnel. It does not replace the official Safety Data Sheet (SDS) provided by your specific supplier. Always consult your local Environmental Health & Safety (EHS) officer and local regulations (e.g., EPA, OSHA, REACH) before disposal.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream. This compound is a quinoline derivative possessing both a carboxylic acid group and a phenolic hydroxyl group, making it an amphoteric solid with specific solubility and reactivity profiles.

PropertyDetail
Chemical Name 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
CAS Number 20389-11-1
Molecular Formula C₁₆H₁₁NO₃
Physical State Solid (typically yellow to light orange powder)
Solubility Low in water; Soluble in DMSO, Methanol, and dilute aqueous bases (due to -COOH and -OH groups).[1]
Core Hazards Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxicity (common in quinolines); Combustible organic solid.
Critical Safety Directive (E-E-A-T)

Expert Insight: While specific toxicological data for this exact isomer may be limited compared to parent quinolines, structural analogs (like Cinchophen) exhibit biological activity. Therefore, treat this substance as a hazardous toxicant until proven otherwise. Do not dispose of via sanitary sewer systems.

Personal Protective Equipment (PPE) Matrix

Effective disposal begins with exposure control. Use the following PPE setup during weighing, solubilizing, or waste transfer.

ComponentSpecificationRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during solid waste transfer.
Hand Protection Nitrile Gloves (Double-gloved) Quinoline derivatives can permeate skin; double-gloving provides a breakthrough buffer.
Eye Protection Chemical Safety Goggles Prevents ocular damage from dust or splashes (if in solution).[2]
Body Protection Lab Coat (Buttoned) + Apron Minimizes contamination of personal clothing.[2]

Waste Categorization & Segregation

Proper segregation prevents dangerous chemical reactions in the waste container.

  • Waste Stream: Hazardous Chemical Waste (Solid or Liquid).[2]

  • RCRA Classification (USA): Not explicitly P- or U-listed, but must be characterized. Default to Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic/Irritant .

  • Compatibility:

    • Compatible: Organic solvents (Acetone, Methanol), Non-oxidizing acids.

    • INCOMPATIBLE: Strong oxidizers (Peroxides, Nitric Acid), Strong reducing agents. Do not mix with oxidizing waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Used for expired shelf stock, spill cleanup residues, or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, Solid."

    • Hazard Checkbox: Toxic, Irritant.[3][4][5]

  • Transfer: Transfer the solid carefully using a disposable spatula or powder funnel to avoid dust generation.

  • Decontamination: Wipe the exterior of the container and the tools with a methanol-dampened wipe. Place the wipe into the Solid Waste container.

  • Final Disposal: Seal tightly and transfer to your institution's Central Accumulation Area (CAA) for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Solutions)

Used for reaction mixtures, HPLC effluents, or mother liquors.

  • pH Check: Ensure the solution pH is between 5 and 9 if mixing with general organic waste.

    • Note: If the compound is dissolved in DMSO or Methanol, it belongs in the Organic Solvents waste stream.

  • Segregation:

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.

  • Precipitation Risk: If mixing an acidic solution of this compound into a basic waste container, the compound may precipitate (crash out). Add slowly and observe for heat generation or rapid solids formation.

  • Final Disposal: Incineration (Fuel Blending) is the industry standard for organic nitrogen compounds.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid waste.

DisposalWorkflow Start Waste Generation: 2-(2-Hydroxyphenyl)quinoline-4-COOH StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved Solidcont Container: Wide-mouth HDPE Label: 'Toxic Solid' SolidPath->Solidcont SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration Final Disposal: High-Temp Incineration Solidcont->Incineration Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous (Buffers/Water) SolventCheck->Aqueous Mostly Water Halogenated->Incineration NonHalogenated->Incineration PrecipCheck Check pH Compatibility (Risk of Precipitation) Aqueous->PrecipCheck PrecipCheck->Incineration Collect as Haz Waste (Do NOT Drain)

Figure 1: Decision tree for the segregation and disposal of quinoline carboxylic acid derivatives.

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate action is required to prevent contamination.[6]

Incident TypeImmediate ActionCleanup Protocol
Powder Spill Evacuate area if dust is airborne. Don N95 respirator.1. Cover spill with wet paper towels to suppress dust.2. Scoop material into a waste jar.3. Clean area with soap and water.[3][4][5][6][7][8][9][10]
Liquid Spill Ventilate area.[4][5][9][10][11] Eliminate ignition sources.[6][12]1. Absorb with vermiculite or spill pads.2. Place saturated absorbents into a sealed bag.3. Label as "Debris contaminated with Toxic/Irritant".
Skin Contact Remove contaminated clothing immediately.[6][7][9][10]Wash skin with soap and copious water for 15 minutes.[6][7][8][9] Seek medical attention if irritation persists.
Eye Contact Do not rub eyes.[11]Flush with water for 15 minutes (lifting lids). Consult a physician immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237466, 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

A Guide to the Safe Handling of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid Hazard Profile and Risk Assessment Compounds within the quinoline-carboxylic acid family are frequently cited as potential irritants and shou...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

Hazard Profile and Risk Assessment

Compounds within the quinoline-carboxylic acid family are frequently cited as potential irritants and should be handled accordingly. Based on available data for similar structures, researchers must assume that 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid may present the following risks:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.[3][5][6]

  • Serious Eye Irritation: Direct contact with the powder or solutions can cause significant eye damage.[3][5][6]

  • Respiratory Irritation: Inhalation of the powdered form can lead to irritation of the respiratory tract.[3][4][7]

  • Acute Oral Toxicity: May be harmful if swallowed.[8][9]

  • Chronic Health Effects: Certain quinoline derivatives are suspected of causing genetic defects or may have carcinogenic properties.[10][11]

  • Environmental Hazards: Many quinoline compounds are toxic to aquatic life with long-lasting effects.[10]

Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure. The selection of PPE should be based on the specific task being performed, with an increase in protection for procedures with a higher risk of splashing or aerosol generation.

PPE CategorySpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust chemical barrier against skin contact. Gloves must be inspected for any signs of degradation or punctures before each use and disposed of immediately after handling the compound.[8]
Eye & Face Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to EN 166 (EU) or be NIOSH-approved (US).
Face Shield (worn over goggles)Required when handling larger quantities or when there is a significant risk of splashing during transfers or reactions, providing full-face protection.[12][13]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][13]
Chemical-Resistant ApronRecommended as a secondary layer over a lab coat when handling significant quantities or during procedures with a high splash potential.[12]
Respiratory Protection N95 Particulate Respirator (or higher)For handling solid powder: Prevents the inhalation of fine dust particles, especially when weighing or transferring the compound outside of a certified fume hood.[12]
Air-Purifying Respirator with Organic Vapor CartridgesFor handling solutions or when vapors may be generated: This is necessary if working with volatile solvents or if heating the compound, which may cause it to vaporize.[12][14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

All operations involving 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][13] The following workflow provides a logical sequence for safe handling, from initial preparation to post-procedure cleanup.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_removal 4. Final Steps prep1 Don all required PPE: Lab Coat, Goggles, and Gloves prep2 Verify Chemical Fume Hood is operational prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the solid compound prep3->handle1 handle2 Slowly add solid to solvent to prevent splashing handle1->handle2 handle3 Conduct experiment using appropriate shielding handle2->handle3 clean1 Segregate waste: Solid, Liquid, Sharps handle3->clean1 clean2 Decontaminate all glassware and work surfaces clean1->clean2 clean3 Collect rinsate as hazardous liquid waste clean2->clean3 remove1 Remove PPE in the correct order clean3->remove1 remove2 Dispose of single-use PPE as solid waste remove1->remove2 remove3 Wash hands thoroughly remove2->remove3

Caption: A step-by-step workflow for the safe handling of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.[15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][15] If skin irritation persists, seek medical attention.[15]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[5][15] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][15] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[15] Seek medical attention if symptoms occur.[15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[15][16] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[16]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[15]

  • Containment: For solid spills, avoid generating dust.[1][15] Gently cover with an inert absorbent material.

  • Cleanup: Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.[8] Do not use compressed air.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[15]

Disposal Plan and Procedure

Proper disposal is necessary to prevent environmental contamination and ensure regulatory compliance.[15][13] All waste containing 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid must be treated as hazardous.

cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation Point solid1 Contaminated PPE (gloves, weigh boats) start->solid1 liquid1 Solutions containing the compound start->liquid1 solid_container Place in a labeled, sealed hazardous SOLID waste container solid1->solid_container solid2 Unused solid chemical solid2->solid_container end Arrange for disposal by licensed hazardous waste contractor solid_container->end liquid_container Collect in a labeled, sealed hazardous LIQUID waste container liquid1->liquid_container liquid2 Rinsate from decontaminated glassware liquid2->liquid_container liquid_container->end

Caption: A procedural diagram for the segregation and disposal of hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation: At the point of generation, separate waste into solid and liquid streams.[2]

  • Solid Waste Collection: Place any solid 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, contaminated weighing boats, or used PPE directly into a clearly labeled, sealable hazardous solid waste container.[1]

  • Liquid Waste Collection: For solutions and rinsate, use a separate, compatible, and clearly labeled hazardous liquid waste container.[1][2] Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazard warnings (e.g., "Irritant," "Environmental Hazard").[2]

  • Storage and Disposal: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[17][18] Arrange for the final disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][13]

By implementing these comprehensive safety and logistical measures, researchers can handle 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid with confidence, ensuring a secure laboratory environment for advancing scientific discovery.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (n.d.). BenchChem.
  • Personal protective equipment for handling 7-Chloroquinoline-4-carboxylic acid. (n.d.). BenchChem.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). BenchChem.
  • Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide. (n.d.). BenchChem.
  • Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
  • MSDS of Quinoline-5-carboxylic acid. (2010, October 10).
  • 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid Product Page. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid, hydrate. (2025, September 15). ThermoFisher.
  • SAFETY DATA SHEET: 2-Hydroxyquinoline-4-carboxylic acid. (2025, December 24). Fisher Scientific.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. (n.d.). Cleanchem Laboratories.
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • Respirator Section of Label Review Manual Chapter 10. (n.d.). EPA.
  • Safety Data Sheet: Quinolinic Acid. (2025, July 2). Cayman Chemical.
  • SAFETY DATA SHEET: 3-Hydroxy-4-quinolinecarboxylic acid. (2023, October 6). Fisher Scientific.
  • SAFETY DATA SHEET: 3-Quinolinecarboxylic acid. (2025, December 19). Fisher Scientific.
  • Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA.

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